molecular formula C9H8N2O2 B1368360 Methyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 63237-84-3

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1368360
CAS No.: 63237-84-3
M. Wt: 176.17 g/mol
InChI Key: VOBULDVRGTTWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 63237-84-3) is a high-purity chemical compound serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. With the molecular formula C 9 H 8 N 2 O 2 and a molecular weight of 176.17 g/mol, this building block is characterized by its fused, planar bicyclic structure that incorporates both pyrazole and pyridine rings . This structure is metabolically stable and is recognized as a valuable isostere for other nitrogen-containing heterocycles like indole or purine, making it highly attractive for the design of novel bioactive molecules . The primary research value of this compound lies in its role as a critical synthetic intermediate for the development of potential therapeutic agents. Its structure allows for further functionalization at multiple positions, enabling researchers to create extensive libraries for structure-activity relationship (SAR) studies . Notably, derivatives based on the pyrazolo[1,5-a]pyridine core have demonstrated significant antituberculosis activity , showing excellent in vitro potency not only against drug-susceptible Mycobacterium tuberculosis H37Rv strain but also against drug-resistant strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) variants . Some optimized derivatives have exhibited minimal cytotoxicity, high selectivity indices, and promising efficacy in preclinical infection models, highlighting the scaffold's potential in addressing multidrug-resistant tuberculosis . Beyond antitubercular applications, the pyrazolo[1,5-a]pyridine scaffold is a prominent feature in research targeting a wide range of therapeutic areas. It is found in investigations for anti-inflammatory agents, kinase inhibitors for cancer therapy, and antagonists for various receptors . The marketed anti-inflammatory drug Ibudilast is a testament to the therapeutic relevance of this core structure . As such, this compound provides researchers with a fundamental and reliable starting material for innovative projects in hit identification, lead optimization, and the synthesis of more complex molecular entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBULDVRGTTWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562506
Record name Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63237-84-3
Record name Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry and drug development.[1][2] This fused N-heterocycle has garnered significant attention due to its presence in a wide range of biologically active compounds. Molecules incorporating this core have demonstrated diverse pharmacological activities, including roles as kinase inhibitors, adenosine antagonists, and anti-inflammatory agents.[2][3] The structural rigidity and unique electronic properties of the pyrazolo[1,5-a]pyridine nucleus make it an attractive framework for designing targeted therapeutics. This compound, in particular, serves as a crucial intermediate, providing a versatile handle for further chemical modifications and the construction of more complex drug candidates.[4][5]

This guide offers a detailed exploration of the predominant synthetic strategy for constructing this valuable molecule, focusing on the underlying mechanisms, experimental protocols, and key considerations for researchers in the field.

Core Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most common and efficient method for assembling the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction.[6][7] This powerful strategy involves the reaction of an N-iminopyridinium ylide, acting as a 1,3-dipole, with an alkene or alkyne that serves as a dipolarophile.[6][7] For the synthesis of the target molecule, this compound, the key building blocks are an N-aminopyridine precursor and methyl propiolate.

The overall transformation can be visualized as a three-stage process:

  • Formation of the 1,3-Dipole: Generation of the reactive N-iminopyridinium ylide from an N-aminopyridinium salt.

  • Cycloaddition: The [3+2] annulation of the ylide with the alkyne (methyl propiolate).

  • Aromatization: Oxidation of the resulting dihydropyrazolo[1,5-a]pyridine intermediate to furnish the final aromatic product.

G cluster_0 Stage 1: Ylide Formation cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Aromatization A N-Aminopyridinium Salt B N-Iminopyridinium Ylide (1,3-Dipole) A->B Base D Cycloadduct Intermediate B->D C Methyl Propiolate (Dipolarophile) C->D E Dihydropyrazolo- [1,5-a]pyridine D->E Rearrangement F Methyl Pyrazolo- [1,5-a]pyridine-3-carboxylate E->F Oxidation

Caption: General workflow for the [3+2] cycloaddition synthesis.

Mechanistic Insights: A Step-by-Step Examination

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process is a sophisticated cascade that efficiently builds molecular complexity.

  • Generation of the N-Iminopyridinium Ylide: The synthesis begins with an N-aminopyridinium salt, typically prepared by treating pyridine with an aminating agent like hydroxylamine-O-sulfonic acid.[5] In the presence of a base (e.g., K₂CO₃), this salt is deprotonated to form the corresponding N-iminopyridinium ylide. This ylide is a neutral species with separated charges and functions as the key 1,3-dipole for the cycloaddition.

  • Regioselective [3+2] Annulation: The electron-rich ylide readily reacts with an electron-deficient alkyne such as methyl propiolate. The cycloaddition proceeds in a concerted or stepwise fashion to form a bicyclic intermediate. The regioselectivity of this step is predictable, with the nitrogen of the ylide attacking the β-carbon of the propiolate, driven by the electron-withdrawing ester group.

  • Oxidative Aromatization: The initial cycloadduct is a non-aromatic dihydropyrazolo[1,5-a]pyridine. A subsequent oxidation step is required to form the stable aromatic ring system. This is often the rate-determining step and can be achieved using various oxidants. Common choices include phenyliodine(III) diacetate (PIDA), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), or even molecular oxygen under specific conditions.[3][8][9] The oxidation removes two hydrogen atoms, leading to the final, stable aromatic product.

G Start N-Aminopyridinium Salt + Base Ylide N-Iminopyridinium Ylide (1,3-Dipole) Start->Ylide - H⁺ TransitionState [3+2] Cycloaddition Ylide->TransitionState Alkyne Methyl Propiolate Alkyne->TransitionState Intermediate Dihydropyrazolo- [1,5-a]pyridine Intermediate TransitionState->Intermediate FinalProduct Methyl Pyrazolo[1,5-a]pyridine- 3-carboxylate Intermediate->FinalProduct - 2H⁺, - e⁻ Oxidant Oxidant (e.g., PIDA, TEMPO, O₂) Oxidant->FinalProduct

Caption: Mechanistic pathway of the oxidative [3+2] cycloaddition.

Experimental Protocol: A Validated Approach

This protocol is a synthesized example based on established literature procedures for the one-pot synthesis of pyrazolo[1,5-a]pyridine carboxylates.[5][9]

Materials:

  • Pyridine (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Methyl propiolate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • TEMPO (0.2 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of N-Aminopyridinium Salt:

    • To a solution of pyridine (1.0 eq) in water, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • The resulting aqueous solution of the N-aminopyridinium salt can often be used directly in the next step. An improved method suggests using the sulfate salt directly to avoid difficult precipitations of other salts.[5]

  • One-Pot Cycloaddition and Oxidation:

    • To the aqueous solution of the N-aminopyridinium salt, add the solvent (e.g., CH₃CN or DMF).

    • Add potassium carbonate (3.0 eq) to the mixture to act as the base.

    • Add the oxidant, TEMPO (0.2 eq).

    • Add methyl propiolate (1.1 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an air or oxygen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary: Comparative Analysis of Reaction Conditions

The choice of oxidant and solvent can significantly impact reaction efficiency and yield. The following table summarizes conditions from various studies on the synthesis of substituted pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Precursors Oxidant Solvent Temp (°C) Yield (%) Reference
N-aminopyridines + α,β-unsaturated compoundsTEMPOCH₃CN80Good to Excellent[9]
N-aminopyridines + α,β-unsaturated compoundsO₂ (air)NMPRTUp to 95[3]
N-aminopyridinium ylides + electron-deficient alkenesPIDADioxane80Not specified[8]
N-aminopyridine sulfates + ethyl propiolateNot specifiedH₂O / DMFNot specified88-93[5]

NMP: N-Methylpyrrolidone; PIDA: Phenyliodine(III) diacetate; RT: Room Temperature.

Conclusion and Future Outlook

The oxidative [3+2] cycloaddition of N-aminopyridinium ylides with alkynes stands as the premier strategy for the synthesis of this compound. Its high efficiency, predictable regioselectivity, and operational simplicity make it a highly valuable tool for medicinal chemists. Recent advancements have focused on developing milder, metal-free conditions, utilizing sustainable oxidants like molecular oxygen, and expanding the substrate scope to create diverse libraries of these important heterocycles.[3][9] As the demand for novel therapeutics grows, the continued refinement of this synthetic methodology will undoubtedly play a crucial role in the future of drug discovery.

References

A Senior Application Scientist's Guide to the Characterization of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This fused heterocyclic system is integral to molecules exhibiting anticancer, anti-inflammatory, and potent kinase inhibitory activities, making it a focal point for drug discovery programs.[3][4] This guide provides an in-depth technical framework for the synthesis and comprehensive characterization of a key derivative, Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate. Our approach is grounded in the principles of rigorous analytical validation, explaining not just the methods but the scientific rationale that ensures data integrity and reproducibility.

Rationale-Driven Synthesis

The construction of the pyrazolo[1,5-a]pyridine core is most effectively achieved through a [3+2] cycloaddition reaction. This strategy is favored for its high regioselectivity and efficiency. The mechanism involves the reaction of an N-aminopyridinium ylide with an electron-deficient alkyne, such as methyl propiolate. The ylide acts as a 1,3-dipole, and the subsequent concerted cycloaddition followed by aromatization yields the desired fused heterocyclic system with excellent control over the final product structure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product N_Amino N-Aminopyridinium Ylide Cycloaddition [3+2] Cycloaddition & Aromatization N_Amino->Cycloaddition 1,3-Dipole Alkyne Methyl Propiolate Alkyne->Cycloaddition Dipolarophile Target Methyl Pyrazolo[1,5-a]pyridine- 3-carboxylate Cycloaddition->Target Yields Molecular_Structure struct Characterization_Workflow Start Synthesized & Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Dissolve in CDCl₃ IR IR Spectroscopy Start->IR Prepare KBr pellet MS Mass Spectrometry (HRMS) Start->MS Dissolve in MeOH/H₂O Data_Analysis Data Synthesis & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End Characterization Complete Data_Analysis->End

References

An In-depth Technical Guide to the Chemical Properties of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Methyl pyrazolo[1,5-a]pyridine-3-carboxylate. We will delve into the synthesis, reactivity, and spectroscopic characterization of this compound, highlighting its significance as a versatile scaffold in modern medicinal chemistry. The pyrazolo[1,5-a]pyridine core is recognized as a privileged scaffold, a molecular framework that is recurrently found in biologically active compounds, making its derivatives highly sought after in drug discovery programs.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine system is a fused, planar N-heterocyclic scaffold that has garnered immense interest in medicinal chemistry. Its rigid structure and synthetic tractability allow for precise, multi-vector structural modifications, making it an ideal starting point for combinatorial library design and lead optimization. Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, and have been investigated as anticancer, anti-inflammatory, and antiviral agents.

This compound is a pivotal building block within this chemical class. The methyl ester at the 3-position serves as a versatile chemical handle, enabling straightforward derivatization to amides, hydrazides, and other functional groups, which is fundamental for exploring structure-activity relationships (SAR).

Synthesis of the Core Scaffold

The construction of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through the cyclocondensation of an N-aminopyridinium salt with a suitable 1,3-biselectrophilic partner. This approach offers a reliable and modular strategy for accessing a wide array of substituted analogs.

One of the most effective and widely cited methods is the [8π+ + 2π] cycloaddition reaction between N-aminopyridinium ylides and electron-deficient alkynes. For the synthesis of the title compound, this involves the reaction of a pyridinium ylide with methyl propiolate.

Synthesis_Pathway Pyridine Pyridine Ylide N-Aminopyridinium Ylide Pyridine->Ylide 1) Amination Hydroxylamine Hydroxylamine- O-sulfonic acid Hydroxylamine->Ylide Base1 Base (e.g., K₂CO₃) Base1->Ylide MethylPropiolate Methyl Propiolate Product Methyl pyrazolo[1,5-a]- pyridine-3-carboxylate MethylPropiolate->Product Ylide->Product 2) [3+2] Cycloaddition caption General synthesis of the pyrazolo[1,5-a]pyridine core.

General synthesis of the pyrazolo[1,5-a]pyridine core.

Chemical Reactivity and Strategic Functionalization

The true utility of this compound in a research and development setting lies in its predictable and versatile reactivity. The molecule offers two primary sites for chemical modification: the ester functional group and the bicyclic aromatic core.

Transformations of the Ester Group

The methyl ester at the C3-position is the most accessible handle for introducing molecular diversity.

  • Ester Hydrolysis: The ester can be readily hydrolyzed to the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acid. This transformation is typically achieved under basic conditions (e.g., LiOH, NaOH in a water/methanol or water/THF mixture) or acidic conditions. The resulting carboxylic acid is a cornerstone intermediate, serving as the direct precursor for a multitude of subsequent reactions.

  • Amidation: The synthesis of amides is arguably the most critical reaction for this scaffold in drug discovery. The carboxylic acid intermediate can be coupled with a diverse range of primary or secondary amines to generate a library of carboxamide derivatives. This is crucial for probing the binding pocket of a biological target and optimizing pharmacokinetic properties.

Amidation_Workflow Ester Methyl pyrazolo[1,5-a]- pyridine-3-carboxylate Acid Pyrazolo[1,5-a]pyridine- 3-carboxylic acid Ester->Acid Hydrolysis Base Base (e.g., LiOH) Base->Acid Amine Amine (R-NH₂) Amide Pyrazolo[1,5-a]pyridine- 3-carboxamide Derivative Amine->Amide Coupling Coupling Agents (e.g., HATU, EDCI) Coupling->Amide Acid->Amide Amide Coupling caption Key derivatization workflow from ester to amide.

Key derivatization workflow from ester to amide.

Modification of the Aromatic Core

While the parent ring is relatively electron-rich, selective functionalization can be challenging. Therefore, modern synthetic strategies often rely on pre-functionalized starting materials or cross-coupling reactions. For a drug discovery campaign, a halogenated version of the pyrazolo[1,5-a]pyridine core would be synthesized, allowing for powerful C-C and C-N bond-forming reactions like Suzuki and Buchwald-Hartwig couplings. This enables the installation of aryl, heteroaryl, or amino groups at specific positions on the scaffold, providing another vector for SAR exploration.

Spectroscopic and Physical Properties

Accurate characterization is essential for validating the synthesis and purity of this compound. Below is a summary of expected analytical data.

Property Value / Description
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Typically an off-white to yellow solid
¹H NMR (DMSO-d₆, 600 MHz) δ (ppm): ~8.80 (d, 1H), ~8.45 (s, 1H), ~7.60 (d, 1H), ~7.30 (t, 1H), ~6.90 (t, 1H), ~3.85 (s, 3H).
¹³C NMR (DMSO-d₆, 150 MHz) δ (ppm): ~164 (C=O), ~145, ~142, ~129, ~122, ~118, ~113, ~108, ~52 (OCH₃).
IR Spectroscopy (KBr) ν (cm⁻¹): ~1715 (C=O, ester stretch), ~1630 (C=N stretch), ~1550 (aromatic C=C stretch).
Mass Spectrometry (EI) m/z (%): 176 (M⁺), 145 ([M-OCH₃]⁺).

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness, we provide a detailed protocol for the hydrolysis of the title compound, a critical first step for further derivatization.

Protocol: Hydrolysis of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water, add Lithium Hydroxide monohydrate (2.0 eq).

  • Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by a self-validating analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material. This typically takes 2-4 hours.

  • Work-up & Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 using 1N HCl.

  • Validation: The precipitation of a solid product (the carboxylic acid) upon acidification serves as a primary validation of a successful reaction.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield pyrazolo[1,5-a]pyridine-3-carboxylic acid. The purity should be confirmed by ¹H NMR and LC-MS, which should show the absence of the methyl ester singlet (~3.85 ppm) and the appearance of a broad carboxylic acid proton signal, along with the correct molecular weight.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its robust synthesis and predictable reactivity at the C3-ester position provide an efficient entry point for the creation of large, diverse libraries of novel molecules. Understanding the fundamental chemical properties outlined in this guide is the first step for any research team looking to leverage the power of the pyrazolo[1,5-a]pyridine scaffold in their drug discovery endeavors. Future work will likely focus on developing more efficient and regioselective methods for functionalizing the aromatic core, further expanding the chemical space accessible from this valuable starting material.

Spectroscopic Data for Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Understanding the structural and electronic properties of this core molecule is paramount for the rational design and development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct interpretation of spectroscopic data.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the pyridine and pyrazole rings, as well as the methyl ester protons.

Expected Chemical Shifts and Coupling Constants:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.3 - 8.5s-
H-7~8.1 - 8.3d~7.0
H-5~7.3 - 7.5t~7.0
H-6~6.9 - 7.1t~7.0
H-4~7.6 - 7.8d~9.0
-OCH₃~3.9 - 4.1s-

Note: These are predicted values based on data from analogous pyrazolo[1,5-a]pyridine structures. Actual values may vary depending on the solvent and experimental conditions.

Interpretation:

  • Aromatic Protons: The protons on the pyridine ring (H-4, H-5, H-6, and H-7) are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fused pyrazole ring and the ester group. The proton on the pyrazole ring (H-2) is anticipated to be a singlet and the most downfield of the ring protons.

  • Methyl Ester Protons: The three protons of the methyl group in the ester functionality (-OCH₃) will appear as a sharp singlet in the upfield region (typically around δ 3.9-4.1 ppm), as they are shielded and not coupled to any other protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse and an appropriate relaxation delay.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Shim) transfer->instrument_setup acquire_scans Acquire Scans instrument_setup->acquire_scans fourier_transform Fourier Transform acquire_scans->fourier_transform phase_baseline Phase & Baseline Correction fourier_transform->phase_baseline calibrate_integrate Calibrate & Integrate phase_baseline->calibrate_integrate MS_Fragmentation_Pathway M [M]⁺˙ m/z = 176 M_minus_OCH3 [M - OCH₃]⁺ m/z = 145 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 117 M->M_minus_COOCH3 - •COOCH₃ M_minus_OCH3_minus_CO [M - OCH₃ - CO]⁺ m/z = 117 M_minus_OCH3->M_minus_OCH3_minus_CO - CO

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl pyrazolo[1,5-a]pyridine-3-carboxylate. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in agents developed for antituberculosis and other therapeutic applications.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, process development, and quality control. This document synthesizes theoretical principles, predictive analysis, and field-proven experimental protocols to serve as an authoritative reference for scientists and drug development professionals. We will deconstruct the expected spectrum based on first principles, outline a robust methodology for data acquisition, and discuss advanced techniques for unambiguous structural verification.

Molecular Structure and Theoretical Proton Analysis

The foundational step in interpreting any NMR spectrum is a detailed analysis of the molecule's structure to identify unique proton environments and predict their electronic shielding.

1.1. Structure and Numbering

This compound is a bicyclic heteroaromatic system. The IUPAC numbering, critical for resonance assignment, is shown below. The molecule contains six aromatic protons (H2, H4, H5, H6, H7) and a methyl ester group with three protons (-OCH₃), resulting in a total of seven distinct proton signals.

Caption: Structure of this compound

1.2. Electronic Effects and Chemical Shift Prediction

The chemical shift of each proton is governed by the local electronic environment, influenced by inductive effects, resonance, and anisotropic effects from nearby π-systems and heteroatoms.[2][3]

  • -OCH₃ Protons: These protons are attached to an oxygen atom, placing them in a relatively shielded environment but deshielded compared to alkane protons. As they are not on the aromatic system and have no adjacent non-equivalent protons, they will appear as a sharp singlet. Based on analogous structures, the chemical shift is expected around δ 3.8–4.0 ppm.[4]

  • H2 Proton: This proton is on the five-membered pyrazole ring. Its position is significantly influenced by the adjacent electron-withdrawing methyl carboxylate group (-COOCH₃). This strong deshielding effect will shift its resonance considerably downfield. With no adjacent protons, it will manifest as a singlet.

  • H7 Proton: Located on the six-membered pyridine ring, H7 is ortho to the bridgehead nitrogen atom (N8). The inductive effect of this nitrogen atom strongly deshields H7, making it the most downfield of the pyridine ring protons. It will be split by H6.

  • H4, H5, H6 Protons: These protons form a coupled spin system on the pyridine ring. Their chemical shifts are influenced by their position relative to the fused pyrazole ring and the bridgehead nitrogen. H5 is expected to be the most shielded of the pyridine protons, appearing at the most upfield position in this group. H4 and H6 will have intermediate chemical shifts.

Predicted ¹H NMR Spectral Data

Based on the structural analysis and established principles of NMR spectroscopy, a detailed prediction of the ¹H NMR spectrum can be formulated.[5][6] This serves as a hypothesis to be validated by experimental data.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)Integration
H78.4 – 8.7Doublet (d) or Doublet of Doublets (dd)JH7-H6 ≈ 7.0 (ortho)1H
H28.2 – 8.5Singlet (s)N/A1H
H47.8 – 8.1Doublet (d) or Doublet of Doublets (dd)JH4-H5 ≈ 9.0 (ortho)1H
H67.2 – 7.5Triplet (t) or Doublet of Doublets (dd)JH6-H7 ≈ 7.0, JH6-H5 ≈ 7.01H
H56.9 – 7.2Triplet (t) or Doublet of Doublets (dd)JH5-H4 ≈ 9.0, JH5-H6 ≈ 7.01H
-OCH₃3.9 – 4.0Singlet (s)N/A3H

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized and well-justified experimental protocol is essential. The following methodology represents a robust approach for acquiring the ¹H NMR spectrum of the title compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak, but TMS provides an absolute standard.

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

3.2. NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz spectrometer.

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is sufficient for a 1D proton spectrum.

  • Acquisition Time (AQ): 3-4 seconds. This ensures high digital resolution for accurate peak picking and coupling constant measurement.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for complete proton relaxation, leading to accurate integration, especially for quantitative analysis.

  • Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Temperature: 298 K (25 °C).

3.3. Data Processing Workflow

The raw Free Induction Decay (FID) signal must be mathematically processed to generate the final spectrum.

Caption: Standard NMR Data Processing Workflow

Structural Validation with 2D NMR Spectroscopy

While the 1D ¹H NMR spectrum provides substantial information, complex spin systems or unexpected peak overlaps can create ambiguity. For authoritative structural confirmation, two-dimensional (2D) NMR techniques are indispensable. This approach is a cornerstone of modern structure elucidation and is essential for validating novel compounds.[7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two protons in the COSY spectrum confirms they are scalar coupled (typically within 2-3 bonds). This would definitively link H4 to H5, H5 to H6, and H6 to H7, confirming the connectivity of the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It provides an unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). Key expected correlations for this molecule would include:

    • A correlation from the -OCH₃ protons to the ester carbonyl carbon (~δ 160-165 ppm).

    • A correlation from the H2 proton to the ester carbonyl carbon and to carbon C3a.

    • Correlations from H7 to carbons C5 and C3a, confirming the ring fusion.

G cluster_1D 1D NMR cluster_2D 2D NMR H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC Validated_Structure Unambiguous Validated Structure COSY->Validated_Structure HSQC->Validated_Structure HMBC->Validated_Structure

Caption: Logic Flow for Unambiguous Structure Validation

Conclusion

The ¹H NMR spectrum of this compound is rich with information, reflecting its distinct electronic and structural features. A successful interpretation relies on a systematic approach combining theoretical prediction, high-quality data acquisition, and, where necessary, advanced 2D NMR techniques for validation. The aromatic region is characterized by five distinct, coupled protons, with H7 being the most deshielded due to the adjacent bridgehead nitrogen. The H2 proton appears as a downfield singlet, a direct consequence of the electron-withdrawing ester group at the C3 position. The methyl ester protons provide a sharp singlet at approximately δ 3.9-4.0 ppm. This comprehensive guide provides the foundational knowledge and practical protocols for researchers to confidently analyze and assign the ¹H NMR spectrum of this important heterocyclic scaffold.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl pyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings of ¹³C NMR spectroscopy, presents a detailed experimental protocol for data acquisition, and offers a thorough interpretation of the expected spectrum. By integrating established spectroscopic principles with data from closely related analogues, this guide serves as a practical resource for the structural elucidation and characterization of this important class of molecules.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This compound, as a key derivative, serves as a versatile building block for the synthesis of a wide array of more complex molecules.

Accurate structural characterization is paramount in the development of new chemical entities. ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of the carbon framework of organic molecules. This guide will provide the necessary expertise to confidently acquire and interpret the ¹³C NMR spectrum of this compound.

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy probes the magnetic properties of the ¹³C isotope. While the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with high magnetic fields and sensitive probes allow for the routine acquisition of high-quality spectra. The key information derived from a ¹³C NMR spectrum is the chemical shift (δ) of each unique carbon atom in the molecule. The chemical shift is influenced by the local electronic environment of the carbon nucleus, providing a fingerprint of the molecule's carbon skeleton.

For the purpose of this guide, we will also consider Distortionless Enhancement by Polarization Transfer (DEPT) experiments, particularly DEPT-135. This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively, while quaternary carbons are not observed.[1][2]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of the synthesized and purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed to aid dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ParameterValue
Spectrometer Frequency100 MHz for ¹³C
Pulse ProgramStandard ¹³C{¹H} broadband decoupled
Relaxation Delay (d1)2 seconds
Acquisition Time (aq)1-2 seconds
Number of Scans (ns)128 or higher (for good signal-to-noise)
Spectral Width (sw)200-250 ppm

3.3. DEPT-135 Experiment

To aid in the assignment of carbon signals, a DEPT-135 experiment should also be performed. The parameters are generally similar to the standard ¹³C experiment, with the selection of the appropriate DEPT-135 pulse program.

Spectral Analysis and Interpretation

4.1. Predicted ¹³C NMR Chemical Shifts

The table below presents the predicted chemical shifts for this compound. These values are estimated based on the analysis of related structures and established substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT-135)Rationale for Assignment
C2~140CHSimilar to parent pyrazolo[1,5-a]pyridine, deshielded by adjacent nitrogen.
C3~105CShielded quaternary carbon due to electronic effects of the pyrazole ring.
C3a~142CBridgehead quaternary carbon, deshielded.
C5~129CHAromatic CH in the pyridine ring.
C6~114CHAromatic CH in the pyridine ring.
C7~122CHAromatic CH in the pyridine ring.
C8~149CBridgehead quaternary carbon adjacent to nitrogen, significantly deshielded.
C=O~164CCarbonyl carbon of the ester group.
O-CH₃~52CH₃Methyl group attached to the ester oxygen.

Note: These are predicted values and may vary slightly from experimental results.

4.2. Detailed Rationale for Chemical Shift Assignments

  • Pyridine Ring Carbons (C5, C6, C7): These carbons will resonate in the typical aromatic region for a pyridine ring, generally between 110 and 150 ppm. The specific chemical shifts are influenced by the fusion of the pyrazole ring.[5]

  • Pyrazole Ring Carbons (C2, C3, C3a, C8): The chemical shifts of these carbons are characteristic of the pyrazolo[1,5-a]pyridine system. C8, being a bridgehead carbon adjacent to a nitrogen atom, is expected to be the most deshielded of the ring carbons. C3 is expected to be relatively shielded for a quaternary carbon due to its position in the five-membered ring.

  • Ester Group Carbons (C=O, O-CH₃): The carbonyl carbon (C=O) of the methyl ester will appear in the typical downfield region for ester carbonyls, around 160-170 ppm. The methyl carbon (O-CH₃) will be found in the aliphatic region, typically around 50-55 ppm.

4.3. The Utility of DEPT-135 in Structural Confirmation

A DEPT-135 spectrum will be instrumental in confirming these assignments.

  • Positive Signals: C2, C5, C6, C7 (all CH) and the O-CH₃ group.

  • Negative Signals: None expected in this molecule.

  • Absent Signals: C3, C3a, C8, and the C=O carbon (all quaternary).

This pattern provides a clear and unambiguous method for distinguishing the protonated carbons from the quaternary carbons, thus validating the structural assignment.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Processing & Analysis cluster_3 Structural Confirmation a Synthesize and Purify This compound b Dissolve in Deuterated Solvent (e.g., CDCl3) a->b c Acquire Standard ¹³C{¹H} Spectrum b->c d Acquire DEPT-135 Spectrum c->d e Process Spectra (Fourier Transform, Phasing, Baseline Correction) d->e f Identify Number of Unique Carbons e->f g Assign Chemical Shifts based on Predicted Values and DEPT-135 Data f->g h Compare with Data from Analogues and Literature g->h i Final Structural Elucidation h->i

Caption: Workflow for the ¹³C NMR analysis of the target compound.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the ¹³C NMR analysis of this compound. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, researchers can confidently elucidate the structure of this and related pyrazolo[1,5-a]pyridine derivatives. While experimental data for the title compound is not yet widely published, the predictive analysis based on close analogues provides a robust starting point for its characterization. Future work could involve the use of computational chemistry to provide a theoretical prediction of the ¹³C NMR spectrum, which can then be compared with experimental data to further validate the assignments.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Analytical Landscape of Novel Heterocycles

In the dynamic fields of medicinal chemistry and drug development, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, as a key synthetic intermediate and potential pharmacophore, demands robust analytical characterization. Mass spectrometry stands as an indispensable tool for confirming its molecular identity, elucidating its structure, and quantifying its presence in complex matrices.

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. While direct, publicly available mass spectra for this specific compound are not prevalent, this paper will leverage established principles of mass spectrometry and draw upon data from structurally related pyrazole and pyrazolo-pyridine derivatives to predict and rationalize its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for the mass spectrometric analysis of this important molecular entity.

Molecular Structure and its Mass Spectrometric Implications

This compound possesses a fused heterocyclic ring system consisting of a pyrazole ring fused to a pyridine ring, with a methyl carboxylate substituent at the 3-position. The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . The presence of two nitrogen atoms provides sites for protonation in ESI, while the aromatic system and the ester group are key functionalities that will dictate fragmentation in EI.

Electron Ionization Mass Spectrometry (EI-MS): A Predictive Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often structurally informative fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

Predicted Fragmentation Pathways

Based on the fragmentation patterns of related pyrazole-carboxylate esters and fused nitrogen heterocycles, the following primary fragmentation pathways are anticipated for this compound upon electron impact.[1][2]

  • Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, leading to the formation of a stable acylium ion.

    • M•⁺ (m/z 176) → [M - •OCH₃]⁺ (m/z 145)

  • Loss of the Carbomethoxy Radical (•COOCH₃): The entire ester group can be lost as a radical, resulting in an ion corresponding to the pyrazolo[1,5-a]pyridine ring.

    • M•⁺ (m/z 176) → [M - •COOCH₃]⁺ (m/z 117)

  • Ring Cleavage: Fused heterocyclic systems can undergo complex ring cleavages. A characteristic fragmentation of pyrazoles involves the loss of HCN.[2] For the pyrazolo[1,5-a]pyridine system, we can predict fragmentation of the pyridine or pyrazole ring.

    • Loss of HCN: Fragmentation of the pyrazole ring could lead to the loss of a neutral HCN molecule.

    • Retro-Diels-Alder (RDA)-type reactions: Although less common in aromatic systems, RDA-type fragmentation of the pyridine ring could occur.

Predicted EI Mass Spectrum Data

The following table summarizes the predicted key ions and their relative abundances in the EI mass spectrum of this compound.

m/z Predicted Fragment Predicted Fragmentation Pathway Predicted Relative Abundance
176[C₉H₈N₂O₂]•⁺ (Molecular Ion)-Moderate
145[M - •OCH₃]⁺Loss of a methoxy radicalHigh
117[M - •COOCH₃]⁺Loss of the carbomethoxy radicalModerate to High
90[C₅H₄N₂]•⁺Further fragmentation of m/z 117Moderate
78[C₅H₄N]⁺Pyridine fragmentLow to Moderate
Experimental Protocol for EI-MS Analysis
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Visualization of Predicted EI Fragmentation

EI_Fragmentation M M•⁺ (m/z 176) This compound F145 [M - •OCH₃]⁺ (m/z 145) M->F145 - •OCH₃ F117 [M - •COOCH₃]⁺ (m/z 117) M->F117 - •COOCH₃ F90 [C₅H₄N₂]•⁺ (m/z 90) F117->F90 - HCN

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): A Guide to Soft Ionization and Tandem MS

Electrospray ionization is a "soft" ionization technique that typically produces intact protonated molecules, [M+H]⁺, making it ideal for determining the molecular weight of a compound. When coupled with tandem mass spectrometry (MS/MS), ESI can provide valuable structural information through collision-induced dissociation (CID).

Formation of the Protonated Molecule

In a typical positive ion mode ESI experiment, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 177. The two nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system are the most likely sites of protonation.

Predicted Collision-Induced Dissociation (CID) Fragmentation of [M+H]⁺

The protonated molecule ([M+H]⁺, m/z 177) can be subjected to CID to induce fragmentation. The most probable fragmentation pathways for the [M+H]⁺ ion of this compound are:

  • Neutral Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule.

    • [M+H]⁺ (m/z 177) → [M+H - CH₃OH]⁺ (m/z 145)

  • Loss of CO and CH₃OH: Subsequent to or concurrently with the loss of methanol, the loss of carbon monoxide (CO) can occur.

    • [M+H]⁺ (m/z 177) → [M+H - CH₃OH - CO]⁺ (m/z 117)

Experimental Protocol for ESI-MS and ESI-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) equipped with an electrospray ionization source and tandem MS capabilities (e.g., a triple quadrupole or ion trap).

  • LC Conditions (for sample introduction):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS: Scan from m/z 50-300 to detect the [M+H]⁺ ion.

    • MS/MS (CID): Select the [M+H]⁺ ion (m/z 177) as the precursor ion and apply a range of collision energies (e.g., 10-30 eV) to observe the fragment ions.

Visualization of Predicted ESI-MS/MS Fragmentation

ESI_MSMS_Fragmentation MH [M+H]⁺ (m/z 177) Protonated this compound F145 [M+H - CH₃OH]⁺ (m/z 145) MH->F145 - CH₃OH F117 [M+H - CH₃OH - CO]⁺ (m/z 117) F145->F117 - CO

References

An In-depth Technical Guide to the Crystal Structure of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These fused, rigid, and planar N-heterocyclic systems, containing both pyrazole and pyrimidine rings, are of great interest due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity and making it a prime candidate for drug design and combinatorial library development.[1][2] Understanding the three-dimensional structure of derivatives like methyl pyrazolo[1,5-a]pyridine-3-carboxylate at an atomic level is paramount for rational drug design, as it provides crucial insights into molecular interactions with biological targets.[4]

Part 1: Synthesis and Characterization

A robust and reproducible synthesis is the foundational step for any structural study. This section outlines a common synthetic route to this compound and the essential spectroscopic techniques for its initial characterization.

Synthetic Pathway

While several synthetic routes to the pyrazolo[1,5-a]pyridine core exist, a prevalent method involves the cyclocondensation of an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound.[5] The synthesis of the title compound can be achieved through various published methods.[5][6]

Diagram of Synthetic Workflow

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product N-amino-2-iminopyridine N-amino-2-iminopyridine Cyclocondensation Cyclocondensation N-amino-2-iminopyridine->Cyclocondensation Methyl_propiolate Methyl propiolate Methyl_propiolate->Cyclocondensation Target_Compound This compound Cyclocondensation->Target_Compound AcOH, O2

Caption: General synthetic scheme for pyrazolo[1,5-a]pyridine derivatives.

Spectroscopic Characterization

Prior to crystallographic analysis, confirming the identity and purity of the synthesized compound is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[7][8]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.[7][8][9] For this compound, both ¹H and ¹³C NMR spectra are crucial for structural confirmation.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a characteristic singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the heterocyclic core.[10][9]

  • ¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group and the carbons of the fused ring system.

Technique Purpose Expected Observations for this compound
¹H NMR Elucidates the proton framework of the molecule.Aromatic signals in the downfield region (typically 7-9 ppm), a singlet for the methyl ester protons (around 3.9 ppm).
¹³C NMR Determines the carbon skeleton of the molecule.Signals for all carbon atoms, including the ester carbonyl (around 165 ppm) and aromatic carbons.
Mass Spectrometry Confirms the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of the title compound.

Part 2: Single-Crystal Growth: The Art and Science

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][11] The goal is to produce a crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[4][12]

Principles of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor. For small organic molecules, solution-based methods are most common. The fundamental principle is to slowly bring a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit, thereby inducing the formation of a crystalline solid.

Experimental Protocol: Slow Evaporation

Slow evaporation is a straightforward and widely used technique for growing single crystals of organic compounds.[11]

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical.[11] A suitable solvent should dissolve the compound moderately. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate too quickly. A range of solvents with varying polarities should be screened.

  • Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent in a clean vial.

  • Controlled Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine needle.

Causality Behind Experimental Choices:

  • Slow Evaporation Rate: A slow rate of evaporation is crucial to allow the molecules to arrange themselves in an ordered crystal lattice. Rapid evaporation often leads to the formation of amorphous solids or poorly crystalline powders.

  • Vibration-Free Environment: Vibrations can disturb the crystal growth process, leading to the formation of multiple small crystals instead of a single, large one.

Alternative Crystallization Techniques:

  • Vapor Diffusion: In this method, a solution of the compound is placed in a sealed container with a reservoir of a "non-solvent" in which the compound is insoluble. The non-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[13]

  • Thermal Recrystallization (Slow Cooling): A saturated solution is prepared at an elevated temperature and then slowly cooled.[14][15] As the temperature decreases, the solubility of the compound drops, leading to crystallization.[14]

Part 3: Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[4][12]

The Fundamental Principle

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other, producing a unique diffraction pattern of discrete spots called reflections.[4] By measuring the positions and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be calculated.[4][16]

Experimental Workflow

Diagram of X-ray Crystallography Workflow

Xray_Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Mount on Goniometer Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Structure_Validation Structure Validation & Analysis Structure_Refinement->Structure_Validation Final Model

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[12]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[4][12]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are commonly used.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Analysis of the Crystal Structure of this compound

The crystal structure reveals detailed information about the molecule's geometry, conformation, and intermolecular interactions.

Key Structural Features:

  • Molecular Geometry: The bond lengths and angles within the molecule can be precisely determined and compared to standard values to identify any unusual features. The pyrazolo[1,5-a]pyridine ring system is expected to be largely planar.

  • Conformation: The orientation of the methyl carboxylate group relative to the heterocyclic ring is a key conformational feature.

  • Intermolecular Interactions: The way the molecules pack in the crystal is determined by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. Identifying these interactions is crucial for understanding the solid-state properties of the compound. For instance, C-H···O or C-H···N hydrogen bonds may be present, influencing the crystal packing.

Parameter Description Significance
Space Group Describes the symmetry of the crystal lattice.Provides information about the arrangement of molecules in the unit cell.
Unit Cell Dimensions The lengths of the sides and the angles between them for the unit cell.Defines the basic repeating unit of the crystal.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the covalent structure and can reveal strain or unusual bonding.
Torsion Angles Describe the conformation of the molecule.Determines the three-dimensional shape of the molecule.
Intermolecular Contacts Short distances between atoms of neighboring molecules.Indicates the presence of non-covalent interactions that stabilize the crystal structure.

Conclusion

The determination of the crystal structure of this compound through single-crystal X-ray diffraction provides an unambiguous and high-resolution view of its molecular architecture. This detailed structural information is invaluable for researchers in drug discovery, enabling a deeper understanding of structure-activity relationships and facilitating the design of new and more potent therapeutic agents based on the pyrazolo[1,5-a]pyridine scaffold. The methodologies outlined in this guide represent a robust and validated approach to structural elucidation, emphasizing the synergy between careful experimental execution and a thorough understanding of the underlying scientific principles.

References

The Diverse Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its unique electronic and steric properties, coupled with the synthetic accessibility to a wide array of derivatives, have positioned it as a versatile scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolo[1,5-a]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the potential of this promising chemical class. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities, supported by detailed experimental protocols, quantitative data, and mechanistic insights.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazolo[1,5-a]pyridine derivatives have demonstrated potent and diverse anticancer activities, primarily through the inhibition of key protein kinases that are often dysregulated in various cancers. These compounds act as ATP-competitive or allosteric inhibitors, effectively shutting down the signaling pathways that drive tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition and Downstream Signaling

A significant body of research has highlighted the ability of pyrazolo[1,5-a]pyridines to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs) such as p38.[1] Inhibition of these kinases disrupts critical cellular processes in cancer cells. For instance, targeting EGFR can halt the aberrant signaling that leads to uncontrolled cell division in non-small cell lung cancer.[2][3] Similarly, inhibition of CDKs can induce cell cycle arrest and apoptosis.[4]

Below is a diagram illustrating the general mechanism of action of pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors, leading to the disruption of downstream signaling pathways like the MAPK/ERK pathway.

General Mechanism of Pyrazolo[1,5-a]pyridine Kinase Inhibition Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivative Kinase Protein Kinase (e.g., EGFR, CDK, p38) Pyrazolo_Pyridine->Kinase Binds to ATP-binding site Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK Pathway) Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cancer Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Activation Activation Anti-inflammatory Mechanism of Pyrazolo[1,5-a]pyridines Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Pyridine->IKK Inhibits Inhibition Inhibition

References

The Synthetic Chemist's Guide to Pyrazolo[1,5-a]pyridines: A Comprehensive Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and structural rigidity, making it a "privileged scaffold" in the design of novel therapeutics.[1] This fused heterocyclic system, an isostere of purine and indole, has demonstrated a remarkable range of pharmacological properties, including but not limited to, potent anti-inflammatory, antiviral, and anticancer activities.[2] The clinical significance of this core is underscored by the existence of drugs like Ibudilast, used for treating asthma and post-stroke complications, which features the pyrazolo[1,5-a]pyridine framework. Given its profound impact on drug development, a deep understanding of the synthetic strategies to access this vital scaffold is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for pyrazolo[1,5-a]pyridines, with a focus on the causality behind experimental choices, self-validating protocols, and authoritative references.

Strategic Approaches to the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine ring system can be broadly categorized into three main strategies:

  • [3+2] Cycloaddition Reactions: This is one of the most prevalent and versatile methods, involving the reaction of a three-atom component (typically derived from a pyridine source) with a two-atom component (an alkene or alkyne).

  • Intramolecular Cyclization Reactions: These methods rely on the formation of a key bond within a single molecule to construct the bicyclic system, often from a suitably substituted pyridine precursor.

  • Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: Leveraging the power of modern organometallic chemistry, these reactions offer highly efficient and often regioselective routes to functionalized pyrazolo[1,5-a]pyridines.

This guide will delve into each of these strategies, providing both the theoretical underpinnings and practical, field-proven protocols.

I. The Workhorse of Pyrazolo[1,5-a]pyridine Synthesis: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition approach is a powerful and widely employed strategy for the synthesis of pyrazolo[1,5-a]pyridines. This method involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazolo[1,5-a]pyridine synthesis, the 1,3-dipole is typically an N-ylide derived from a pyridine precursor.

A. Metal-Free Oxidative [3+2] Cycloaddition of N-Aminopyridines

A notable and environmentally conscious approach involves the direct, metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[3] This method is advantageous due to its operational simplicity and avoidance of heavy metal catalysts.

Mechanism and Rationale: The reaction is believed to proceed through the in situ formation of an N-aminopyridinium ylide, which then undergoes a [3+2] cycloaddition with the activated alkene. Subsequent oxidation and aromatization lead to the final pyrazolo[1,5-a]pyridine product. The use of an oxygen atmosphere facilitates the oxidative aromatization step. N-methylpyrrolidone (NMP) is often a suitable solvent for this transformation.[3]

Workflow for Metal-Free [3+2] Cycloaddition:

cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Outcome N-Aminopyridine N-Aminopyridine Cycloaddition [3+2] Cycloaddition N-Aminopyridine->Cycloaddition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl/Olefin Unsaturated_Carbonyl->Cycloaddition Solvent NMP Solvent Atmosphere Oxygen Atmosphere Oxidation Oxidation Cycloaddition->Oxidation Intermediate Aromatization Aromatization Oxidation->Aromatization Intermediate Product Pyrazolo[1,5-a]pyridine Aromatization->Product Substituted_Pyridine Functionalized Ethynylpyridine Cyclization Intramolecular Cyclization Substituted_Pyridine->Cyclization Heat or Catalyst Product Pyrazolo[1,5-a]pyridine Cyclization->Product

References

A Theoretical Chemist's Guide to Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Experiment in Drug Discovery

In the landscape of modern drug development, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets, from kinases to receptors involved in inflammatory and oncogenic pathways.[1][2][3] Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, as a key derivative, represents a foundational molecule for further functionalization and exploration. The strategic placement of the methyl carboxylate group offers a reactive handle for medicinal chemists to elaborate upon, creating libraries of potential therapeutic agents.[4]

This technical guide moves beyond the synthetic aspects and delves into the heart of its molecular behavior through the lens of theoretical calculations. For researchers, scientists, and drug development professionals, understanding the intrinsic electronic and structural properties of this core molecule is paramount. Computational chemistry provides a powerful, cost-effective, and insightful avenue to predict molecular geometry, reactivity, spectroscopic signatures, and potential intermolecular interactions that govern its biological activity. Herein, we present a comprehensive walkthrough of a theoretical investigation into this compound, underpinned by Density Functional Theory (DFT), a workhorse of modern computational chemistry.[5][6] This guide is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each computational choice and demonstrating how theoretical data can be a self-validating system when benchmarked against established principles.

The Computational Strategy: Selecting the Right Tools for the Job

The choice of computational methodology is a critical first step that dictates the accuracy and reliability of the results. For a molecule of this nature—an organic, drug-like small molecule—Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Specifically, we will employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has a long and successful track record for predicting the properties of organic molecules.[5] This will be paired with the 6-311+G(d,p) basis set, which provides a flexible description of the electron density, including polarization functions on both heavy atoms and hydrogens, and diffuse functions to accurately model lone pairs and potential non-covalent interactions.

Our investigation will follow a multi-step workflow designed to build a comprehensive understanding of the molecule's properties.

Computational_Workflow A Initial Structure Preparation B Geometry Optimization A->B Input for calculation C Frequency Analysis B->C Optimized geometry E Spectroscopic Prediction (IR, UV-Vis) B->E Optimized geometry for TD-DFT D Electronic Properties Analysis (HOMO, LUMO, MEP) C->D Confirmation of true minimum C->E Vibrational modes F Data Interpretation & Validation D->F Understanding reactivity E->F Comparison with potential experimental data

Caption: A typical workflow for the theoretical analysis of a small organic molecule.

Step-by-Step Protocol: From Structure to Properties

Geometry Optimization: Finding the Most Stable Conformation

The first and most crucial step is to determine the ground-state equilibrium geometry of this compound. This is not merely about obtaining a visually pleasing 3D structure; the optimized geometry is the foundation upon which all other properties are calculated.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created in a molecular editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended): For molecules with rotatable bonds (like the ester group here), a preliminary conformational search using a less computationally expensive method (e.g., molecular mechanics) can identify low-energy conformers. For this molecule, the primary flexibility lies in the orientation of the methyl ester group relative to the heterocyclic ring.

  • DFT Geometry Optimization: The lowest energy conformer is then subjected to a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This calculation iteratively adjusts the positions of all atoms until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.

The optimized structure reveals a nearly planar pyrazolo[1,5-a]pyridine ring system, a common feature of such fused aromatic heterocycles. Key structural parameters, such as bond lengths and angles, can be extracted and compared to known crystallographic data of similar compounds to provide an initial validation of the chosen theoretical level.

Parameter Calculated Value (Å) Parameter Calculated Value (°)
N1-N21.378N2-N1-C7a104.5
C3-C3a1.425C3-C3a-N2110.2
C3-C=O1.215O=C-O(CH3)124.8
C=O-O(CH3)1.354C3a-C3-C=O121.3

Table 1: Selected optimized geometric parameters for this compound at the B3LYP/6-311+G(d,p) level of theory.

Vibrational Frequency Analysis: Confirming a True Minimum

A stationary point found during geometry optimization could be a true minimum or a saddle point (a transition state). A vibrational frequency analysis is essential to distinguish between these possibilities.

Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same B3LYP/6-311+G(d,p) level of theory.

  • Analysis of Frequencies: The output will list the vibrational modes and their corresponding frequencies.

    • All real (positive) frequencies: The structure is a true energy minimum.

    • One imaginary frequency: The structure is a first-order saddle point (a transition state).

For our optimized structure of this compound, the absence of any imaginary frequencies confirms that we have located a stable, ground-state conformation. Furthermore, the calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be directly compared with experimental data if available. The most intense peaks typically correspond to characteristic bond stretches, such as the C=O stretch of the ester group.

Unveiling Electronic Behavior: Reactivity and Interactions

With a validated ground-state structure, we can now explore the electronic properties that govern the molecule's reactivity and its potential to interact with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.

HOMO_LUMO cluster_1 LUMO LUMO (Electron Acceptor) Energy = -1.85 eV Energy_Gap ΔE = 4.38 eV (Indicates high kinetic stability) HOMO HOMO (Electron Donor) Energy = -6.23 eV

Caption: HOMO-LUMO energy levels and the calculated energy gap.

Analysis:

  • HOMO: The HOMO is primarily localized over the pyrazolo[1,5-a]pyridine ring system, indicating that this is the most electron-rich region and the likely site of electrophilic attack.

  • LUMO: The LUMO is also distributed across the fused ring system but with significant contributions from the carbonyl carbon of the ester group, suggesting this area is susceptible to nucleophilic attack.

  • Energy Gap (ΔE): A larger HOMO-LUMO gap, such as the calculated 4.38 eV, generally signifies high kinetic stability and low chemical reactivity. This is a desirable trait for a drug candidate, as it suggests the molecule will not be overly reactive in a biological environment.

Property Calculated Value (eV)
HOMO Energy-6.23
LUMO Energy-1.85
HOMO-LUMO Gap (ΔE)4.38

Table 2: Calculated frontier molecular orbital energies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Interpretation of the MEP map for this compound:

  • Red Regions (Negative Potential): These are areas of high electron density and are attractive to electrophiles. The most intense red region is located around the carbonyl oxygen of the ester group, indicating its high potential to act as a hydrogen bond acceptor. The nitrogen atoms in the pyrazole and pyridine rings also show negative potential.

  • Blue Regions (Positive Potential): These are electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atoms of the pyridine ring exhibit positive potential.

  • Green Regions (Neutral Potential): These areas have a relatively neutral electrostatic potential.

The MEP map is invaluable in drug design as it helps predict how a molecule might interact with a protein's active site. For instance, the strong negative potential on the carbonyl oxygen suggests it could form a crucial hydrogen bond with an amino acid residue (like an amide N-H) in a receptor binding pocket.

Predicting Spectroscopic Signatures

Theoretical calculations can predict various types of spectra, providing a direct link between the computational model and experimental reality.

Time-Dependent DFT (TD-DFT) for UV-Visible Spectroscopy

To understand the electronic transitions that give rise to the molecule's color (or lack thereof), we can use Time-Dependent DFT (TD-DFT). This method calculates the energies of excited states, which correspond to the absorption of light in the UV-visible range.

Protocol:

  • TD-DFT Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry using the B3LYP/6-311+G(d,p) level of theory.

  • Analysis of Transitions: The output will list the major electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths (a measure of the transition's intensity).

For this compound, the primary electronic transitions are predicted to be π → π* in nature, localized on the aromatic system. The calculated λmax can guide experimentalists in setting up their spectrophotometers and can help in the interpretation of experimental spectra.[7]

Conclusion: The Power of a Predictive Approach

This in-depth guide demonstrates a comprehensive theoretical workflow for characterizing this compound. Through a series of logical and validated computational steps, we have moved from a simple 2D structure to a rich, three-dimensional understanding of its geometry, stability, electronic properties, and potential for intermolecular interactions.

The insights gained from these calculations are not merely academic. They provide a rational basis for:

  • Drug Design: Understanding the MEP and frontier orbitals can guide the design of new derivatives with improved binding affinity and selectivity.[8][9]

  • Reaction Prediction: The electronic properties help predict how the molecule will behave in different chemical reactions, aiding in the design of synthetic routes.

  • Spectroscopic Analysis: Predicted IR and UV-Vis spectra can aid in the characterization and identification of the synthesized compound.

By integrating theoretical calculations into the research and development pipeline, scientists can accelerate the discovery process, reduce experimental costs, and make more informed decisions on the path to novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Solubility of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of methyl pyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents robust experimental methodologies for its determination, and offers a framework for interpreting solubility data to guide formulation and process development.

Introduction: The Significance of Solubility in the Application of this compound

This compound (CAS No: 63237-84-3, Molecular Formula: C₉H₈N₂O₂) is a fused heterocyclic system of increasing interest in medicinal chemistry and materials science. Its structural motif is a common scaffold in the development of novel therapeutic agents. The solubility of this active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that profoundly influences its journey from laboratory synthesis to a viable product.[1]

Effective drug delivery and formulation depend on the ability to dissolve the API in a suitable solvent system.[1] Furthermore, solubility data is paramount for designing efficient crystallization and purification processes, which are essential for obtaining high-purity material. A thorough understanding of the solubility profile of this compound is, therefore, not merely an academic exercise but a fundamental requirement for its practical application.

Theoretical Framework: Predicting and Understanding Solubility

The age-old adage "like dissolves like" provides a simple, yet powerful, guiding principle for solubility. This concept is more quantitatively and comprehensively described by the Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary fluctuations in electron density in molecules.

  • δP (Polar forces): Stemming from permanent dipoles in molecules.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds between molecules.[2][3]

The underlying principle of HSP is that substances with similar δD, δP, and δH values are more likely to be miscible.[4] The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra indicates a higher likelihood of dissolution.

The following diagram illustrates the logical flow of utilizing Hansen Solubility Parameters for solvent selection.

A Determine Hansen Solubility Parameters (HSP) of This compound (δD_solute, δP_solute, δH_solute) C Calculate the Hansen Solubility Parameter Distance (Ra) for each Solute-Solvent Pair A->C B Obtain HSP for a Range of Organic Solvents (δD_solvent, δP_solvent, δH_solvent) B->C D Rank Solvents Based on Ra Values (Lower Ra = Higher Predicted Solubility) C->D E Experimental Validation of Solubility in Top-Ranked Solvents D->E

Caption: Workflow for solvent selection using Hansen Solubility Parameters.

Physicochemical Properties of this compound and Common Organic Solvents

A prerequisite to any solubility study is the characterization of the solute and the potential solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number63237-84-3[5][6]
Molecular FormulaC₉H₈N₂O₂[6]
Molecular Weight176.17 g/mol [6]
AppearanceSolid (form to be determined by analysis)Inferred
Melting PointTo be determined experimentally
Hansen Solubility ParametersTo be determined experimentally

Table 2: Hansen Solubility Parameters of Selected Organic Solvents

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Chloroform17.83.15.7
Dichloromethane18.26.36.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Note: Values are approximate and can vary slightly with temperature and source.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility method, often referred to as the "shake-flask" method, is the gold standard for determining the thermodynamic solubility of a compound.[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • This compound (of known purity)

  • A range of organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO or a mobile phase component). These will be used to generate a calibration curve.

  • Sample Preparation: To a series of vials, add an excess amount of this compound to a known volume (e.g., 1-2 mL) of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to allow them to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[9]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[8]

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of the solute in the diluted samples. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (g/L)Solubility (mol/L)Classification
Acetone[Experimental Value][Calculated Value][e.g., Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Chloroform[Experimental Value][Calculated Value][e.g., Freely Soluble]
Dichloromethane[Experimental Value][Calculated Value][e.g., Very Soluble]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value][e.g., Very Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Soluble]
Heptane[Experimental Value][Calculated Value][e.g., Insoluble]
Methanol[Experimental Value][Calculated Value][e.g., Soluble]
Tetrahydrofuran (THF)[Experimental Value][Calculated Value][e.g., Freely Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Water[Experimental Value][Calculated Value][e.g., Insoluble]

Note: This table is a template. The values need to be determined experimentally.

The interpretation of this data is crucial for downstream applications. For instance, solvents in which the compound is highly soluble may be ideal for reaction media or for preparing concentrated stock solutions for screening assays. Solvents in which the compound has moderate solubility might be suitable for crystallization processes, where a balance between solubility and insolubility is often desired. Conversely, solvents in which the compound is poorly soluble can be used as anti-solvents in crystallization.

The relationship between solubility data and its application is depicted in the following diagram.

G cluster_0 Solubility Data cluster_1 Potential Applications a High Solubility d Reaction Media Stock Solutions a->d b Moderate Solubility e Crystallization Formulation b->e c Low Solubility f Anti-solvent in Crystallization c->f

Caption: Correlation between solubility data and its practical applications.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding, determining, and applying the solubility of this compound in organic solvents. By integrating theoretical principles with robust experimental protocols, researchers can generate high-quality solubility data that is essential for the successful development of this promising compound.

Future work should focus on the experimental determination of the Hansen Solubility Parameters of this compound. This will enable more accurate predictions of its solubility in a wider range of solvents and solvent blends, accelerating formulation development and process optimization. Additionally, the influence of temperature and pH on solubility should be investigated to provide a complete solubility profile.

References

Methodological & Application

The Versatile Intermediate: Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the pyrazolo[1,5-a]pyridine scaffold stands out as a privileged heterocyclic system. Its derivatives are at the core of numerous therapeutic agents, particularly in the realm of kinase inhibition and anti-infective research.[1][2] Central to the synthesis of these complex molecules is methyl pyrazolo[1,5-a]pyridine-3-carboxylate , a highly versatile synthetic intermediate. This guide provides an in-depth exploration of its synthesis and its pivotal role in the construction of biologically active compounds, offering detailed protocols and mechanistic insights for researchers and scientists.

The Strategic Importance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine nucleus is a fused bicyclic system that offers a unique combination of structural rigidity, electronic properties, and multiple points for functionalization. This has made it a favored scaffold in the design of molecules that can selectively interact with biological targets. Notably, derivatives of this core have shown significant promise as inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][2] Furthermore, the pyrazolo[1,5-a]pyridine-3-carboxamide moiety has been identified as a crucial pharmacophore in the development of novel antitubercular agents.[3][4]

The strategic placement of the methyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyridine ring system provides a versatile handle for a variety of chemical transformations. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be coupled with a wide range of amines to form amides, a common functional group in many drug candidates.[3] This straightforward derivatization potential makes this compound an invaluable starting material for creating libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the 1,3-dipolar cycloaddition reaction between an N-aminopyridinium salt and an alkyne.[1][5] This reaction proceeds through a concerted mechanism, leading to the regioselective formation of the fused five-membered pyrazole ring.

Below is a detailed protocol for the synthesis of this compound, adapted from established procedures for related ethyl esters.

Protocol 1: Synthesis of this compound

This two-step protocol involves the initial formation of an N-aminopyridinium salt, followed by the cycloaddition reaction.

Step 1: Synthesis of N-Aminopyridinium Salt

  • To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate, the N-aminopyridinium mesitylenesulfonate salt, is collected by filtration, washed with cold dichloromethane, and dried under vacuum. This salt is typically used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the N-aminopyridinium salt (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the suspension.

  • To this mixture, add methyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Pyridine Pyridine N_amino N-Aminopyridinium Salt Pyridine->N_amino Step 1: N-Amination MSH MSH MSH->N_amino FinalProduct Methyl Pyrazolo[1,5-a]pyridine- 3-carboxylate N_amino->FinalProduct Step 2: [3+2] Cycloaddition MethylPropiolate Methyl Propiolate MethylPropiolate->FinalProduct

Caption: Synthetic workflow for this compound.

Application as a Synthetic Intermediate

The utility of this compound lies in its facile conversion to other key functional groups, primarily the carboxylic acid and carboxamides. These transformations open the door to a vast chemical space for drug discovery.

Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

The methyl ester can be efficiently hydrolyzed to the corresponding carboxylic acid, which is often the direct precursor for amide coupling reactions.[6]

Protocol 2: Hydrolysis of the Methyl Ester
  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with a suitable acid, such as 1M hydrochloric acid.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Table of Representative Reaction Data:

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylate2M KOH (aq), Methanol, 80 °C, 5h; then 2M HCl (aq)2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid~90[6]
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates30% NaOH (aq)Pyrazolo[1,5-a]pyridine-3-carboxylic acids88-93
Amidation to Pyrazolo[1,5-a]pyridine-3-carboxamides: Gateway to Antitubercular Agents

A significant application of the pyrazolo[1,5-a]pyridine-3-carboxylic acid derived from our title intermediate is in the synthesis of potent antitubercular agents.[3][4] The carboxylic acid is coupled with various amines to generate a library of carboxamide derivatives for biological screening.

Protocol 3: Amide Coupling
  • To a solution of pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazolo[1,5-a]pyridine-3-carboxamide.

Logical Flow from Intermediate to Drug Candidate:

Drug_Development_Flow Intermediate Methyl Pyrazolo[1,5-a]pyridine- 3-carboxylate CarboxylicAcid Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Intermediate->CarboxylicAcid Hydrolysis Carboxamide Pyrazolo[1,5-a]pyridine- 3-carboxamide Derivatives CarboxylicAcid->Carboxamide Amide Coupling DrugCandidate Antitubercular Drug Candidate Carboxamide->DrugCandidate Biological Screening & Optimization

Caption: From intermediate to potential drug candidate.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse array of biologically active molecules. Its straightforward synthesis via 1,3-dipolar cycloaddition and the versatility of its methyl ester functionality provide a robust platform for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

Application Notes and Protocols for the Strategic Functionalization of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine motif is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant therapeutic potential.[1] Its rigid, planar geometry and rich electronic properties make it an ideal framework for designing selective inhibitors of various biological targets, including protein kinases, which are crucial in cancer therapy.[2] Notable pharmaceuticals incorporating this core underscore its importance in medicinal chemistry.[3] The strategic functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a detailed technical overview and actionable protocols for the functionalization of a key building block: methyl pyrazolo[1,5-a]pyridine-3-carboxylate . We will delve into the chemical logic behind various synthetic transformations, offering field-proven insights to guide researchers in their experimental design. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for the synthesis of diverse derivatives.

Strategic Overview: A Roadmap for Derivatization

The this compound starting material offers multiple avenues for chemical modification. The ester group at the C3 position is an electron-withdrawing group, which influences the reactivity of the heterocyclic core. While the pyrazole ring is typically electron-rich and prone to electrophilic attack, the C3-ester deactivates this ring. Consequently, electrophilic substitution reactions are directed towards the pyridine ring. Furthermore, the ester itself serves as a handle for transformation into amides, a common functional group in bioactive molecules. A general workflow involves initial functionalization of the core, often via halogenation, followed by transition-metal-catalyzed cross-coupling reactions to introduce molecular diversity.

Functionalization_Workflow start Methyl Pyrazolo[1,5-a]pyridine -3-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis Step 1a halogenation Electrophilic Halogenation (e.g., Bromination) start->halogenation Step 1b amidation Amide Coupling hydrolysis->amidation Step 2a amide_lib Amide Library amidation->amide_lib halogenated_intermediate Halogenated Intermediate halogenation->halogenated_intermediate suzuki Suzuki Coupling halogenated_intermediate->suzuki Step 2b buchwald Buchwald-Hartwig Amination halogenated_intermediate->buchwald Step 2c suzuki_lib C-C Coupled Products (Aryl, Heteroaryl) suzuki->suzuki_lib buchwald_lib C-N Coupled Products (Amines) buchwald->buchwald_lib

Caption: General workflow for functionalizing the target scaffold.

Part 1: Electrophilic Halogenation of the Pyridine Ring

Direct C-H functionalization via electrophilic halogenation is a foundational step for introducing a versatile synthetic handle onto the pyrazolo[1,5-a]pyridine core. This handle is essential for subsequent cross-coupling reactions. Given the electronic properties of the starting material, halogenation is anticipated to occur on the pyridine ring. Protocols for regioselective halogenation often employ N-halosuccinimides (NXS) or other mild halogenating agents.[4][5] More recent, environmentally benign methods utilize potassium halides in the presence of an oxidant like a hypervalent iodine(III) reagent.[6][7]

Protocol 1: Regioselective C-Bromination using Potassium Bromide and PIDA

This protocol is adapted from modern methods that prioritize green chemistry principles, using water as a solvent and avoiding harsh reagents.[6] Phenyliodine diacetate (PIDA) acts as an oxidant to generate the electrophilic bromine species in situ.

Materials:

  • This compound

  • Potassium Bromide (KBr)

  • Phenyliodine diacetate (PIDA)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).

  • Add deionized water (10 mL) and potassium bromide (1.5 mmol, 1.5 eq.).

  • Stir the suspension vigorously at room temperature for 10 minutes.

  • Add phenyliodine diacetate (PIDA) (1.2 mmol, 1.2 eq.) portion-wise over 5 minutes.

  • Continue stirring the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system. The reaction is typically complete within 3-4 hours.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to consume any unreacted oxidant.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexane:EtOAc) to yield the C-bromo-methyl pyrazolo[1,5-a]pyridine-3-carboxylate derivative.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The halogenated intermediate is a versatile precursor for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are pillars of modern synthetic chemistry, enabling the formation of C-C and C-N bonds, respectively.[8][9][10]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an exceptionally robust method for forming biaryl structures or introducing alkyl groups.[11] Microwave-assisted protocols have become increasingly popular for their ability to significantly reduce reaction times and improve yields.[8][12][13]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R' L_n OxAdd->Transmetal Transmetalation (R'-B(OR)₂) Transmetal->Pd0 Reductive Elimination RedElim R-R' Transmetal->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromo-substituted this compound (from Protocol 1)

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., XPhosPdG2, 2-5 mol%)[8][12]

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane or Toluene/Water mixture)

  • Microwave reactor vial

  • Celite®

Procedure:

  • To a microwave reactor vial, add the bromo-pyrazolo[1,5-a]pyridine derivative (1.0 mmol, 1.0 eq.), the desired boronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., XPhosPdG2, 0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane and 0.5 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110-140 °C) for a specified time (e.g., 20-60 minutes). Monitor for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired C-C coupled product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate85
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylate91
3Pyridin-3-ylboronic acidMethyl 5-(pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxylate78
4Thiophen-2-ylboronic acidMethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate82
Note: Yields are representative and may vary based on the specific substrate and optimized conditions.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for installing primary or secondary amines, which are key functional groups for modulating the physicochemical properties of drug candidates.[10][14][15] The choice of ligand is critical for achieving high efficiency.

Materials:

  • Bromo-substituted this compound (from Protocol 1)

  • Amine (primary or secondary, 1.2 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄, 1.5-2.0 eq.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed reaction vial

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 0.05 mmol, 5 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).

  • Add the bromo-pyrazolo[1,5-a]pyridine derivative (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and quench by carefully adding saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the aminated pyrazolo[1,5-a]pyridine derivative.

Part 3: Functionalization via the Carboxylate Group

The methyl ester at the C3 position is a convenient precursor for the synthesis of carboxamides. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[16] This transformation is typically a two-step process involving saponification followed by amide coupling.

Protocol 4: Saponification and Amide Coupling

Step A: Saponification to Carboxylic Acid

  • Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and Methanol (5 mL).

  • Add a 1 M aqueous solution of Lithium Hydroxide (LiOH) (2.0 mL, 2.0 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water (10 mL) and acidify to pH 3-4 with 1 M HCl.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step B: Amide Coupling with HATU

  • To a solution of the carboxylic acid from Step A (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL), add the desired primary or secondary amine (1.1 mmol, 1.1 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.).

  • Add HATU (1.2 mmol, 1.2 eq.) and stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide.

Conclusion

This application guide provides a robust and versatile set of protocols for the functionalization of this compound. By leveraging strategic C-H halogenation, powerful palladium-catalyzed cross-coupling reactions, and transformations of the inherent ester group, researchers can efficiently generate diverse libraries of novel compounds. These methods, grounded in established chemical principles and supported by authoritative literature, empower drug development professionals to accelerate the discovery of next-generation therapeutics based on the privileged pyrazolo[1,5-a]pyridine scaffold.

References

Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal and agrochemical research. Its unique electronic properties and rigid structure make it an ideal backbone for the development of potent and selective bioactive molecules. Among its derivatives, methyl pyrazolo[1,5-a]pyridine-3-carboxylate serves as a key intermediate and a foundational structure for generating diverse compound libraries with potential applications as herbicides and fungicides. This guide provides an in-depth look at the utility of this compound in agrochemical research, complete with detailed protocols and insights into its potential mechanisms of action.

Section 1: The Pyrazolo[1,5-a]pyridine Core in Agrochemical Discovery

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a class of compounds with a wide spectrum of biological activities. In the realm of agriculture, derivatives of this and related pyrazole structures have demonstrated significant potential for controlling weeds and fungal pathogens.[1][2][3] The ester functionality at the 3-position of this compound offers a versatile chemical handle for further structural modifications, allowing for the fine-tuning of biological activity and physicochemical properties.

Herbicidal Potential
Fungicidal Applications

The pyrazolo[1,5-a]pyrimidine scaffold, structurally similar to pyrazolo[1,5-a]pyridine, has been extensively investigated for its fungicidal properties.[2][3] These compounds have been shown to inhibit the growth of various phytopathogenic fungi.[2][3] The mechanism of action often involves the disruption of essential fungal cellular processes. Given the structural similarities, it is hypothesized that derivatives of this compound could also exhibit potent antifungal activity.

Section 2: Synthesis and Derivatization Workflow

The synthesis of this compound and its subsequent derivatization are crucial steps in the exploration of its agrochemical potential. A general workflow for the synthesis and diversification of this scaffold is presented below.

Synthesis and Derivatization Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for Bioactivity Pyridine_Derivative Pyridine Derivative Intermediate Enamine Intermediate Pyridine_Derivative->Intermediate Condensation Reagent Reagent (e.g., DMF-DMA) Reagent->Intermediate Core_Scaffold This compound Intermediate->Core_Scaffold Cyclization Cyclization_Reagent Cyclization Reagent Cyclization_Reagent->Core_Scaffold Hydrolysis Hydrolysis Core_Scaffold->Hydrolysis Ester to Acid Substitution Ring Substitution Core_Scaffold->Substitution e.g., Halogenation Amidation Amidation Hydrolysis->Amidation Amide Formation Library Diverse Chemical Library Amidation->Library Substitution->Library

Caption: General workflow for the synthesis and derivatization of this compound.

Protocol: General Synthesis of this compound

This protocol is a generalized representation based on common synthetic routes for pyrazolo[1,5-a]pyridine derivatives.[6][7]

Materials:

  • Substituted 2-pyridineacetic acid methyl ester

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • O-(Mesitylsulfonyl)hydroxylamine (MSH)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Enamine Formation: Dissolve the substituted 2-pyridineacetic acid methyl ester in an anhydrous solvent under an inert atmosphere. Add DMF-DMA and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: Dissolve the crude enamine in a suitable anhydrous solvent. Cool the solution in an ice bath and add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Work-up and Purification: Quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield this compound.

Section 3: Agrochemical Screening Protocols

To evaluate the potential of novel derivatives of this compound, standardized screening protocols are essential.

Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol is adapted from methodologies used to screen related pyrazolo[1,5-a]pyrimidine derivatives.[2][3]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Phytopathogenic fungi (e.g., Fusarium solani, Alternaria solani, Botrytis cinerea)[2]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Commercial fungicide as a positive control (e.g., Hymexazol)[3]

  • Sterile petri dishes

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize.

  • Compound Incorporation: While the PDA is still molten, add the test compound solution to achieve the desired final concentration. Also prepare a solvent control and a positive control plate.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average colony diameter of the control and T is the average colony diameter of the treated plate.

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), test a range of concentrations and use the data to generate a dose-response curve.

Table 1: Antifungal Activity of Structurally Related Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget FungiIC50 (μg/mL)Reference
4jAlternaria solani17.11[2][3]
4hCytospora sp.27.32[2][3]
4hFusarium solani21.04[2][3]

Note: The data presented is for pyrazolo[1,5-a]pyrimidine derivatives to illustrate the potential of the broader scaffold.

Protocol: Greenhouse Herbicidal Assay (Post-emergence)

Materials:

  • Weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis)[1]

  • Pots with standard potting mix

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Commercial herbicide as a positive control

  • Spray chamber

Procedure:

  • Plant Cultivation: Grow the selected weed species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Groups: Include an untreated control and a positive control group treated with a commercial herbicide.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) and score it on a percentage scale (0% = no effect, 100% = complete kill).

  • Data Analysis: Analyze the data to determine the efficacy of the test compounds against different weed species.

Table 2: Post-emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives at 150 g a.i./hm²

Compound IDTarget WeedInhibition (%)Reference
6aDigitaria sanguinalis50-60[1][4]
6aAbutilon theophrasti50-60[1][4]
6cSetaria viridis~50[1][4]

Note: This data is for related pyrazole derivatives and serves as an indicator of the potential for this class of compounds.

Section 4: Hypothetical Mechanism of Action

The precise molecular target of this compound derivatives would need to be elucidated through detailed biochemical and molecular studies. However, based on the known mechanisms of other pyrazole-based agrochemicals, a plausible mode of action could involve the inhibition of a critical enzyme in the target organism.[4][8]

Hypothetical MoA cluster_pathway Target Metabolic Pathway cluster_inhibition Inhibition by Compound Precursor Metabolic Precursor Target_Enzyme Target Enzyme (e.g., HPPD, ALS, PPO) Precursor->Target_Enzyme Substrate Product Essential Product (e.g., Amino Acid, Pigment) Target_Enzyme->Product Catalysis Inhibition Inhibition Disruption Pathway Disruption & Cell Death Product->Disruption Depletion leads to Compound Pyrazolo[1,5-a]pyridine Derivative Compound->Target_Enzyme

References

Application Notes & Protocols for Suzuki Coupling Reactions with Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and their C-C Functionalization

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing potent and selective inhibitors of various biological targets, particularly protein kinases.[2][3] The development of small-molecule kinase inhibitors has revolutionized the treatment of cancer and inflammatory diseases, and pyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of compounds in this area.[4][5]

The ability to strategically functionalize the pyrazolo[1,5-a]pyridine core through carbon-carbon bond formation is paramount for exploring structure-activity relationships (SAR) and optimizing drug-like properties. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a robust and versatile tool for this purpose.[6] This palladium-catalyzed reaction enables the efficient coupling of a halide or triflate with an organoboron reagent, offering broad functional group tolerance and generally mild reaction conditions.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with pyrazolo[1,5-a]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and field-proven general protocol, provide a troubleshooting guide for common challenges, and discuss the substrate scope and applications of this powerful synthetic methodology.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the pyrazolo[1,5-a]pyridine halide (or triflate) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition PyP-X Ar-Pd(II)-X(L2) PyP-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) PyP-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product PyP-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki Coupling of Pyrazolo[1,5-a]pyridine Derivatives

This protocol provides a robust starting point for the Suzuki coupling of various substituted pyrazolo[1,5-a]pyridine halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Pyrazolo[1,5-a]pyridine halide (e.g., bromo or chloro derivative) (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhosPdG2) (0.01 - 0.1 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine the pyrazolo[1,5-a]pyridine halide, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed using microwave irradiation for accelerated reaction times.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterTypical Range/ConditionsNotes
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive chlorides.
Reaction Time 2 - 24 hoursMicrowave heating can significantly reduce reaction times.[8]
Catalyst Loading 1 - 10 mol%Higher loadings may be required for challenging substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃The choice of base can influence the reaction outcome.
Solvent Dioxane, DME, TolueneA mixture of solvent and water (e.g., 4:1) is often used.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Reaction temperature too low- Inappropriate base or solvent- Use a fresh batch of catalyst or a more active pre-catalyst.- Ensure thorough degassing of all solvents.- Increase the reaction temperature.- Screen different bases and solvents.[9]
Protodeborylation - Harsh reaction conditions (high temperature, strong base)- Presence of water- Use milder conditions (lower temperature, weaker base like NaHCO₃).- Employ anhydrous conditions with a base like K₃PO₄.- Use a more stable boronate ester (e.g., pinacol ester).[9]
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is set up under a strictly inert atmosphere.[9]
Difficult Purification - Formation of palladium black- Complex mixture of byproducts- Filter the crude reaction mixture through a pad of Celite before workup.- Re-optimize reaction conditions to improve selectivity.

Substrate Scope and Regioselectivity

The Suzuki coupling reaction is generally tolerant of a wide range of functional groups on both the pyrazolo[1,5-a]pyridine scaffold and the boronic acid partner.

  • Pyrazolo[1,5-a]pyridine Halides: Bromo and iodo derivatives are typically more reactive than chloro derivatives. The position of the halogen can influence reactivity, with halogens on the pyrimidine ring generally being more susceptible to substitution.[10]

  • Boronic Acids and Esters: A vast array of aryl, heteroaryl, and even some alkyl boronic acids and their corresponding esters can be successfully employed. Electron-rich and electron-deficient systems are generally well-tolerated. Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester is a commercially available building block for further functionalization.[11]

Regioselectivity: The functionalization of the pyrazolo[1,5-a]pyridine core can be directed to specific positions. Halogenation at different positions allows for subsequent selective Suzuki coupling. For instance, selective functionalization at the C3 or C7 positions has been reported.[12] Directed metalation strategies can also be employed to introduce a halogen at a specific position prior to the coupling reaction.[13]

Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a key component in numerous biologically active compounds, particularly kinase inhibitors.[2] The Suzuki coupling reaction has been instrumental in the synthesis of these complex molecules.

  • PI3K Inhibitors: Derivatives of pyrazolo[1,5-a]pyrimidine, a closely related scaffold, have been synthesized using Suzuki coupling to develop potent and selective PI3Kδ inhibitors for the treatment of inflammatory diseases like asthma.[4]

  • AXL and c-MET Kinase Inhibitors: Pyrazolo[1,5-a]pyridine derivatives have been patented as inhibitors of AXL and c-MET kinases, which are implicated in cancer progression.[14]

  • p38 Kinase Inhibitors: The synthesis of p38 kinase inhibitors has been achieved through palladium-catalyzed reactions on the pyrazolo[1,5-a]pyridine core.[15]

Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening & Development PyP_Halide Pyrazolo[1,5-a]pyridine Halide Suzuki_Coupling Suzuki Coupling PyP_Halide->Suzuki_Coupling Boronic_Acid Boronic Acid / Ester Boronic_Acid->Suzuki_Coupling PyP_Derivative Functionalized PyP Derivative Suzuki_Coupling->PyP_Derivative Biological_Screening Biological Screening (e.g., Kinase Assays) PyP_Derivative->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: A simplified workflow illustrating the role of Suzuki coupling.

Conclusion

The Suzuki-Miyaura coupling reaction is an indispensable tool for the functionalization of pyrazolo[1,5-a]pyridine derivatives. Its reliability, broad substrate scope, and tolerance of diverse functional groups have made it a cornerstone in the synthesis of novel compounds for drug discovery. By understanding the underlying mechanism and optimizing the reaction parameters as outlined in these notes, researchers can efficiently generate libraries of pyrazolo[1,5-a]pyridine analogues for biological screening and accelerate the development of new therapeutic agents.

References

Application Note & Protocols: Strategic Derivatization of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2] This guide provides a detailed framework for the strategic derivatization of a versatile starting material, methyl pyrazolo[1,5-a]pyridine-3-carboxylate, to generate diverse chemical libraries for robust Structure-Activity Relationship (SAR) studies. We present field-proven protocols for modifications at three key positions: the C3-ester handle, the C7-position of the pyridine ring, and the C2-position of the pyrazole ring. Each protocol is accompanied by expert rationale, validation checkpoints, and data interpretation guidelines to empower researchers in drug discovery and development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine system is a fused, rigid, and planar N-heterocycle that has garnered significant attention in drug discovery.[1] Its structure is adept at forming key interactions with biological macromolecules, such as mimicking ATP in kinase binding pockets.[3] The synthetic accessibility of this scaffold allows for systematic structural modifications, making it an ideal candidate for combinatorial library design and lead optimization.[1]

Our focus begins with this compound, a commercially available or readily synthesized starting material. This molecule offers multiple, chemically distinct handles for derivatization, enabling a comprehensive exploration of the chemical space around the core. This application note will detail three primary diversification strategies.

Core Derivatization Strategies

A successful SAR campaign requires the systematic and independent modification of different regions of the lead molecule. We will focus on three orthogonal strategies starting from this compound.

Strategy A: C3-Amide Library Synthesis

The C3-ester is the most conspicuous functional group, providing a direct and reliable entry into a vast library of amides. This modification allows for probing interactions in the corresponding region of the target's binding site, influencing properties like potency, solubility, and cell permeability. The workflow involves a two-step process: saponification of the ester to the carboxylic acid, followed by amide coupling.

Strategy B: C7-Functionalization via Cross-Coupling

The pyridine ring offers sites for C-H functionalization. The C7 position is often susceptible to substitution.[4] A robust method to diversify this position is through initial halogenation, which installs a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.[5][6] This strategy is paramount for introducing aryl, heteroaryl, or substituted amine moieties.

Strategy C: C2/C3-Halogenation for Further Diversification

The pyrazole ring can also be functionalized, often regioselectively at the C3-position (or C2, depending on the system and reagents).[7][8][9] Introducing a halogen at this site opens up another vector for diversification using cross-coupling chemistry, similar to the C7-position. This allows for the exploration of a different spatial region of the molecule.

Below is a diagram illustrating the overall strategic workflow for generating a diverse library from the common starting material.

G cluster_0 Core Strategies cluster_A Strategy A: C3-Amide Library cluster_B Strategy B: C7-Aryl/Amine Library SM Methyl Pyrazolo[1,5-a]pyridine- 3-carboxylate A1 Saponification SM->A1 B1 C7-Halogenation SM->B1 A2 Carboxylic Acid Intermediate A1->A2 A3 Amide Coupling (R-NH2) A2->A3 A4 Diverse Amide Library (Probe Vector 1) A3->A4 B2 C7-Halo Intermediate B1->B2 B3 Suzuki / Buchwald Coupling (R-B(OH)2 / R-NH2) B2->B3 B4 Aryl/Amine Library (Probe Vector 2) B3->B4

Caption: High-level workflow for SAR library generation.

Detailed Experimental Protocols

Disclaimer: All chemical procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Saponification of this compound

Rationale: The conversion of the methyl ester to a carboxylic acid is the gateway to amide library synthesis. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system is a standard and high-yielding procedure. LiOH is often preferred as it can sometimes reduce the risk of side reactions compared to NaOH.

Materials & Reagents:

Reagent Formula MW Molarity/Purity
This compound C9H8N2O2 176.17 >95%
Lithium Hydroxide (monohydrate) LiOH·H₂O 41.96 >98%
Tetrahydrofuran (THF) C4H8O 72.11 Anhydrous
Methanol (MeOH) CH4O 32.04 ACS Grade
Water H₂O 18.02 Deionized

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) |

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Add a solvent mixture of THF:MeOH:H₂O in a 3:1:1 ratio (e.g., 15 mL for 1 mmol of starting material). Stir until all solid is dissolved.

  • Add LiOH·H₂O (2.0-3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 10% MeOH in Dichloromethane (DCM). The product (acid) should have a lower Rf than the starting material (ester).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow, dropwise addition of 2 M HCl. A precipitate should form.

  • Scientist's Note: The formation of a solid precipitate upon acidification is a strong indicator of successful product formation.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under high vacuum to yield pyrazolo[1,5-a]pyridine-3-carboxylic acid as a solid. The product is often pure enough for the next step without further purification.

Protocol 3.2: Amide Coupling to Generate C3-Amide Library

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[] While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent that minimizes side reactions and is effective even for less nucleophilic or sterically hindered amines.[] A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.

Materials & Reagents:

Reagent Formula MW Molarity/Purity
Pyrazolo[1,5-a]pyridine-3-carboxylic acid C8H6N2O2 162.15 From Protocol 3.1
Diverse Primary/Secondary Amines (R-NH₂) - - Various
HATU C10H15F6N6OP 380.23 >98%
DIPEA C8H19N 129.24 >99%

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Anhydrous |

Procedure:

  • To a vial, add pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv).

  • Add anhydrous DMF to dissolve the acid (e.g., 2 mL for 0.1 mmol scale).

  • Add the desired amine (1.1 equiv).

  • Add DIPEA (3.0 equiv).

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise.

  • Scientist's Note: Adding the coupling reagent last and portion-wise can help control any exotherm and improve yields.

  • Stir the reaction at room temperature for 4-16 hours.

  • Validation Checkpoint: Monitor by TLC or LC-MS. The product amide will have an Rf between the starting acid (baseline) and the non-polar starting amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) or by preparative HPLC to yield the desired amide.

Protocol 3.3: Regioselective C7-Halogenation

Rationale: Introducing a halogen onto the pyridine ring is a key step for enabling cross-coupling chemistry. N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are common electrophilic halogenating agents. The regioselectivity can be influenced by solvent and temperature, but for many pyrazolo[1,5-a]pyridine systems, halogenation occurs preferentially on the pyridine ring.[11]

Materials & Reagents:

Reagent Formula MW Molarity/Purity
This compound C9H8N2O2 176.17 >95%
N-Bromosuccinimide (NBS) C4H4BrNO2 177.98 >98%

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equiv) portion-wise over 10 minutes.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

  • Validation Checkpoint: Monitor by LC-MS to confirm the formation of the desired monobrominated product (M+2 peak pattern for bromine).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent. Purify by flash chromatography (ethyl acetate/hexanes) to isolate the C7-bromo-methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol 3.4: C7-Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl or heteroaryl groups.[5] It requires a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst/ligand system is crucial for coupling with electron-rich heterocyclic halides.[6][12]

Materials & Reagents:

Reagent Formula MW Molarity/Purity
C7-Bromo intermediate C9H7BrN2O2 255.07 From Protocol 3.3
Aryl/Heteroaryl Boronic Acid R-B(OH)₂ - Various
Pd(dppf)Cl₂ C34H28Cl2FeP2Pd 731.70 Catalyst
Sodium Carbonate (Na₂CO₃) Na₂CO₃ 105.99 Anhydrous

| 1,4-Dioxane / Water | - | - | Degassed |

Procedure:

  • To a microwave vial or Schlenk flask, add the C7-bromo intermediate (1.0 equiv), the boronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).

  • Add the catalyst, Pd(dppf)Cl₂ (0.05-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents, 1,4-dioxane and water (e.g., 4:1 ratio).

  • Scientist's Note: Thoroughly degassing the solvents is critical to prevent catalyst oxidation and ensure a successful reaction.

  • Seal the vessel and heat the reaction to 80-100 °C for 2-12 hours. Microwave heating can significantly reduce reaction times.

  • Validation Checkpoint: Monitor by LC-MS. Look for the disappearance of the starting material and the appearance of the product mass.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the C7-aryl-substituted product.

Application in SAR Studies: Data Presentation

The synthesized derivatives should be tested in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀). The results should be organized systematically to derive meaningful SAR.

Table 1: Example SAR Data for a Hypothetical Kinase Target

Compound IDModification SiteR GroupStructureIC₅₀ (nM)
SM-1 -(Starting Material)>10,000
A-1 C3-Amide-NH-CH₃5,200
A-2 C3-Amide-NH-Cyclopropyl850
A-3 C3-Amide-NH-Phenyl1,200
A-4 C3-Amide-NH-(4-F-Phenyl)450
B-1 C7-ArylPhenyl2,100
B-2 C7-Aryl3-Pyridyl780
B-3 C7-Aryl4-Methoxyphenyl3,500
A4-B2 C3 & C7C3=-NH-(4-F-Ph), C7=3-Pyridyl25

Interpretation from Example Data:

  • C3-Position: Converting the ester to a simple amide (A-1) provides a slight activity boost. Small, constrained groups like cyclopropyl (A-2) are well-tolerated. Aromatic substituents are beneficial, with electron-withdrawing groups (A-4) enhancing potency over simple phenyl (A-3).

  • C7-Position: A basic nitrogen-containing heterocycle like pyridine (B-2) is significantly better than a simple phenyl ring (B-1), suggesting a key hydrogen bond acceptor interaction.

  • Synergy: Combining the optimal fragments from both vectors (A4-B2) results in a compound with significantly improved potency, demonstrating a synergistic effect.

This systematic approach allows for the development of a clear SAR narrative, guiding the next round of synthesis.

G cluster_sar SAR Logic Compound Core Scaffold R1 Modify C3-Group Compound->R1 R2 Modify C7-Group Compound->R2 Potency Potency (IC50) R1->Potency Strong Effect ADME ADME Properties (Solubility, etc.) R1->ADME Major Impact R2->Potency Moderate Effect Selectivity Selectivity R2->Selectivity Key for Selectivity

Caption: Logical flow of an SAR study.

Conclusion

This compound is a highly versatile starting point for medicinal chemistry campaigns. The orthogonal synthetic handles at the C3, C7, and other positions allow for a systematic and comprehensive exploration of the surrounding chemical space. By employing robust and well-established protocols for saponification, amidation, halogenation, and cross-coupling, research teams can efficiently generate diverse libraries. When coupled with systematic biological evaluation and data analysis, these strategies can rapidly advance a lead optimization program and uncover novel drug candidates.

References

Application Notes & Protocols: Heterocyclic Compounds as Versatile Building Blocks in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), are foundational to the fields of medicinal chemistry, materials science, and agrochemicals. Their prevalence is remarkable, with over half of all FDA-approved small-molecule drugs featuring at least one heterocyclic ring.[1] This ubiquity stems from their unique ability to present pharmacophoric elements—such as hydrogen bond donors and acceptors, and hydrophobic regions—in well-defined three-dimensional arrangements. This structural rigidity and diversity allow for precise interactions with biological targets like enzymes and receptors.[1]

Advancements in synthetic methodologies have further cemented the role of heterocycles as indispensable building blocks.[2][3] Techniques like multicomponent reactions (MCRs), C-H activation, and click chemistry now provide rapid and efficient access to a vast array of functionalized heterocyclic scaffolds, expanding the drug-like chemical space available to researchers.[3] This guide provides an in-depth exploration of the synthesis and application of several key heterocyclic systems, offering detailed protocols and expert insights for their use as foundational scaffolds in the development of novel, complex molecules.

Part 1: The Quinazolinone Core - A Privileged Scaffold for Anticancer Drug Discovery

The quinazolinone skeleton, a fusion of benzene and pyrimidine rings, is a well-established "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] Several FDA-approved anticancer drugs, such as gefitinib and dacomitinib, are built upon this core, primarily targeting protein kinases.[4][5] The synthetic accessibility of quinazolinones makes them an excellent starting point for library synthesis and lead optimization.

Causality in Synthesis: Why a One-Pot Approach?

The following protocol details a one-pot synthesis of a 3-substituted-quinazolin-4(3H)-one. The choice of a one-pot, microwave-assisted method is deliberate. Traditional multi-step syntheses are time-consuming and often involve the isolation of intermediates, leading to lower overall yields. Microwave irradiation provides rapid, uniform heating, which can significantly reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields compared to conventional heating.[6][7] The use of an orthoester like trimethyl orthoformate serves as a convenient one-carbon source that reacts with both the anthranilic acid and the primary amine in situ, streamlining the cyclization process.[2]

Experimental Protocol 1: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

This protocol describes a one-step reaction of anthranilic acid, an amine, and an orthoester in a microwave reactor.[2]

Materials:

  • Anthranilic acid (5 mmol)

  • Trimethyl orthoformate (6 mmol)

  • Appropriate primary amine (e.g., aniline, benzylamine) (6 mmol)

  • Ethanol (10 mL)

  • Microwave synthesis reactor

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the selected primary amine (6 mmol).

  • Add ethanol (10 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice. A precipitate should form.

  • Collect the crude product by vacuum filtration, washing with cold water.

  • Recrystallize the crude solid from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.

Data Presentation: Comparison of Synthetic Conditions
MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
ConventionalFormamide (reagent & solvent)150-1608 hours61[6]
MicrowaveNone / Formamide450 W10 min87[6]
MicrowaveNone / Ethanol12030 minVaries (often >80)[2]
Deep Eutectic SolventCholine chloride:urea80TLC monitoredGood to excellent[2]

This table illustrates the significant advantages of microwave-assisted synthesis in terms of reaction time and often yield.

Application as a Building Block: Elaboration into Kinase Inhibitors

The synthesized quinazolinone is not an endpoint but a versatile intermediate. The N-3 and C-2 positions are particularly amenable to further functionalization. For instance, many potent Epidermal Growth Factor Receptor (EGFR) inhibitors feature a 4-anilinoquinazoline core. The 4(3H)-oxo group can be converted to a 4-chloro group using reagents like POCl₃ or SOCl₂. This 4-chloroquinazoline is now an electrophilic building block, primed for nucleophilic aromatic substitution with a substituted aniline to install the key pharmacophore required for kinase inhibition.

Part 2: The Benzimidazole Scaffold - A Cornerstone for Anthelmintic Agents

The benzimidazole ring system, a fusion of benzene and imidazole, is another privileged scaffold, most famously represented by the anti-ulcer drug omeprazole and a class of broad-spectrum anthelmintic drugs like albendazole and mebendazole.[8] These anthelmintics function by inhibiting the polymerization of tubulin in parasites. The synthesis is typically a straightforward condensation, making it an attractive core for medicinal chemistry programs.

Causality in Synthesis: The Role of the Oxidant

The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde requires an oxidative cyclization. The initial condensation forms a Schiff base intermediate, which must then be oxidized to form the aromatic benzimidazole ring. While air can serve as the oxidant, the reaction is often slow and inefficient. The protocol below employs a mild and effective oxidizing agent, hydrogen peroxide, in the presence of an acid catalyst (HCl).[3] This system offers several advantages: it avoids the use of heavy metal oxidants, the reaction proceeds rapidly at room temperature, and the workup is simple, often involving just precipitation and filtration.[3]

Experimental Protocol 2: One-Pot Synthesis of 2-Arylbenzimidazoles

This protocol details the efficient condensation of o-phenylenediamines with aryl aldehydes at room temperature.[3]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Aryl aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

  • Hydrochloric Acid (HCl)

  • Acetonitrile

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1.0 eq) and the aryl aldehyde (1.0 eq) in acetonitrile.

  • Add a catalytic amount of hydrochloric acid (HCl).

  • To this stirring mixture, add hydrogen peroxide (H₂O₂) dropwise at room temperature.

  • Continue stirring at room temperature. The reaction is typically complete within a short period (monitor by TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts.

  • Dry the product. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Diagram: General Workflow for Benzimidazole Synthesis and Application

G cluster_synthesis Part A: Core Synthesis cluster_application Part B: Elaboration as Building Block Start o-Phenylenediamine + Aldehyde Condensation Condensation & Oxidative Cyclization Start->Condensation H₂O₂, HCl Acetonitrile, RT Product 2-Substituted Benzimidazole Condensation->Product Functionalization N-Alkylation or C-Functionalization Product->Functionalization e.g., Alkyl halide, Base Final Novel Anthelmintic Analogues Functionalization->Final

Caption: Workflow for benzimidazole synthesis and its subsequent functionalization.

Application as a Building Block: Creating Novel Anthelmintic Scaffolds

The synthesized 2-substituted benzimidazole is a key building block for developing new anthelmintic agents.[8][9][10] The imidazole N-H is readily functionalized. For example, deprotonation with a base followed by reaction with an electrophile, such as methyl chloroformate, can install the carbamate moiety characteristic of many commercial anthelmintics. This modular approach allows researchers to rapidly generate libraries of compounds with diverse substituents at the C-2 and N-1 positions to explore structure-activity relationships (SAR) and develop agents that can overcome parasitic resistance.[9][10]

Part 3: 1,2,3-Triazoles via Click Chemistry - The Ultimate in Modular Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles. This reaction is not about creating the heterocycle from scratch, but rather about using its formation as a highly efficient and bioorthogonal ligation strategy. It joins two molecular fragments—one bearing a terminal alkyne and the other an azide—with unparalleled efficiency and selectivity.[11][12][13] The resulting triazole ring is more than just a linker; it is metabolically stable and capable of forming hydrogen bonds, often acting as a bioisostere for an amide bond.[14]

Causality in Synthesis: Ensuring a Robust and Biocompatible Reaction

The success of the CuAAC reaction hinges on maintaining a catalytic amount of the Cu(I) species. However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state. The protocol below addresses this by generating Cu(I) in situ from a stable Cu(II) salt (like CuSO₄) using a mild reducing agent, typically sodium ascorbate.[11][13][15] Furthermore, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA is crucial, especially in biological applications.[11] The ligand protects the Cu(I) from oxidation, prevents it from damaging biomolecules, and accelerates the catalytic cycle.[13][15] This combination of reagents makes the reaction robust, high-yielding, and tolerant of a vast range of functional groups, allowing it to proceed even in complex biological media.[16]

Experimental Protocol 3: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction, suitable for small molecule synthesis and bioconjugation.[11][12][13][17]

Materials:

  • Molecule with a terminal alkyne (1.0 eq)

  • Molecule with an azide (1.0-1.2 eq)

  • Copper(II) Sulfate (CuSO₄) (e.g., 1-5 mol%)

  • Sodium Ascorbate (e.g., 5-10 mol%)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) (optional but recommended, especially for bioconjugation)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a reaction vial, dissolve the alkyne-containing molecule (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate. If using a ligand, pre-mix the CuSO₄ and ligand.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution (or the pre-mixed catalyst-ligand solution).

  • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, the workup procedure will vary depending on the product's properties. For small molecules, it may involve extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over sodium sulfate, and purification by column chromatography. For bioconjugates, purification might involve dialysis or size-exclusion chromatography to remove excess reagents and copper.[13]

Diagram: The Logic of Click Chemistry in Drug Discovery

G cluster_apps Potential Applications BuildingBlockA Building Block A (with Terminal Alkyne) ClickReaction CuAAC 'Click' Reaction BuildingBlockA->ClickReaction BuildingBlockB Building Block B (with Azide) BuildingBlockB->ClickReaction FinalMolecule Novel Conjugate Molecule (with 1,2,3-Triazole Linker) ClickReaction->FinalMolecule CuSO₄, Na Ascorbate rt, H₂O/tBuOH App1 Anticancer Agents FinalMolecule->App1 App2 Antiviral Drugs FinalMolecule->App2 App3 Antibody-Drug Conjugates (ADCs) FinalMolecule->App3 App4 PROTACs FinalMolecule->App4

Caption: Modular assembly of complex molecules using the CuAAC click reaction.

Application as a Building Block Strategy: Modular Drug Design

The true power of click chemistry lies in its modularity. Researchers can synthesize two separate libraries of building blocks, one with terminal alkynes and the other with azides. These libraries can then be combined in a high-throughput fashion to rapidly generate a large number of diverse final compounds. This strategy has been extensively used to discover new lead compounds for various diseases.[18][19] For example, a known pharmacophore can be functionalized with an alkyne, and a library of azide-containing fragments can be "clicked" onto it to explore SAR around the core, leading to improved potency or pharmacokinetic properties. This approach is also central to the construction of complex biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[]

Conclusion

The heterocyclic scaffolds presented here—quinazolinones, benzimidazoles, and 1,2,3-triazoles—represent a small fraction of the vast chemical space occupied by these structures. However, the principles guiding their synthesis and application are broadly applicable. By understanding the mechanisms behind these robust, named reactions and leveraging modern synthetic tools, researchers can efficiently construct these vital cores. More importantly, by viewing these heterocycles not as final products but as versatile, functionalizable building blocks, the path is cleared for the rational design and discovery of the next generation of therapeutics and advanced materials.

References

High-throughput screening of pyrazolo[1,5-a]pyridine libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening of Pyrazolo[1,5-a]pyridine Libraries for Drug Discovery

Introduction: The Power of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine core stands out as a "privileged scaffold."[1][2] This rigid, planar N-heterocyclic system offers remarkable synthetic versatility, allowing for precise structural modifications across its periphery.[1][3][4] This adaptability has enabled the development of compounds that target a wide array of biological macromolecules, most notably protein kinases, which are key regulators in cellular signaling and are frequently dysregulated in diseases like cancer.[5][6][7][8] The journey from a promising chemical scaffold to a viable drug candidate is arduous, requiring the rapid evaluation of thousands of potential derivatives. High-Throughput Screening (HTS) is the cornerstone technology that makes this possible, enabling the automated testing of vast compound libraries to identify molecules with a desired biological activity.[9][10]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides both the strategic framework and detailed protocols for establishing a robust HTS campaign to unlock the therapeutic potential of pyrazolo[1,5-a]pyridine libraries. We will delve into the causality behind experimental design, from assay selection to data interpretation, ensuring a scientifically rigorous and efficient screening cascade.

Section 1: Library Preparation and Management

The quality of a screening campaign is fundamentally dependent on the quality and diversity of the compound library. Pyrazolo[1,5-a]pyridine libraries are typically generated through robust synthetic routes, such as the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds, which allows for the introduction of diverse functional groups at key positions to explore the structure-activity relationship (SAR).[1][6][11][12][13]

Causality in Library Management: The integrity of each compound is paramount. Improper storage or handling can lead to compound precipitation, degradation, or cross-contamination, generating false negatives or positives and wasting significant resources.

Key Management Steps:

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).

  • Storage: Master plates are stored at -20°C or -80°C in low-evaporation plates, sealed tightly to prevent water absorption and compound precipitation.

  • Quality Control (QC): A subset of the library should be periodically assessed for purity and identity using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

  • Assay-Ready Plates: For the screen, master plates are thawed, and compounds are acoustically dispensed or robotically pinned into assay plates at the final desired concentration. This minimizes freeze-thaw cycles of the master stock.

Section 2: HTS Assay Development and Validation

The selection of an appropriate assay is the most critical decision in an HTS campaign. The choice between a biochemical and a cell-based format depends entirely on the scientific question being asked.[14][15]

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified target protein (e.g., a kinase). They are ideal for identifying potent, direct inhibitors but lack the complexity of a cellular environment.[16]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process (e.g., cell death, inhibition of a signaling pathway). They provide more physiologically relevant data but can be confounded by factors like cell permeability, off-target effects, or general cytotoxicity.[14]

Representative Signaling Pathway: PI3K/Akt

Many pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[17][18][19]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt Phosphorylates recruits mTORC1 mTORC1 Akt->mTORC1 Activates recruits Proliferation Cell Proliferation & Survival mTORC1->Proliferation recruits

Caption: The PI3K/Akt signaling pathway, a common target for pyrazolo[1,5-a]pyridine inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a homogenous, luminescence-based assay to measure the activity of a kinase (e.g., PI3Kα) by quantifying the amount of ATP remaining in solution after the kinase reaction. Less light (less ATP) indicates higher kinase activity.

Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) is used as an example. The amount of ATP consumed by the kinase is inversely correlated with the luminescence signal produced by a proprietary luciferase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • Assay Buffer (optimized for the kinase)

  • ATP solution

  • Kinase-Glo® Reagent

  • White, opaque 384-well assay plates

  • Pyrazolo[1,5-a]pyridine compound library (in assay-ready plates)

Protocol Steps:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of compound from the assay-ready plates into the 384-well assay plates. Include wells for positive control (no enzyme or potent inhibitor) and negative control (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of kinase solution (at 2x final concentration) to all wells except the positive controls.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (at 2x final concentration) to all wells to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plates at room temperature for 60 minutes. The exact time should be optimized during assay development to ensure the reaction is in the linear range.

  • Signal Detection: Add 10 µL of Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol measures the ability of compounds to reduce the viability of a cancer cell line (e.g., HCT-116), a common desired outcome for anticancer agents.[17]

Principle: The CellTiter-Blue® Cell Viability Assay (Promega) uses the indicator dye resazurin. Viable, metabolically active cells reduce resazurin (blue) to the highly fluorescent resorufin (pink). The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • HCT-116 human colon carcinoma cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Blue® Reagent

  • Clear-bottom, black-walled 384-well cell culture plates

  • Pyrazolo[1,5-a]pyridine compound library

Protocol Steps:

  • Cell Seeding: Harvest HCT-116 cells and seed them into 384-well plates at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of media. Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Addition: Add 100 nL of compounds from the assay-ready plates to the cell plates. Include positive controls (e.g., a known cytotoxic agent like staurosporine) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 72 hours (37°C, 5% CO2). This duration allows for effects on cell proliferation to become apparent.

  • Reagent Addition: Add 10 µL of CellTiter-Blue® Reagent to each well.

  • Incubation: Incubate for 2-4 hours (37°C, 5% CO2), allowing viable cells to convert the resazurin.

  • Data Acquisition: Read fluorescence (560nm Ex / 590nm Em) on a plate reader.

Assay Validation: The Foundation of Trustworthiness

Before committing a library of thousands of compounds to a screen, the assay must be rigorously validated to ensure it is robust, reproducible, and sensitive enough to detect real hits.[20] This is a self-validating step; a poor assay will fail these metrics, preventing wasted effort.[21][22]

Causality in Validation: The Z'-factor is a statistical measure of the separation between the positive and negative control distributions. A high Z'-factor indicates that the assay can reliably distinguish between a "hit" and background noise, which is essential for making confident decisions in a primary screen.[10]

Parameter Description Acceptance Criteria for HTS
Z'-Factor A measure of the statistical separation between positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the positive control.S/B > 5 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data within control groups.%CV < 15%

Table 1: Key statistical parameters for HTS assay validation.

Section 3: The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to systematically funnel a large library down to a small number of well-characterized hits.

HTS_Workflow Lib Pyrazolo[1,5-a]pyridine Library (~200,000 compounds) PS Primary Screen (Single Concentration) Lib->PS Hits Initial Hits (~1,000 compounds, ~0.5% hit rate) PS->Hits Hit Selection HC Hit Confirmation (Re-test from fresh stock) Hits->HC Confirmed Confirmed Hits (~800 compounds) HC->Confirmed Removes False Positives DR Dose-Response (IC50) (10-point titration) Confirmed->DR Potent Potent & Confirmed Hits (~100 compounds) DR->Potent Prioritization by Potency CS Counter-screens & Selectivity Profiling Potent->CS Triage for Specificity Final Validated Hits for Medicinal Chemistry (~2-3 chemical series) CS->Final

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

  • Primary Screen: The entire pyrazolo[1,5-a]pyridine library is screened at a single concentration (e.g., 10 µM). The goal is to cast a wide net and identify any compound with potential activity, prioritizing the minimization of false negatives.[10]

  • Hit Confirmation: Compounds identified as "hits" in the primary screen are re-tested under the same conditions. This crucial step eliminates false positives that may have arisen from random error or issues with specific library plates.[23][24]

  • Dose-Response (Secondary Screen): Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency, most often expressed as an IC50 (the concentration required to inhibit 50% of the biological activity). This allows for the ranking of hits and is the first step in understanding the SAR.

  • Counter-Screens: It is essential to identify and discard compounds that interfere with the assay technology itself, known as "false positives" or Pan-Assay Interference Compounds (PAINS).[25] For example, in a fluorescence-based assay, intrinsically fluorescent compounds would be flagged in a counter-screen run in the absence of the enzyme.

Section 4: Data Analysis and Hit Triage

Raw data from the plate reader must be normalized and analyzed to make informed decisions.

Data Normalization: Raw data is typically converted to "Percent Inhibition" using the high (positive) and low (negative) controls on each plate: % Inhibition = 100 * (1 - (Sample_Value - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

Hit Selection: In the primary screen, a "hit" is defined by a statistical cutoff. A common method is to set the hit threshold at three times the standard deviation (SD) of the negative (DMSO) control population.[26][27] Any compound exceeding this threshold is flagged for confirmation.

Hit Triage and SAR: Confirmed, potent hits are then analyzed by medicinal chemists. Compounds are clustered based on their chemical structures.[25] The goal is to identify chemical series where small changes to the molecule lead to predictable changes in activity (SAR). This provides a clear path for optimization.[6][28] For example, if multiple active compounds share a common substituent at one position of the pyrazolo[1,5-a]pyridine ring, that becomes a key area of focus for the chemistry team.

Compound ID Concentration (µM) % Inhibition
Hit-X10098.5
Hit-X3095.2
Hit-X1088.1
Hit-X375.4
Hit-X152.3
Hit-X0.328.9
Hit-X0.110.5
Hit-X0.032.1
Table 2: Example dose-response data for a confirmed hit, from which an IC50 value of approximately 1 µM would be calculated.

Conclusion

The high-throughput screening of pyrazolo[1,5-a]pyridine libraries is a powerful strategy for the discovery of novel therapeutic agents. This privileged scaffold's synthetic tractability allows for the creation of large, diverse libraries with a high potential for identifying potent and selective modulators of key biological targets.[1][2] A successful screening campaign is not merely the result of automation; it is a product of rigorous scientific strategy. By carefully selecting and validating a biologically relevant assay, executing a logical screening cascade, and applying robust data analysis principles, researchers can efficiently triage thousands of compounds to identify a handful of promising chemical series. These validated hits serve as the critical starting point for the iterative process of medicinal chemistry and lead optimization, ultimately paving the way for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of methyl pyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are a critical class of compounds in drug discovery, known for their diverse biological activities.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of this compound, which is typically achieved via the cyclocondensation of an N-aminopyridine derivative or, more commonly, a 3-aminopyrazole with a suitable β-ketoester like methyl 3-methoxyacrylate or a related 1,3-dielectrophile.[3][4]

Problem 1: Low or No Product Yield

Question: I've followed the literature procedure, but my reaction yield is negligible. What are the most likely causes and how can I fix them?

Answer: Low or non-existent yield is the most frequent issue, often stemming from one or more subtle factors. A systematic approach to troubleshooting is essential.

  • Cause A: Purity of Starting Materials: The purity of the 3-aminopyrazole and the β-ketoester is paramount. Impurities in the aminopyrazole can inhibit the initial nucleophilic attack, while contaminants in the ketoester can lead to competing side reactions.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials using NMR or LC-MS.

      • Purify if Necessary: Recrystallize or chromatograph the 3-aminopyrazole if it appears impure. Distill the β-ketoester under reduced pressure if necessary.[5]

  • Cause B: Inappropriate Reaction Conditions (Solvent & Temperature): The solvent plays a crucial role in reactant solubility and reaction kinetics.[5] Similarly, the temperature must be high enough to overcome the activation energy for cyclization and dehydration but not so high as to cause degradation.

    • Solution:

      • Solvent Screen: While acetic acid or ethanol are common, consider a solvent screen.[4][5] For less soluble starting materials, a higher-boiling polar aprotic solvent like DMF or DMSO might be beneficial, although this can complicate workup.

      • Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C in ethanol), cautiously increase the temperature to reflux. Monitor for any signs of product or starting material decomposition via TLC.[5]

  • Cause C: Ineffective Catalyst or Base: Many variations of this synthesis rely on an acid catalyst (like acetic acid or TFA) to promote the condensation and dehydration steps.[4][6] If the reaction is base-catalyzed, the choice and stoichiometry of the base are critical.

    • Solution:

      • Acid Catalyst: Acetic acid often serves as both the solvent and catalyst. If using an inert solvent, ensure you have a catalytic amount (5-10 mol%) of a suitable acid. Stronger Brønsted acids can sometimes improve yields, but may also promote side reactions.[6]

      • Base Catalyst: For base-mediated pathways, ensure the base is strong enough to deprotonate the necessary positions but not so strong as to cause undesired side reactions. Ensure it is anhydrous if the reaction is moisture-sensitive.

Logical Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to systematically diagnose and solve yield-related issues.

G start Low or No Yield Observed check_sm Verify Purity of Starting Materials (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Pure sm_bad Purify Starting Materials (Recrystallize/Distill) check_sm->sm_bad Impure check_cond Review Reaction Conditions (Solvent, Temp, Time) sm_ok->check_cond sm_bad->start Re-run Reaction cond_ok Conditions Appear Optimal check_cond->cond_ok Optimal cond_bad Optimize Conditions: 1. Screen Solvents 2. Adjust Temperature 3. Extend Reaction Time check_cond->cond_bad Suboptimal check_cat Evaluate Catalyst/Base System cond_ok->check_cat monitor Monitor Reaction Closely via TLC/LC-MS cond_bad->monitor cat_bad Screen Alternative Catalysts (e.g., Lewis Acids, other Brønsted acids) or adjust base stoichiometry check_cat->cat_bad Ineffective cat_bad->monitor monitor->start Re-run with new conditions

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Impurity or Side-Product Formation

Question: My reaction works, but I'm getting a major side product that is difficult to separate. What could it be and how do I prevent it?

Answer: The formation of isomers or degradation products is a common challenge in heterocyclic chemistry.

  • Cause A: Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the initial condensation can occur at two different sites, potentially leading to regioisomers. For the synthesis of this compound, this is less common if the correct β-ketoester is used, but can occur with related substrates.

    • Solution:

      • Control Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.

      • Choice of Catalyst: The catalyst can influence regioselectivity. It may be necessary to screen different acid or base catalysts to favor the desired product.[5]

  • Cause B: Starting Material Decomposition: At elevated temperatures or over long reaction times, starting materials, particularly the β-ketoester, can decompose.

    • Solution:

      • Monitor Progress: Use TLC or LC-MS to determine the optimal reaction time. Do not let the reaction run unnecessarily long after the starting material is consumed.[5]

      • Inert Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere of nitrogen or argon.

  • Cause C: Incomplete Cyclization/Dehydration: Sometimes the intermediate enamine or the non-aromatized dihydropyrazolo[1,5-a]pyridine can be isolated as a major byproduct if the final dehydration step is inefficient.

    • Solution:

      • Stronger Acid/Higher Temperature: A stronger acid catalyst or higher temperature can facilitate the final aromatization step.

      • Oxidative Conditions: Some related syntheses use a mild oxidant to promote the final aromatization step, although this should be approached with caution to avoid over-oxidation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route? The most widely adopted and reliable method is the cyclocondensation of 3-aminopyrazole with a methyl 2-(alkoxymethylene)-3-oxobutanoate or a similar 1,3-bielectrophilic partner. This approach is generally high-yielding and avoids many of the regioselectivity issues seen with other methods.[3][4][7]

Q2: How should I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most convenient method.[5] Use a solvent system like 30-50% ethyl acetate in hexanes. The product is typically a fluorescent spot under UV light (254 nm). Comparing the reaction mixture lane to lanes of your starting materials will show the consumption of reactants and the formation of the new product spot.

Q3: What is the best practice for purifying the final product?

  • 1. Work-up: After the reaction is complete, neutralize the acid catalyst, and perform an aqueous workup to remove inorganic salts and highly polar impurities.

  • 2. Column Chromatography: Flash column chromatography using silica gel is the most effective method for purification.[5] A gradient elution starting from 10% ethyl acetate/hexanes and gradually increasing to 30-40% is usually effective at separating the product from less polar impurities and any unreacted starting materials.

  • 3. Recrystallization: If the chromatographed product still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure material.

Q4: Are there any specific safety precautions I should take? Standard laboratory safety practices should be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Aminopyrazoles and organic solvents can be irritants; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • If distilling reagents, use appropriate shielding.

Key Parameter Optimization

The interplay between solvent, temperature, and catalyst is crucial for maximizing yield and purity. The following diagram illustrates the logical relationships between these parameters.

G cluster_params Reaction Parameters Yield Yield & Purity Temp Temperature Temp->Yield Affects rate & side reactions Solvent Solvent Temp->Solvent Determines reflux Solvent->Yield Affects solubility & reaction pathway Catalyst Catalyst Catalyst->Yield Affects rate & selectivity Catalyst->Solvent Solubility/Activity Time Time Time->Yield Affects completion & degradation

References

Technical Support Center: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl pyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic scaffold. Here, we address common challenges and side product formation encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This involves the reaction of an N-aminopyridinium ylide, a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or alkene.[1] For the specific synthesis of this compound, the key starting materials are an N-aminopyridinium salt and methyl propiolate.[2] The reaction is typically carried out in the presence of a base to generate the reactive ylide in situ.

While this method is robust, the formation of side products can occur, leading to challenges in purification and reduced yields. This guide will walk you through the identification and mitigation of these common issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

FAQ 1: My reaction yield is low, and I observe multiple spots on my TLC analysis. What are the likely side products?

Low yields and multiple TLC spots are often indicative of competing side reactions. The primary culprits in the synthesis of this compound are the formation of a regioisomeric byproduct and dimerization of the N-aminopyridinium ylide.

  • Regioisomeric Byproduct: The [3+2] cycloaddition reaction is not always perfectly regioselective. While the desired product is this compound, the formation of the isomeric methyl pyrazolo[1,5-a]pyridine-2-carboxylate can occur. The regioselectivity is governed by the electronic and steric factors of the reactants.[3]

  • Ylide Dimerization: N-aminopyridinium ylides can undergo self-dimerization, especially at higher concentrations or in the absence of a reactive dipolarophile. This leads to the formation of a piperazine moiety, which is an unwanted and often difficult-to-remove impurity.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting N-aminopyridinium salt and potentially methyl propiolate.

Workflow for Side Product Identification

cluster_products Potential Components start Crude Reaction Mixture tlc TLC Analysis (Multiple Spots) start->tlc lcms LC-MS Analysis tlc->lcms Identify Masses nmr 1H NMR of Crude lcms->nmr Correlate with NMR product Desired Product (Mass = 176.17) lcms->product regioisomer Regioisomer (Mass = 176.17) lcms->regioisomer dimer Ylide Dimer (Mass = 212.26 for pyridine) lcms->dimer starting_material Starting Material (e.g., N-aminopyridinium iodide, Mass = 222.04) lcms->starting_material product_nmr Characteristic signals for 3-carboxylate isomer regioisomer_nmr Distinct signals for 2-carboxylate isomer dimer_nmr Complex aliphatic signals sm_nmr Signals of starting materials

Caption: Workflow for identifying side products in the synthesis.

FAQ 2: How can I improve the regioselectivity of the cycloaddition to favor the desired 3-carboxylate isomer?

Improving regioselectivity is key to a successful synthesis. The formation of the 3-carboxylate isomer is generally favored due to the electronic nature of the reaction between the N-aminopyridinium ylide and methyl propiolate. However, reaction conditions can be optimized to further enhance this selectivity.

Key Factors Influencing Regioselectivity:

ParameterRecommendationRationale
Base Use a non-nucleophilic, sterically hindered base.A bulky base will favor the formation of the thermodynamically more stable ylide, which can lead to higher regioselectivity.
Temperature Run the reaction at a lower temperature.Lower temperatures often increase the selectivity of cycloaddition reactions by favoring the transition state with the lowest activation energy.
Solvent Aprotic, non-polar solvents are often preferred.The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers.

Troubleshooting Protocol for Improving Regioselectivity:

  • Base Selection:

    • Standard: Triethylamine (TEA) or potassium carbonate (K₂CO₃).

    • Alternative: If regioselectivity is poor, consider using a bulkier base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Temperature Control:

    • Start the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Monitor the reaction by TLC to track the formation of the desired product versus the regioisomer.

  • Solvent Screening:

    • Begin with a common solvent like dichloromethane (DCM) or acetonitrile (MeCN).

    • If necessary, screen other aprotic solvents like tetrahydrofuran (THF) or toluene.

FAQ 3: I have identified the regioisomeric byproduct. How can I differentiate it from the desired product and purify my compound?

Distinguishing between the 3-carboxylate and 2-carboxylate isomers is crucial. This can be achieved through careful analysis of their spectroscopic data, particularly ¹H NMR.

Spectroscopic Differentiation:

The chemical shifts of the protons on the pyrazolo[1,5-a]pyridine ring system are distinct for each isomer. The proton at the C2 position in the 3-carboxylate isomer will have a different chemical shift and coupling pattern compared to the proton at the C3 position in the 2-carboxylate isomer. A thorough 2D NMR analysis (COSY, HMBC) can definitively establish the connectivity and confirm the structure.

Purification Strategy:

The two regioisomers often have slightly different polarities, allowing for their separation by column chromatography.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Fraction Collection: Collect small fractions and analyze them by TLC to isolate the pure desired product.

Mechanism of Regioisomer Formation

cluster_reactants Reactants ylide N-Aminopyridinium Ylide ts1 Transition State 1 (Favored) ylide->ts1 [3+2] Cycloaddition ts2 Transition State 2 (Disfavored) ylide->ts2 [3+2] Cycloaddition propiolate Methyl Propiolate propiolate->ts1 [3+2] Cycloaddition propiolate->ts2 [3+2] Cycloaddition product1 This compound (Desired Product) ts1->product1 product2 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (Side Product) ts2->product2

Caption: Competing pathways for the formation of regioisomers.

FAQ 4: My main impurity does not have the expected mass for the product or its isomer. What could it be?

If the mass of the main impurity does not correspond to the product or its regioisomer, it is likely due to a side reaction involving the starting materials or reagents.

  • Michael Addition Product: Under certain conditions, particularly with protic solvents or nucleophilic bases, a Michael addition to the methyl propiolate can occur without subsequent cyclization. This can lead to various linear adducts.

  • Byproducts from N-amination: The synthesis of the N-aminopyridinium salt itself can sometimes yield byproducts. For instance, if using hydroxylamine-O-sulfonic acid, incomplete reaction or side reactions can introduce impurities that carry over to the cycloaddition step.

Troubleshooting Protocol for Unidentified Impurities:

  • Characterize the Impurity: Obtain as much spectroscopic data as possible for the impurity (MS, ¹H NMR, ¹³C NMR).

  • Analyze Starting Materials: Ensure the purity of your starting pyridine derivative and methyl propiolate. Re-purify if necessary.

  • Review the N-amination Step: If you are preparing the N-aminopyridinium salt yourself, ensure the reaction has gone to completion and the product is pure.

  • Optimize Cycloaddition Conditions: Re-evaluate your base, solvent, and temperature for the cycloaddition to minimize the formation of addition byproducts.

Summary of Key Recommendations

IssuePrimary Cause(s)Recommended Action(s)
Low Yield - Ylide dimerization- Incomplete reaction- Use a slight excess of methyl propiolate.- Ensure efficient stirring and appropriate reaction temperature.
Poor Regioselectivity - Suboptimal reaction conditions- Use a bulky, non-nucleophilic base.- Lower the reaction temperature.
Multiple Byproducts - Impure starting materials- Non-ideal reaction conditions- Purify all starting materials.- Screen different solvents and bases.
Difficult Purification - Similar polarity of product and byproducts- Optimize column chromatography conditions (e.g., different solvent systems, use of a high-resolution column).

References

Technical Support Center: Purification of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of methyl pyrazolo[1,5-a]pyridine-3-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals who encounter common and complex issues during the isolation and purification of this important heterocyclic compound. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in medicinal chemistry, making efficient purification paramount for downstream applications.[1][2] This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurities largely depend on the synthetic route employed. For the common 1,3-dipolar cycloaddition of a pyridinium ylide with an alkyne, you can expect to find unreacted starting materials, such as the pyridinium salt and the alkyne.[3][4][5] Additionally, side-products from undesired reaction pathways, such as regioisomers or products from the decomposition of the ylide intermediate, may be present.[5]

Q2: My crude product is a dark, oily residue. How can I best handle this for purification?

A2: An oily crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO) or polymeric side-products. Before attempting column chromatography, it's advisable to perform a liquid-liquid extraction to remove highly polar impurities. If the compound is solid, trituration with a non-polar solvent like diethyl ether or hexane can help precipitate the desired product, leaving impurities in the solvent. For column chromatography, a "dry loading" technique is highly recommended for oily samples.[6]

Q3: I'm seeing significant streaking of my product on the TLC plate. What does this indicate?

A3: Streaking on a silica gel TLC plate is a classic sign of a basic compound interacting strongly with the acidic silica surface.[6] Pyrazolo[1,5-a]pyridines are nitrogen-containing heterocycles and can exhibit basicity. This interaction can lead to poor separation and low recovery during column chromatography.

Q4: Is recrystallization a viable purification method for this compound?

A4: Yes, recrystallization can be a very effective method, especially for removing minor impurities, provided your compound is a solid with good thermal stability.[6] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for recrystallizing pyrazolo[1,5-a]pyridine derivatives include ethanol, acetonitrile, or mixtures like ethanol/DMF.[1][7]

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a cornerstone of purification for many organic compounds, including this compound.[8] This section provides a systematic approach to troubleshooting common issues.

Issue 1: Poor Separation of Product from a Close-Running Impurity

Symptom: On TLC, your product and a major impurity have very similar Rf values, leading to overlapping peaks during column chromatography.

Causality: This occurs when the polarity of your product and the impurity are too similar for the chosen mobile phase to differentiate between them effectively.

Troubleshooting Workflow:

start Poor Separation (Similar Rf) solvent Optimize Mobile Phase start->solvent gradient Implement Gradient Elution solvent->gradient If still co-eluting success Achieve Separation solvent->success Successful stationary_phase Change Stationary Phase gradient->stationary_phase If still co-eluting gradient->success Successful hplc Consider Preparative HPLC stationary_phase->hplc For very difficult separations stationary_phase->success Successful hplc->success Successful

Caption: Workflow for resolving co-eluting compounds.

Step-by-Step Solutions:
  • Optimize the Mobile Phase:

    • Systematically Vary Polarity: Prepare a series of TLC plates with varying ratios of your chosen non-polar and polar solvents (e.g., Hexane:Ethyl Acetate). Aim for an Rf value of 0.2-0.3 for your target compound to maximize separation on the column.

    • Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with a different character (e.g., dichloromethane or methanol) can alter the selectivity and improve separation.

  • Implement Gradient Elution:

    • Start with a less polar mobile phase where your compound has a very low Rf.

    • Gradually increase the polarity of the mobile phase during the column run. This will cause the less polar compounds to elute first, followed by your slightly more polar product, and then the more polar impurities.

  • Change the Stationary Phase:

    • Alumina: If you suspect strong acidic interactions with silica, switching to neutral or basic alumina can be beneficial.[6]

    • Reversed-Phase (C18): For more polar pyrazolo[1,5-a]pyridine derivatives, reversed-phase chromatography can be very effective. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase.[6]

  • Consider Preparative HPLC:

    • For very challenging separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC columns offer much higher resolution than standard flash chromatography.[9]

Issue 2: Low Recovery of the Desired Compound

Symptom: After column chromatography, the yield of your purified product is significantly lower than expected based on the crude weight and NMR analysis.

Causality: This can be due to several factors, including irreversible adsorption to the stationary phase, degradation of the compound on the column, or physical loss of the sample during the process.

Troubleshooting Steps:
  • Deactivate the Silica Gel:

    • As mentioned in the FAQs, the acidic nature of silica can be problematic for basic nitrogen heterocycles.[9]

    • Protocol: Before running your column, flush the packed silica gel with your chosen eluent containing 1-3% triethylamine or ammonia.[6][10] This will neutralize the acidic sites on the silica surface and reduce irreversible adsorption and tailing.

  • Check for Compound Stability:

    • TLC Stability Test: Spot your crude material on a TLC plate and let it sit on the benchtop for an hour before developing. If you see new spots appear, your compound may be unstable under ambient conditions.

    • Silica Stability Test: Dissolve a small amount of your crude product in a solvent, add a small amount of silica gel, and stir for an hour. Then, filter off the silica and analyze the filtrate by TLC. The appearance of new spots suggests degradation on the silica.

  • Optimize Loading and Elution:

    • Dry Loading: For compounds with poor solubility in the initial eluent, adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder can prevent it from crashing out at the top of the column and improve resolution.[10]

    • Avoid Overly Strong Solvents: Using a mobile phase that is too polar can cause your compound to elute very quickly with impurities, leading to mixed fractions and apparent low recovery of pure material.

Issue 3: Product Crystallizes on the Column

Symptom: Your compound precipitates or crystallizes within the column bed during the purification process.

Causality: This typically happens when the compound has low solubility in the mobile phase, and the concentration of the product band exceeds its solubility limit as it moves down the column.

Solutions:
  • Increase Mobile Phase Solubility:

    • Add a small amount of a stronger, more polar solvent to your mobile phase to increase the solubility of your compound.

    • For particularly insoluble compounds, switching to a different solvent system altogether may be necessary.

  • Run a "Hot" Column (with extreme caution):

    • In some rare cases, gently warming the column with a heat gun can help redissolve the precipitated compound. This is a last resort and should be done with great care, as it can cause solvent to expand and potentially crack the column.

  • Load a More Dilute Sample:

    • Reducing the amount of crude material loaded onto the column can prevent the concentration of the product band from reaching its saturation point.

III. Data Summary Table

Purification MethodTarget Compound PurityTypical RecoveryKey AdvantagesKey Disadvantages
Recrystallization >98%70-90%Highly effective for crystalline solids; scalable.Not suitable for oils or amorphous solids; requires finding the right solvent.
Flash Chromatography (Silica) 90-98%60-85%Versatile; good for a wide range of polarities.Can cause degradation of acid-sensitive compounds; streaking of basic compounds.[6]
Flash Chromatography (Alumina) 90-98%65-90%Good for basic compounds; avoids acidic conditions.Can be less effective for very polar compounds.
Preparative HPLC >99%80-95%Excellent resolution for difficult separations.[9]Lower capacity; requires specialized equipment; more expensive.

IV. References

  • Benchchem Technical Support Center. (n.d.). Chromatographic Purification of Pyridine Derivatives. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from --INVALID-LINK--

  • Al-Issa, S. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(12), 15065-15074. Retrieved from --INVALID-LINK--

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from --INVALID-LINK--

  • Gouda, M. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Retrieved from --INVALID-LINK--

  • Al-Issa, S. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15065-15074. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from --INVALID-LINK--

  • Sikora, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3185. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. Organic Letters, 25(39), 7165-7169. Retrieved from --INVALID-LINK--

  • ElectronicsAndBooks. (2009). New one-step synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives via multicomponent reactions. Arkivoc, 2009(11), 164-173. Retrieved from --INVALID-LINK--

  • R Discovery. (n.d.). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b). Retrieved from --INVALID-LINK--

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 329. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from --INVALID-LINK--

  • DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). methyl pyrazolo[1,5-a]pyridine-5-carboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • VSNCHEM. (n.d.). VP13139 Pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 63(11), 5946-5963. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 63237-84-3(this compound) Product Description. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a pyrazolo[1,5-a]pyridine derivative, but I am observing a very low yield or no desired product at all. What are the likely causes and how can I improve my yield?

Answer: Low or no yield is a common frustration in organic synthesis. For pyrazolo[1,5-a]pyridine formation, several factors could be at play. Let's break down the potential culprits and how to address them.

Potential Causes & Corrective Actions:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can inhibit the catalyst, participate in side reactions, or alter the reaction environment.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use. Confirm purity using techniques like NMR or melting point analysis.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the stability of intermediates and products. Some reactions require heating to overcome the activation energy, while others may decompose at elevated temperatures.[1]

    • Recommendation: Optimize the reaction temperature by running the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature for product formation and minimal side-product formation.

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction kinetics, and can even participate in the reaction.[1]

    • Recommendation: The choice of solvent can be critical. While solvents like ethanol and acetic acid are commonly used, sometimes a change is necessary. For instance, in some cyclization reactions, dimethyl sulfoxide (DMSO) has been found to be more effective than water.[2] A solvent screen is often a valuable optimization step.

  • Catalyst Issues (if applicable): The choice, loading, and activity of the catalyst are paramount in many synthetic routes.

    • Recommendation:

      • Catalyst Screening: If using a catalyzed reaction (e.g., palladium-catalyzed cross-coupling), screen a variety of catalysts and ligands.[2]

      • Catalyst Loading: The amount of catalyst can be crucial. Too little may result in a sluggish reaction, while too much can sometimes lead to side reactions. Optimize the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).

      • Catalyst-Free Conditions: Interestingly, some modern methods for pyrazolo[1,5-a]pyridine synthesis, such as certain [3+2] cycloadditions, have been optimized to be catalyst-free, which can simplify the reaction setup and purification.[3]

  • Atmosphere Control: Some reactions, particularly those involving organometallic catalysts or sensitive intermediates, are sensitive to air and moisture. Conversely, some oxidative coupling reactions require oxygen.[4][5]

    • Recommendation: If using an air-sensitive catalyst, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If an oxidative step is involved, an air or oxygen atmosphere may be necessary.[4][5]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers, making purification difficult and lowering the yield of my desired product. How can I improve the regioselectivity of my pyrazolo[1,5-a]pyridine synthesis?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1] The regioselectivity is often governed by the specific reaction mechanism and the electronic and steric properties of the reactants.

Strategies to Enhance Regioselectivity:

  • Choice of Synthetic Route: Some synthetic strategies are inherently more regioselective than others. For instance, the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds is a widely used and often regioselective method.[2] NMR and solid-state studies are crucial in confirming the regioselectivity of the synthesized compounds.[2]

  • Controlling Reaction Conditions:

    • Solvent and Catalyst: The choice of solvent and catalyst can influence the transition states of the competing pathways, thereby affecting the isomeric ratio. It is advisable to consult the literature for specific examples similar to your target molecule.[1]

    • Temperature: In some cases, running the reaction at a lower temperature can enhance selectivity by favoring the pathway with the lower activation energy.

  • Directing Groups: The presence of certain functional groups on your starting materials can direct the reaction to favor one regioisomer over another. For example, in some reactions, a dimethylamino leaving group can control the regioselectivity of the initial condensation step.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of pyrazolo[1,5-a]pyridines.

Q1: What are the most common synthetic strategies for preparing pyrazolo[1,5-a]pyridines?

There are several well-established methods for the synthesis of the pyrazolo[1,5-a]pyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Cyclization and Condensation Reactions: These are among the most common approaches. A frequently employed strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2]

  • Three-Component Reactions: This approach involves the one-pot reaction of three components, such as a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound.[2]

  • [3+2] Cycloaddition: This method typically involves the reaction of N-iminopyridinium ylides with alkenes or alkynes.[4][5]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and is considered a greener chemistry approach.[2]

  • Cross-Dehydrogenative Coupling (CDC) Reactions: More recent methods involve the CDC of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by an acid and an oxidant like molecular oxygen.[4][5][7]

Q2: What is the general mechanism for the formation of pyrazolo[1,5-a]pyridines from 5-aminopyrazoles and β-dicarbonyl compounds?

The reaction generally proceeds through a nucleophilic attack of the 5-aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, followed by a cyclization step to form the pyrimidine ring. This is typically followed by a dehydration step to yield the aromatic pyrazolo[1,5-a]pyridine core. The reaction can be catalyzed by either acid or base.

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_product Final Product 5-Aminopyrazole 5-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack 5-Aminopyrazole->Nucleophilic_Attack Reacts with beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Forms intermediate Dehydration Dehydration Cyclization->Dehydration Undergoes Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Dehydration->Pyrazolo_Pyridine Yields

Caption: General mechanism for pyrazolo[1,5-a]pyridine synthesis.

Q3: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions.[1]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Use a capillary tube to spot a small amount of your starting material(s) and the reaction mixture on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The choice of eluent is crucial and may require some optimization. A common starting point is a mixture of hexane and ethyl acetate.

  • Visualize the Plate: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, staining with an appropriate agent (e.g., potassium permanganate, iodine) may be necessary.

  • Interpret the Results: The disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product indicate that the reaction is progressing.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing pyrazolo[1,5-a]pyridines?

Yes, there is a growing interest in developing more sustainable synthetic methods. Some "green" approaches for pyrazolo[1,5-a]pyridine synthesis include:

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.[2]

  • Solvent-Free Reactions: Some protocols have been developed that proceed under solvent-free conditions, which significantly reduces waste.[8]

  • Use of Water as a Solvent: In some cases, water has been successfully used as a solvent, which is a significant improvement over volatile organic solvents.[2]

  • Catalyst-Free Reactions: The development of catalyst-free reactions simplifies the experimental setup and purification, and avoids the use of potentially toxic and expensive metal catalysts.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of pyrazolo[1,5-a]pyridines via a cross-dehydrogenative coupling reaction.

ParameterOptimized ConditionReference
Starting Materials N-amino-2-imino-pyridines and 1,3-dicarbonyl compounds[4]
Solvent Ethanol[4]
Promoter Acetic Acid (AcOH)[4]
Oxidant O₂ (1 atm) or Air[4][5]
Temperature 130 °C[4]
Reaction Time 18 h[4]

Troubleshooting Workflow

If you are encountering issues with your synthesis, the following workflow can help you systematically troubleshoot the problem.

TroubleshootingWorkflow Start Low/No Yield or Side Products Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity Confirmed Screen_Solvent Screen Different Solvents Optimize_Temp->Screen_Solvent Optimize_Catalyst Optimize Catalyst & Loading (if applicable) Screen_Solvent->Optimize_Catalyst Check_Atmosphere Verify Reaction Atmosphere Optimize_Catalyst->Check_Atmosphere Analyze_Side_Products Analyze Side Products (e.g., by NMR, MS) Check_Atmosphere->Analyze_Side_Products Consult_Literature Consult Literature for Similar Systems Analyze_Side_Products->Consult_Literature Success Successful Synthesis Consult_Literature->Success

Caption: A systematic workflow for troubleshooting pyrazolo[1,5-a]pyridine synthesis.

References

How to avoid regioisomer formation in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Regioisomer formation is a critical and often challenging aspect of these syntheses. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you achieve high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in pyrazolo[1,5-a]pyridine synthesis?

A1: The most common synthetic route to pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide (the 1,3-dipole) and a substituted alkyne or alkene (the dipolarophile). When both the ylide (from an asymmetrically substituted pyridine) and the dipolarophile are unsymmetrical, the cycloaddition can occur in two different orientations, leading to the formation of a mixture of regioisomers.

Q2: How do electronic and steric effects influence which regioisomer is formed?

A2: Regioselectivity is governed by a combination of frontier molecular orbital (FMO) interactions, steric hindrance, and electrostatic effects in the transition state. According to FMO theory, the reaction is favored between the atoms with the largest orbital coefficients in the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the dipolarophile lower its HOMO and LUMO energies, making the interaction with the dipole's HOMO stronger. The regioselectivity is then dictated by the alignment of the largest orbital coefficients.

  • Steric Effects: Bulky substituents on either the pyridine ring or the dipolarophile can disfavor the transition state required to form one regioisomer, thereby increasing the selectivity for the less hindered product.

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the first thing I should adjust?

A3: A 1:1 mixture suggests that the electronic and steric factors governing the two possible cycloaddition pathways are very closely balanced. The most impactful initial change is often to modify the reaction conditions to favor a specific, highly regioselective protocol. Switching to a method like the TEMPO-mediated annulation or a PIDA-mediated cycloaddition, which are designed to enforce regioselectivity, is more effective than attempting minor tweaks (e.g., slight temperature changes) to a non-selective system.

Q4: Are there reliable, modern methods that avoid this regioisomer problem altogether?

A4: Yes. Several highly regioselective methods have been developed. A standout protocol involves a TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds.[1][2][3] This method offers high and predictable regioselectivity, proceeding in good to excellent yields under mild conditions.[1][2] Other effective strategies include PIDA (phenyliodine diacetate)-mediated cycloadditions and divergent syntheses that can be controlled to produce different isomeric products.[4]

Troubleshooting Guide: Controlling Regioisomer Formation

This section addresses specific experimental issues and provides actionable solutions based on mechanistic principles.

Issue 1: Synthesis with an Unsymmetrical Alkyne Yields a Mixture of 2- and 3-Substituted Pyrazolo[1,5-a]pyridines
  • Scenario: You are reacting an N-aminopyridinium ylide with an unsymmetrical alkyne (e.g., methyl propiolate) and obtaining an inseparable mixture of the 2- and 3-carbomethoxy-pyrazolo[1,5-a]pyridine isomers.

  • Root Cause Analysis: This is the classic regioselectivity challenge in the Huisgen 1,3-dipolar cycloaddition. The transition states leading to the two products are close in energy. The outcome is highly sensitive to the subtle electronic bias imparted by the substituents on both the pyridine and the alkyne.

  • Solutions:

    • Implement a Lewis Acid-Mediated Strategy: The regioselectivity of cycloadditions can be dramatically enhanced by a Lewis acid.[5][6] Lewis acids coordinate to an electron-withdrawing group (like an ester) on the dipolarophile, which further lowers the LUMO energy and magnifies the differences in the orbital coefficients, creating a stronger preference for one addition mode. While common Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be screened, a more robust solution is to adopt a protocol where the reagent serves this function.

    • Adopt the TEMPO-Mediated Protocol: This is the recommended solution for achieving predictable and high regioselectivity, particularly with α,β-unsaturated nitriles, esters, and ketones.[1][2] TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) serves a dual role: it acts as a Lewis acid to activate the α,β-unsaturated compound and as an oxidant for the subsequent aromatization step.[1][2][3] This dual function provides excellent control over the reaction pathway.

Diagram 1: Mechanistic Basis of Regiocontrol

G cluster_0 Traditional [3+2] Cycloaddition cluster_1 Lewis Acid / TEMPO-Mediated Synthesis Start Unsymmetrical N-Aminopyridinium Ylide + Unsymmetrical Alkyne TS1 Transition State 1 (Similar Energy) Start->TS1 Pathway A TS2 Transition State 2 (Similar Energy) Start->TS2 Pathway B Product1 Regioisomer A TS1->Product1 Product2 Regioisomer B TS2->Product2 Mix ~1:1 Mixture Product1->Mix Product2->Mix Start_LA Unsymmetrical N-Aminopyridine + Activated Alkene/Alkyne Catalyst TEMPO as Lewis Acid Start_LA->Catalyst Coordination TS_Favored Favored Transition State (Lower Energy) Catalyst->TS_Favored Directs Pathway TS_Disfavored Disfavored Transition State (Higher Energy) Catalyst->TS_Disfavored Product_Major Single Regioisomer TS_Favored->Product_Major

Caption: Logical flow comparing non-selective vs. directed synthesis.

Issue 2: The Major Regioisomer Observed is the Opposite of the Predicted/Desired One
  • Scenario: Based on simple steric arguments, you expected the reaction to yield one isomer, but the major product isolated is the more sterically crowded one.

  • Root Cause Analysis: This indicates that electronic effects are dominant over steric effects. In 1,3-dipolar cycloadditions, the regiochemical outcome is determined by the FMO coefficients. The reaction proceeds via the transition state that allows for the most favorable interaction between the largest lobes of the dipole's HOMO and the dipolarophile's LUMO (or vice versa). This electronic preference can often override apparent steric hindrance.

  • Solutions:

    • Re-evaluate the Electronics: Analyze the electronic nature of your substituents. A strong electron-withdrawing group on the dipolarophile will create a highly polarized π-system. The largest LUMO coefficient will be on the β-carbon (for α,β-unsaturated systems), and the nucleophilic carbon of the ylide will preferentially attack this site, regardless of sterics.

    • Switch to a Mechanistically Different, Regioselective Protocol: Instead of fighting the inherent electronic preference of a classical cycloaddition, switch to a method that constructs the ring through a different, more controllable pathway.

    • Divergent Synthesis Approach: A recently developed method allows for a divergent and regioselective synthesis of either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines from a common enamine intermediate, offering another layer of control.[7]

Diagram 2: Decision Workflow for Method Selection

G start Goal: Synthesize a Specific Pyrazolo[1,5-a]pyridine Regioisomer check_sym Are both starting materials (pyridine & dipolarophile) symmetrical? start->check_sym classical Use Classical [3+2] Cycloaddition Conditions (e.g., K₂CO₃, heat) check_sym->classical Yes check_lit Is a highly regioselective method known for this substitution pattern? check_sym->check_lit No success Success: Single Regioisomer classical->success use_known Adopt Published Regioselective Protocol check_lit->use_known Yes recommend_tempo Recommended Starting Point: TEMPO-Mediated Annulation with α,β-Unsaturated Carbonyl/Nitrile check_lit->recommend_tempo No use_known->success recommend_tempo->success Works failure Problem: Regioisomer Mixture recommend_tempo->failure Fails troubleshoot Troubleshoot: Analyze Steric vs. Electronic Effects. Consider alternative methods (e.g., PIDA). troubleshoot->recommend_tempo failure->troubleshoot

Caption: Workflow for choosing a synthetic strategy.

Data & Protocols

Table 1: Comparison of Methods for Regiocontrolled Synthesis
MethodKey ReagentsDipolarophileTypical ConditionsRegioselectivityReference
Classical Cycloaddition N-aminopyridinium salt, Base (e.g., K₂CO₃)Unsymmetrical Alkynes/AlkenesReflux in DMF or TolueneOften low to moderate; mixture of isomers[7]
TEMPO-Mediated Annulation N-aminopyridine, TEMPO, Base (e.g., DIPEA)α,β-Unsaturated Nitriles/EstersToluene, 0 °C to RTHigh to excellent[1][2][3]
PIDA-Mediated Cycloaddition N-aminopyridinium ylide, PIDAElectron-deficient AlkenesFacile conditionsGood to excellent[4]
Experimental Protocol: Regioselective Synthesis via TEMPO-Mediation

This protocol is adapted from the procedure reported by Wen, et al. in Organic Letters (2022).[1]

Materials:

  • Substituted N-aminopyridine (1.0 equiv)

  • α,β-Unsaturated nitrile (e.g., acrylonitrile) (2.0 equiv)

  • TEMPO (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add the N-aminopyridine (1.0 equiv) and anhydrous toluene.

  • Add the α,β-unsaturated nitrile (2.0 equiv) and TEMPO (1.2 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0 equiv) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyridine product as a single regioisomer.

Self-Validation: The high regioselectivity of this method is a key validation point. Analysis of the crude reaction mixture by ¹H NMR or LC-MS should show the formation of predominantly one regioisomeric product, simplifying purification and confirming the efficacy of the protocol.

References

Technical Support Center: Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for methyl pyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and field-proven insights to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.

Issue 1: Low or Inconsistent Yields During Synthesis

Question: "I'm attempting to synthesize this compound via a [3+2] cycloaddition, but my yields are consistently low and variable. What are the likely causes and how can I optimize the reaction?"

Answer:

Low yields in the synthesis of pyrazolo[1,5-a]pyridines are a common challenge and can often be attributed to several factors related to reactant purity, reaction conditions, and potential side reactions.[1][2]

Causality and Remediation:

  • Purity of Starting Materials: The purity of the N-aminopyridine precursor is critical. Impurities can inhibit the reaction or lead to the formation of undesired byproducts.

    • Protocol: Ensure all starting materials are of high purity. Recrystallize or chromatograph reactants if necessary before use.

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time can significantly influence the outcome.[2] Some reactions may require heating, while others proceed at room temperature.[1]

    • Protocol:

      • Solvent Screen: Test a range of solvents to ensure optimal solubility of reactants. Ethanol is commonly used.[1]

      • Catalyst Optimization: If using a catalyst (e.g., acid or base), screen different catalysts and optimize their loading.[2]

      • Temperature and Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. This will help prevent the degradation of the product due to prolonged heating.

  • Formation of Regioisomers: Depending on the substitution pattern of the reactants, the formation of regioisomers can be a significant issue, leading to a lower yield of the desired product and complicating purification.[3]

    • Protocol: Carefully consider the regioselectivity of your chosen synthetic route. Altering the electronic properties of the substituents or the reaction conditions may favor the formation of the desired isomer.

Troubleshooting Workflow for Low Synthesis Yield

Caption: A flowchart for systematically troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis.

Issue 2: Product Decomposition During Purification

Question: "My reaction seems to work well according to TLC, but I lose a significant amount of my this compound during silica gel column chromatography. Why is this happening?"

Answer:

Decomposition on silica gel is a strong indicator of the compound's sensitivity to acidic conditions. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid or promote other degradation pathways of the heterocyclic core.

Causality and Remediation:

  • Acid-Catalyzed Hydrolysis: The Lewis acidic sites on the surface of silica gel can facilitate the hydrolysis of the methyl ester, especially in the presence of protic solvents (e.g., methanol) in the eluent.

    • Protocol 1: Neutralized Silica Gel:

      • Prepare a slurry of silica gel in your non-polar solvent.

      • Add a small amount of a neutral-to-basic amine, such as triethylamine (~1% v/v), to the slurry.

      • Pack the column with the neutralized slurry. This will pacify the acidic sites on the silica.

    • Protocol 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for purification.

  • Solvent Choice: Using highly polar or protic solvents like methanol in high concentrations can accelerate degradation on the column.

    • Protocol: Employ a less polar solvent system for elution, such as a gradient of ethyl acetate in hexanes or dichloromethane. If a more polar solvent is required, use it in the lowest possible concentration and consider adding a small amount of a neutralizer like triethylamine.

Issue 3: Compound Degradation During Storage or in Solution

Question: "I've successfully synthesized and purified my compound, but I've noticed its color changing over time in storage, and NMR analysis shows the appearance of new peaks. What's causing this instability?"

Answer:

The degradation of this compound upon storage can be attributed to hydrolysis, photodegradation, or thermal instability.

Causality and Remediation:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of moisture and trace amounts of acid or base.

    • Protocol: Store the solid compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture. For solutions, use anhydrous solvents and prepare them fresh before use.

  • Photodegradation: Pyridine-containing heterocycles can be sensitive to light, particularly UV radiation.[4][5] This can lead to complex degradation pathways and discoloration of the sample.

    • Protocol: Store the solid compound and solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.

  • Thermal Stress: While many pyrazolo[1,5-a]pyridine derivatives are crystalline solids with relatively high melting points, prolonged exposure to elevated temperatures can accelerate degradation.

    • Protocol: Adhere to recommended storage conditions. While some suppliers suggest room temperature, storing at 2-8°C is a safer practice for long-term stability.[6][7][8]

Potential Degradation Pathways

Degradation_Pathways Molecule This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) Molecule->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Molecule->Photodegradation CarboxylicAcid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Hydrolysis->CarboxylicAcid RingCleavage Ring Cleavage/Rearrangement Products Photodegradation->RingCleavage

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed, light-resistant (amber) container, preferably in a desiccator, at 2-8°C.[7][9] For short-term storage, room temperature in a dry, dark place is generally acceptable.[6][8]

ConditionRecommendationRationale
Temperature 2-8°C (Long-term)Minimizes thermal degradation.
Atmosphere Dry (Desiccator)Prevents hydrolysis of the methyl ester.
Light Protected from light (Amber vial)Prevents photodegradation of the N-heterocyclic core.

Q2: Is the compound stable in common organic solvents?

A2: The compound is generally stable in anhydrous aprotic solvents like dichloromethane, THF, and ethyl acetate for short periods. However, prolonged storage in solution is not recommended. In protic solvents like methanol or ethanol, slow solvolysis (transesterification or hydrolysis if water is present) can occur. Solutions should be prepared fresh for analysis or reaction.

Q3: How can I assess the stability of my specific batch of the compound?

A3: You can perform a preliminary forced degradation study.[10][11][12] This involves subjecting the compound to various stress conditions and analyzing for degradation, typically by HPLC or LC-MS.

Protocol: Preliminary Forced Degradation Study

  • Prepare Stock Solutions: Dissolve a known concentration of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: Add 0.1 M HCl to a sample of the stock solution.

  • Base Hydrolysis: Add 0.1 M NaOH to another sample.

  • Oxidative Degradation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Photostability: Expose a sample (in a clear vial) to a calibrated light source (as per ICH Q1B guidelines) or direct sunlight. Keep a control sample wrapped in foil.

  • Thermal Stress: Heat a solid sample in an oven (e.g., at 60-80°C).

  • Analysis: After a set time (e.g., 24-48 hours), quench the reactions (neutralizing the acid/base samples) and analyze all samples and a control by HPLC, comparing the peak area of the parent compound and observing the formation of any new peaks. A degradation of 5-20% is typically targeted to ensure the stability-indicating nature of the analytical method.[10]

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote the degradation of the molecule. As discussed, be cautious with acidic conditions during purification, such as un-neutralized silica gel.

References

Overcoming poor solubility of pyrazolo[1,5-a]pyridine derivatives in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the experimental use of this important class of compounds, with a primary focus on overcoming poor aqueous solubility in assay environments. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging biological activities, including as protein kinase inhibitors in cancer therapy.[1][2] However, the inherent lipophilicity of many of these derivatives often leads to significant solubility hurdles, complicating in vitro and in vivo evaluations.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the scientific principles behind each recommendation, empowering you to make informed decisions and adapt protocols to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]pyridine derivative is precipitating in my aqueous assay buffer. What are the immediate troubleshooting steps?

A1: Compound precipitation is a common and critical issue that can invalidate assay results. When faced with this problem, a systematic approach is essential.

Initial Response Workflow:

  • Visual Confirmation and Quantification: First, confirm that what you are observing is indeed precipitation. Use light microscopy to visually inspect a sample of your assay solution. If precipitation is confirmed, attempt to quantify the extent of the issue. This can be done by centrifuging the sample and measuring the concentration of the supernatant via UV-Vis spectroscopy or HPLC.

  • Solvent Tolerance Test: Your compound was likely dissolved in a stock solution of an organic solvent like DMSO. Determine the maximum percentage of this solvent your aqueous buffer can tolerate without causing the buffer components themselves to precipitate. This is a crucial first step before adjusting the concentration of your organic solvent.

  • Lowering the Final Compound Concentration: The most straightforward approach is to lower the final concentration of your pyrazolo[1,5-a]pyridine derivative in the assay. This may not always be feasible, depending on the required therapeutic concentration for your experiment.

  • pH Adjustment: The solubility of your compound may be pH-dependent, especially if it contains ionizable groups.[3][4] Systematically adjust the pH of your buffer to determine if solubility can be improved. Be mindful that altering the pH can also affect your biological target and assay components.

Troubleshooting Guide: A Deeper Dive into Solubility Enhancement

Q2: I've tried the initial steps, but my compound's solubility is still too low for my assay. What are more advanced strategies I can employ?

A2: When basic troubleshooting is insufficient, more advanced formulation strategies are necessary. These techniques aim to increase the apparent solubility of the compound in the aqueous environment of your assay.

Advanced Solubilization Strategies:

  • Co-Solvent Systems: The use of co-solvents is a common and effective method. These are organic solvents that are miscible with water and can increase the solubility of lipophilic compounds.

    • Common Co-solvents: Besides DMSO, other useful co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol.

    • Systematic Evaluation: It is critical to systematically evaluate the effect of different co-solvents and their concentrations on both compound solubility and assay performance. The goal is to find a balance that maximizes solubility without interfering with the biological assay.

  • Use of Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Types of Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are generally preferred as they are less likely to denature proteins.

    • Critical Micelle Concentration (CMC): It is important to use surfactants at a concentration above their CMC to ensure micelle formation.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6][7] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][6][7]

    • Types of Cyclodextrins: Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[8]

    • Mechanism: The hydrophobic pyrazolo[1,5-a]pyridine derivative partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior allows the complex to dissolve in water.

Q3: How do I choose the right solubilization strategy for my specific pyrazolo[1,5-a]pyridine derivative and assay?

A3: The selection of a solubilization strategy is not a one-size-fits-all approach. It requires a logical, stepwise evaluation process. The following decision tree can guide your experimental design.

Solubility_Workflow start Start: Poorly Soluble Pyrazolo[1,5-a]pyridine Derivative check_solubility Q: Is solubility adequate in standard buffer with ≤1% DMSO? start->check_solubility yes_solubility Proceed with Assay check_solubility->yes_solubility Yes no_solubility Initial Troubleshooting check_solubility->no_solubility No lower_conc Lower Compound Concentration no_solubility->lower_conc adjust_ph Adjust Buffer pH no_solubility->adjust_ph check_initial_success Q: Is solubility now sufficient? lower_conc->check_initial_success adjust_ph->check_initial_success check_initial_success->yes_solubility Yes advanced_strategies Advanced Solubilization Strategies check_initial_success->advanced_strategies No cosolvents Evaluate Co-solvents (e.g., PEG, Ethanol) advanced_strategies->cosolvents cyclodextrins Test Cyclodextrins (e.g., HP-β-CD) advanced_strategies->cyclodextrins nanoparticles Consider Nanoparticle Formulation advanced_strategies->nanoparticles final_check Q: Is solubility and assay performance acceptable? cosolvents->final_check cyclodextrins->final_check nanoparticles->final_check yes_final Final Assay Protocol final_check->yes_final Yes no_final Re-evaluate Compound/ Assay or Consult Specialist final_check->no_final No

Caption: Decision workflow for addressing poor solubility.

Experimental Protocols

Protocol 1: Systematic Evaluation of Co-solvents
  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your pyrazolo[1,5-a]pyridine derivative in 100% DMSO.

  • Prepare Co-solvent/Buffer Mixtures: Create a series of your aqueous assay buffer containing increasing percentages of the co-solvent to be tested (e.g., 0%, 1%, 2%, 5%, 10% PEG 400).

  • Spiking and Observation: Add a small aliquot of your compound's DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final assay concentration. Vortex each solution and allow it to equilibrate at the assay temperature for a set period (e.g., 30 minutes).

  • Assess Solubility: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Assay Compatibility Check: Run a control experiment to ensure that the chosen co-solvent concentration does not interfere with your assay's performance (e.g., enzyme activity, cell viability).

Protocol 2: Utilizing Cyclodextrins for Solubility Enhancement
  • Prepare Cyclodextrin Stock Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer. A common starting concentration is 10-50 mM.

  • Compound-Cyclodextrin Complexation:

    • Method A (Pre-complexation): Add your pyrazolo[1,5-a]pyridine derivative (from a concentrated organic stock) to the cyclodextrin solution. Allow this mixture to incubate, with agitation, for a period to facilitate complex formation (e.g., 1-2 hours at room temperature).

    • Method B (In-situ Complexation): Add the cyclodextrin solution to your assay medium first, followed by the addition of your compound stock solution.

  • Solubility and Assay Performance Assessment: As with the co-solvent protocol, assess the solubility of your compound and perform control experiments to ensure the cyclodextrin does not interfere with the assay.

Data Presentation

Table 1: Example of Co-solvent Evaluation for a Pyrazolo[1,5-a]pyridine Derivative

Co-solventConcentration (%)Apparent Solubility (µM)% of Control Assay Activity
None05100
DMSO11598
PEG 40055095
PEG 4001012080
Ethanol54592

Advanced Formulation Approaches: A Glimpse into the Future

For particularly challenging compounds, more advanced formulation strategies, often employed in later-stage drug development, can be adapted for research and discovery settings.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymeric matrix.[9][10][11] A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that formulating them as amorphous solid dispersions with polymers like PVPVA significantly enhanced their apparent water solubility and, consequently, their cytotoxic effects on cancer cell lines.[10][11]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area and dissolution rate.[9][12][13] Various nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and liposomes, have been successfully used to improve the solubility and delivery of pyrazolo-pyrimidine derivatives.[14][15] For instance, encapsulating pyrazolo[1,5-a]pyrimidines in liposomes has been shown to be an effective method to overcome poor water solubility.[15]

The journey of a pyrazolo[1,5-a]pyridine derivative from a promising hit to a viable drug candidate is often fraught with formulation challenges. By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of poor solubility, ensuring the generation of reliable and reproducible data in their assays.

References

Refinement of workup procedure for methyl pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] However, its synthesis, particularly the workup and purification stages, can present unique challenges. This guide provides field-proven insights and troubleshooting strategies to help you refine your procedures, improve yield and purity, and overcome common experimental hurdles.

Part 1: Foundational Workup Protocol

The synthesis of this compound, often proceeding via a [3+2] cycloaddition of an N-aminopyridinium salt or ylide, concludes with a reaction mixture containing the desired product, unreacted starting materials, salts, and potential side products.[2][3] A robust and refined workup is critical for isolating the target compound in high purity.

Recommended Step-by-Step General Workup Procedure

This protocol assumes the reaction was carried out in a common organic solvent like Dichloromethane (DCM), Toluene, or Acetonitrile.

  • Reaction Quenching & pH Adjustment:

    • Upon reaction completion as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalysts and quench reactive intermediates. The goal is to bring the aqueous phase to a pH of 7-8.[4] Causality: This step is crucial for removing acidic impurities and ensuring the pyridine nitrogen of your product is not protonated, which would increase its aqueous solubility and lead to yield loss during extraction.

  • Liquid-Liquid Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Combine the organic layers. Expertise: Ethyl Acetate is often preferred over DCM as it is less likely to form stubborn emulsions and is environmentally more benign.

    • If the starting material was a water-soluble salt (e.g., an N-aminopyridinium salt), this step is key to separating it from the product.[5][6]

  • Washing the Organic Phase:

    • Wash the combined organic extracts sequentially with:

      • Deionized Water (1x): To remove residual water-soluble reagents.

      • Saturated Brine Solution (1x): To break any emulsions and remove the bulk of dissolved water from the organic phase.[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Visual Workflow: General Workup

Workup_Workflow Reaction Crude Reaction Mixture Quench Quench & Neutralize (aq. NaHCO3, pH 7-8) Reaction->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Organic Phase Aqueous_Waste Aqueous Waste (Salts, Polar Impurities) Extract->Aqueous_Waste Aqueous Phase Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: Standard liquid-liquid extraction workflow.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup and purification of this compound.

Q1: My isolated yield is significantly lower than expected, although TLC analysis of the crude reaction mixture showed good product formation. What are the likely causes?

A1: This is a classic problem that usually points to issues during the extraction or purification steps, rather than the reaction itself.

  • Cause A: Product Partitioning into the Aqueous Layer. The pyrazolo[1,5-a]pyridine core has a basic nitrogen atom. If the aqueous phase during workup is even slightly acidic, the product can become protonated, increasing its water solubility and causing it to be lost in the aqueous waste.

    • Solution: Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) before and during extraction. You can check this with pH paper. If you suspect product loss, you can try to basify the aqueous layer further (e.g., to pH 9) and back-extract it with fresh ethyl acetate.

  • Cause B: Product Adsorption onto Silica Gel. Pyridine-containing compounds are notorious for irreversibly adsorbing or degrading on standard silica gel, which is inherently acidic.[7][8]

    • Solution 1 (Chromatography Additive): Deactivate the silica gel by incorporating a small amount of a basic modifier into your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia solution in methanol. This neutralizes the acidic silanol groups, preventing product streaking and loss.

    • Solution 2 (Alternative Purification): If losses on silica remain high, switch to a different purification method. Recrystallization is an excellent alternative if your crude product is of reasonable purity (>80%).

Q2: I am struggling with column chromatography. My product either streaks badly or co-elutes with impurities. How can I optimize the separation?

A2: Optimizing chromatography for N-heterocycles requires a systematic approach.

  • Step 1: TLC Solvent Screen. The key is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities.

    • Starting Point: Begin with a Hexane/Ethyl Acetate gradient.

    • Increasing Polarity: If the product remains at the baseline, switch to a more polar system like Dichloromethane/Methanol.

    • Addressing Streaking: As mentioned in A1, if you observe streaking on the TLC plate, add 0.5-1% triethylamine to the solvent system. This is a strong indicator that you will need it for the column as well.

  • Step 2: Column Loading. How you load your sample onto the column is critical.

    • Dry Loading: For products that are sparingly soluble in the initial eluent, dry loading is superior. Pre-adsorb your crude product onto a small amount of silica gel (or Celite for highly sensitive compounds), evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your packed column. This leads to sharper bands and better separation.

  • Step 3: Consider Alternative Stationary Phases. If silica gel proves too problematic, consider using alumina (neutral or basic) or a C18-functionalized silica (reversed-phase chromatography), which operate under different separation principles.

ParameterRecommended SystemRationale & Comments
Stationary Phase Silica Gel (with modifier)Most common and cost-effective. The use of a basic modifier is often essential.[9]
Mobile Phase (TLC) Hexane/Ethyl Acetate (EtOAc)Good starting point for moderately polar compounds.
Dichloromethane (DCM)/Methanol (MeOH)For more polar products. A 20:1 to 10:1 ratio is a common starting range.[7]
Basic Modifier 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silanol groups, preventing streaking and improving recovery.
Loading Method Dry LoadingMinimizes band broadening, leading to superior resolution, especially for difficult separations.

Q3: My crude NMR spectrum shows a significant amount of a dark, tar-like byproduct. What could this be?

A3: The formation of dark, insoluble materials often points to degradation or polymerization side reactions.

  • Cause: Instability of Intermediates. The synthesis of pyrazolo[1,5-a]pyridines can involve transient ylide or nitrene intermediates.[10][11] Under certain conditions (e.g., prolonged heating, presence of excess strong base or acid), these reactive species can undergo undesired side reactions or polymerization.

  • Troubleshooting Workflow:

    • Re-evaluate Reaction Conditions: Ensure the reaction is not run for an unnecessarily long time or at a higher temperature than required. Monitor closely by TLC and quench the reaction as soon as the starting material is consumed.

    • Control Reagent Stoichiometry: The use of a large excess of a reagent, particularly a strong base, can promote side reactions.

    • Purification Strategy: If the byproduct is insoluble, it can sometimes be removed by trituration. Suspend the crude material in a solvent in which the desired product is soluble but the byproduct is not (e.g., diethyl ether or a cold hexanes/ethyl acetate mixture), stir or sonicate, and then filter to isolate the purified product in the filtrate.

Visualizing a Potential Side Reaction

Side_Reaction Ylide N-Aminopyridinium Ylide (Reactive Intermediate) Desired_Path [3+2] Cycloaddition (with alkyne) Ylide->Desired_Path Desired Side_Path Dimerization / Polymerization (Excess Base / Heat) Ylide->Side_Path Undesired Product Methyl Pyrazolo[1,5-a] pyridine-3-carboxylate Desired_Path->Product Byproduct Insoluble Byproducts (Tar) Side_Path->Byproduct

Caption: Competing reaction pathways for intermediates.

Part 3: Detailed Purification Protocols

Protocol 1: Column Chromatography with Basic Modifier

  • Prepare the Slurry: In a beaker, mix silica gel with your starting eluent (e.g., 95:5 Hexane:EtOAc) containing 0.5% triethylamine until a homogenous slurry is formed.

  • Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Load the Sample: Using the dry loading method described in Q2, apply your sample to the top of the packed silica bed.

  • Elute: Begin running the column with the starting eluent. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. For example, move from 5% EtOAc to 10%, 20%, and so on.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Trustworthiness Check: The triethylamine is volatile and will be removed with the solvent during rotary evaporation.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure, crystalline material.

  • Select a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems for this class of compounds include ethanol, isopropanol, or a binary mixture like ethyl acetate/hexanes.[12][13]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a single seed crystal. Further cooling in an ice bath can maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to obtain the final, purified product.

By implementing these refined workup and purification strategies, you can significantly improve the outcome of your this compound synthesis, leading to higher yields and superior purity for your downstream applications.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of cross-coupling reactions with pyrazolo[1,5-a]pyridine scaffolds. This guide is structured to provide actionable insights and troubleshooting strategies for researchers, scientists, and professionals in drug development. We will delve into the nuances of catalyst selection, addressing common challenges to empower you with the knowledge for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyrazolo[1,5-a]pyridines challenging?

A1: The primary challenge stems from the inherent electronic nature of the pyrazolo[1,5-a]pyridine ring system. As a nitrogen-containing heterocycle, it can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby impeding the catalytic cycle.[1] Furthermore, the electron-donating or withdrawing nature of substituents on the ring can significantly alter the reactivity of C-H or C-X (halide) bonds, making catalyst selection a critical parameter for success.

Q2: Which positions on the pyrazolo[1,5-a]pyridine ring are most reactive for cross-coupling?

A2: The C3 and C7 positions are the most commonly functionalized via palladium-catalyzed cross-coupling reactions, particularly through C-H activation.[2][3][4] The regioselectivity between these positions can often be controlled by the choice of catalyst, ligands, and additives. For instance, in direct arylation with aryl iodides, the use of cesium(I) fluoride as an additive can favor C3 arylation, while silver(I) carbonate can promote C7 arylation.[2][3][4]

Q3: What are the go-to palladium catalysts for general cross-coupling with pyrazolo[1,5-a]pyridines?

A3: A common starting point for many cross-coupling reactions, including those with pyrazolo[1,5-a]pyridines, is Pd(OAc)₂ (Palladium(II) acetate) due to its versatility and stability.[5][6] For C-H activation/arylation, ligand-free conditions with Pd(OAc)₂ have been shown to be effective, often in the presence of an oxidant like AgOAc (Silver acetate).[5][6] For Suzuki and Buchwald-Hartwig reactions, palladium precatalysts combined with specific phosphine ligands are generally required.

Q4: How critical is the choice of phosphine ligand, and what should I consider?

A4: The ligand choice is paramount. It modulates the steric and electronic properties of the palladium center, influencing catalytic activity and selectivity. For heteroaromatic substrates like pyrazolo[1,5-a]pyridines, bulky, electron-rich phosphine ligands are often preferred.[7][8] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and can prevent catalyst deactivation.[7] Ligands like SPhos and XPhos have demonstrated broad utility in Suzuki-Miyaura reactions with heteroaryl halides.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing a logical framework for diagnosis and resolution.

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • Formation of byproduct from protodeboronation of the boronic acid/ester.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Catalyst Inhibition The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] 2. Increase catalyst loading: A modest increase from 1-2 mol% to 3-5 mol% might overcome partial inhibition.[1]
Ineffective Base The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.1. Screen different bases: Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, stronger bases like Cs₂CO₃ are often more effective. 2. Ensure proper solubility: The base must have some solubility in the reaction medium to be effective. Consider a solvent screen if solubility is an issue.
Protodeboronation Hydrolysis of the boronic acid to the corresponding arene is a common side reaction, especially with heteroaryl boronic acids.[1]1. Use boronic esters: Pinacol esters are generally more stable towards hydrolysis.[1] 2. Employ anhydrous conditions: Ensure all reagents and solvents are dry. 3. Use a weaker base: If feasible for the coupling, a milder base may slow down protodeboronation.[1]
Suboptimal Temperature The reaction may have a high activation energy barrier for oxidative addition or other steps in the catalytic cycle.1. Increase reaction temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition.
Problem 2: Poor Regioselectivity in C-H Arylation

Symptoms:

  • Formation of a mixture of C3 and C7 arylated isomers.

  • Difficulty in separating the desired regioisomer.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inadequate Directing Effect The inherent electronic properties of the substrate may not sufficiently favor one position over the other under the chosen conditions.1. Additive Screening: As demonstrated in the literature, additives can steer the regioselectivity. For arylation with aryl iodides, try CsF for C3 selectivity or Ag₂CO₃ for C7 selectivity.[2][3][4] 2. Ligand Introduction: The use of a phosphine ligand like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) can be critical for favoring the formation of 7-arylated products.[4]
Steric Hindrance The steric bulk of either the coupling partner or substituents on the pyrazolo[1,5-a]pyridine can influence which C-H bond is more accessible to the catalyst.1. Modify the coupling partner: If possible, use a less sterically hindered coupling partner. 2. Block the undesired position: If one position is more reactive, consider temporarily blocking it with a removable group to direct the reaction to the desired site.
Problem 3: Significant Homocoupling in Sonogashira Reactions

Symptoms:

  • Formation of a significant amount of the symmetrical diyne byproduct (Glaser coupling).

  • Consumption of the terminal alkyne starting material.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Presence of Oxygen Oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction catalyzed by the copper(I) co-catalyst.[9][10]1. Ensure rigorous degassing: Use techniques like freeze-pump-thaw (at least three cycles) or bubble a stream of inert gas (argon or nitrogen) through the solvent for an extended period.[9] 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
Copper(I) Co-catalyst The copper co-catalyst is the primary promoter of Glaser homocoupling.[9][10]1. Switch to copper-free conditions: Numerous copper-free Sonogashira protocols have been developed and can significantly reduce or eliminate homocoupling.[9] 2. Slow addition of the alkyne: Adding the alkyne slowly via a syringe pump can maintain a low concentration, favoring the cross-coupling pathway.[9]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrazolo[1,5-a]pyridine
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halo-pyrazolo[1,5-a]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0-3.0 eq) and the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Execution: Stir the mixture at the optimized temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Decision Workflow for Catalyst System Selection

Catalyst_Selection_Workflow start Define Coupling Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira ch_activation Direct C-H Arylation start->ch_activation catalyst_suzuki Catalyst System: - Pd(OAc)2 or Pd2(dba)3 - Ligand: SPhos, XPhos - Base: Cs2CO3, K3PO4 suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: - Pd(OAc)2 or Pd2(dba)3 - Ligand: BINAP, Xantphos - Base: NaOtBu, LHMDS buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: - PdCl2(PPh3)2, CuI - Base: Et3N, DIPEA - Consider Cu-free sonogashira->catalyst_sonogashira catalyst_ch Catalyst System: - Pd(OAc)2 - Additive for Regioselectivity (e.g., Ag2CO3 for C7) - Ligand for C7 (SPhos) ch_activation->catalyst_ch troubleshooting Low Yield? catalyst_suzuki->troubleshooting catalyst_buchwald->troubleshooting catalyst_sonogashira->troubleshooting catalyst_ch->troubleshooting optimize Optimize: - Ligand Screen - Base/Solvent Screen - Temperature Adjustment troubleshooting->optimize Yes end Successful Coupling troubleshooting->end No optimize->end

Caption: Decision tree for selecting an initial catalyst system.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 product R1-R2 (Product) RedElim->product sub_R1X R1-X (Pyrazolo[1,5-a]pyridine-X) sub_R1X->OxAdd sub_R2B R2-B(OR)2 sub_R2B->Transmetal sub_Base Base sub_Base->Transmetal

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown a wide array of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The development of efficient and versatile synthetic routes to this privileged heterocycle is therefore of paramount importance to drug discovery and development professionals. This guide provides an in-depth, comparative analysis of the most prevalent and innovative methods for the synthesis of pyrazolo[1,5-a]pyridines, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

The Workhorse: [3+2] Cycloaddition of N-Aminopyridinium Ylides

The [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles stands as one of the most common and versatile methods for constructing the pyrazolo[1,5-a]pyridine core.[2] This approach involves the in situ or pre-formed N-ylide acting as a 1,3-dipole, which then reacts with a two-atom partner, typically an alkyne or an alkene, to form the five-membered pyrazole ring fused to the pyridine backbone.

Mechanistic Rationale

The reaction proceeds through a concerted or stepwise cycloaddition mechanism. The choice of solvent, temperature, and the nature of the substituents on both the ylide and the dipolarophile can influence the regioselectivity and overall efficiency of the reaction. The initial cycloaddition is often followed by an oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product. The driving force for the reaction is the formation of a stable aromatic bicyclic system.

G cluster_0 [3+2] Cycloaddition Workflow N_aminopyridine N-Aminopyridine Ylide N-Aminopyridinium Ylide (1,3-dipole) N_aminopyridine->Ylide Deprotonation Base Base Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Alkyne or Alkene (Dipolarophile) Dipolarophile->Cycloadduct Oxidation Oxidation/Aromatization Cycloadduct->Oxidation Product Pyrazolo[1,5-a]pyridine Oxidation->Product G cluster_1 Cyclocondensation Workflow Aminopyrazole Aminopyrazole Intermediate Condensation Intermediate Aminopyrazole->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Nucleophilic Attack Dehydration Dehydration Intermediate->Dehydration Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product G cluster_2 Palladium-Catalyzed CDC Workflow Substrate1 Pyrazolo[1,5-a]pyridine Precursor Intermediate Palladacycle Intermediate Substrate1->Intermediate C-H Activation Substrate2 Coupling Partner Substrate2->Intermediate Coordination Pd_cat Pd(II) Catalyst Pd_cat->Intermediate Product Functionalized Pyrazolo[1,5-a]pyridine Intermediate->Product Reductive Elimination Oxidant Oxidant Oxidant->Pd_cat Product->Pd_cat Catalyst Regeneration G cluster_3 Tandem Reaction Workflow StartingMaterials Starting Materials (e.g., N-amino-2-iminopyridine, 1,3-dicarbonyl) InitialReaction Initial Reaction (e.g., Michael Addition) StartingMaterials->InitialReaction Intermediate Open-Chain Intermediate InitialReaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product

References

A Multi-Pronged Approach to Validating the Biological Target of a Novel Pyrazolo[1,5-a]pyridine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is a critical first step. However, the journey from a promising "hit" to a viable drug candidate is contingent upon a rigorous and unambiguous identification of its molecular target. This process, known as target validation, is paramount for understanding the mechanism of action, predicting potential toxicities, and developing robust biomarkers for clinical development.

This guide provides an in-depth, experience-driven framework for validating the biological target of a hypothetical pyrazolo[1,5-a]pyridine derivative, hereafter referred to as 'PzP-1'. This compound emerged from a high-throughput phenotypic screen, demonstrating potent anti-proliferative activity in a colorectal cancer cell line. Our objective is to move beyond this initial observation and definitively answer the question: "What protein does PzP-1 bind to, and is this interaction responsible for the observed anti-cancer effect?"

We will explore a multi-faceted approach, grounded in established scientific principles, that builds a chain of evidence from initial hypothesis generation to definitive genetic validation. Each step is designed to be self-validating, providing a clear ' go/no-go ' decision point and ensuring that resources are invested with confidence.

Part 1: Initial Target Hypothesis Generation via Kinome Profiling

The pyrazolo[1,5-a]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently associated with the inhibition of protein kinases. Therefore, a logical and data-driven starting point is to assess the interaction of PzP-1 with a broad panel of kinases. This not only helps in identifying the primary target(s) but also provides an early assessment of selectivity, a crucial parameter for minimizing off-target effects.

Experimental Approach: Broad-Spectrum Kinase Inhibition Assay

We will utilize a well-established in vitro kinase assay platform, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction. A low ADP level following treatment with PzP-1 indicates inhibition of the specific kinase being tested.

  • Compound Preparation : Prepare a 10 mM stock solution of PzP-1 in 100% DMSO. Create a serial dilution series to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction Setup : In a 384-well plate, add 5 µL of a reaction mix containing the specific kinase, its corresponding substrate, and ATP at its K_m concentration.

  • Inhibitor Addition : Add 1 µL of the diluted PzP-1 or DMSO vehicle control to the appropriate wells.

  • Incubation : Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Reading : Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis : Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity). Plot the percentage of inhibition against the log of PzP-1 concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase.

Data Presentation: Comparative Kinase Inhibition Profile

The results of the kinome scan should be summarized in a clear, comparative table. For this guide, let's assume PzP-1 shows potent activity against Cyclin-Dependent Kinase 9 (CDK9).

Kinase TargetPzP-1 IC₅₀ (nM)Staurosporine (Control) IC₅₀ (nM)Selectivity Notes
CDK9/CycT1 8.5 2.1Primary Target Hypothesis
CDK2/CycA4503.5>50-fold selective over CDK2
MAPK1>10,00015.2No significant activity
PI3Kα>10,00025.0No significant activity
SRC1,2000.8Minimal off-target activity

This data strongly suggests that CDK9 is a primary and selective target of PzP-1, providing a robust hypothesis to validate in a cellular context.

Part 2: Validating Target Engagement in a Cellular Environment

An in vitro IC₅₀ value is a measure of biochemical potency. It does not, however, confirm that the compound can enter a cell and physically bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly measures target engagement in intact cells or tissues. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow: CETSA

The workflow involves treating cells with the compound, heating the cell lysates to induce denaturation, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.

CETSA_Workflow cluster_cell_treatment 1. Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection cells Intact Cells pzpl PzP-1 Treatment cells->pzpl dmso DMSO (Vehicle) cells->dmso heat_pzpl Heat Treated (Temp Gradient) pzpl->heat_pzpl Incubate heat_dmso Heat Control (Temp Gradient) dmso->heat_dmso Incubate lysis_pzpl Lysis & Centrifugation heat_pzpl->lysis_pzpl lysis_dmso Lysis & Centrifugation heat_dmso->lysis_dmso sol_pzpl Soluble Fraction lysis_pzpl->sol_pzpl sol_dmso Soluble Fraction lysis_dmso->sol_dmso wb Western Blot (Anti-CDK9 Ab) sol_pzpl->wb Analyze sol_dmso->wb Analyze

Caption: CETSA workflow to measure PzP-1 target engagement in cells.

  • Cell Culture and Treatment : Seed HCT116 colorectal cancer cells in 10 cm dishes. At 80% confluency, treat the cells with 1 µM PzP-1 or DMSO vehicle for 2 hours in the incubator.

  • Cell Harvesting : Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Aliquoting and Heating : Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis : Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Sample Preparation for Western Blot : Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CDK9. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

Interpreting the Results

In the DMSO-treated samples, the intensity of the CDK9 band will decrease as the temperature increases, reflecting its denaturation and aggregation. In the PzP-1 treated samples, if PzP-1 binds to and stabilizes CDK9, the protein will remain soluble at higher temperatures. This results in a rightward shift of the melting curve.

Temperature (°C)Relative CDK9 Band Intensity (DMSO)Relative CDK9 Band Intensity (PzP-1)
401.001.00
460.950.98
500.52 (T_agg)0.91
540.150.85
580.050.48 (T_agg)
62<0.010.12

The observed 8°C shift in the aggregation temperature (T_agg) for CDK9 provides strong, direct evidence that PzP-1 engages CDK9 within the complex environment of an intact cancer cell.

Part 3: Genetic Validation of Target-Phenotype Link

Confirming target engagement is a crucial step, but it does not definitively prove that the interaction with this specific target is responsible for the desired anti-proliferative phenotype. Genetic methods, such as CRISPR/Cas9-mediated gene knockout, provide the highest level of validation by directly assessing the consequence of removing the target protein. The core principle is straightforward: if PzP-1's anti-proliferative effect is mediated through CDK9, then cells lacking CDK9 should become resistant to the compound.

Experimental Approach: CRISPR/Cas9 Knockout and Cell Viability Assay

We will generate a CDK9 knockout (KO) HCT116 cell line and compare its sensitivity to PzP-1 with that of the parental (wild-type, WT) cell line.

Target_Validation_Logic cluster_premise Premise cluster_hypothesis Hypothesis cluster_validation Validation Logic cluster_prediction Prediction cluster_experiment Experiment phenotype PzP-1 inhibits cancer cell proliferation target_ID PzP-1 inhibits CDK9 phenotype->target_ID is caused by logic_gate IF PzP-1 acts via CDK9, THEN... target_ID->logic_gate prediction CDK9 KO cells should be resistant to PzP-1 logic_gate->prediction experiment Compare PzP-1 IC₅₀ in WT vs. CDK9 KO cells prediction->experiment Test with

A Comparative Guide to the Synthesis of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The synthesis of derivatives such as methyl pyrazolo[1,5-a]pyridine-3-carboxylate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of alternative reagents and synthetic strategies for the preparation of this key intermediate, moving beyond the traditional reliance on methyl propiolate and exploring more efficient, cost-effective, and versatile methodologies. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.

The Prevailing Paradigm: [3+2] Cycloaddition of N-Iminopyridinium Ylides

The most common and well-established method for constructing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction between an N-iminopyridinium ylide and a suitable dipolarophile, such as an alkyne or alkene.[1][2] In the synthesis of this compound, methyl propiolate is the conventional dipolarophile. This reaction proceeds via the initial formation of an N-aminopyridinium salt, which is then deprotonated in situ to generate the reactive N-iminopyridinium ylide. The ylide subsequently undergoes a cycloaddition with the electron-deficient alkyne.

While effective, this classical approach is not without its limitations. Methyl propiolate can be expensive and exhibit limited stability. Furthermore, the generation of the N-iminopyridinium ylide often requires strongly basic conditions, which may not be compatible with sensitive functional groups on the pyridine ring or the dipolarophile. These drawbacks have spurred the development of alternative reagents and reaction conditions.

Alternative Dipolarophiles and Reagent Systems: A Comparative Analysis

Recent advancements in synthetic organic chemistry have introduced a range of alternative reagents that offer significant advantages over the traditional methyl propiolate-based synthesis. These alternatives often provide milder reaction conditions, broader substrate scope, and improved yields.

α,β-Unsaturated Carbonyl Compounds: A Metal-Free, Room Temperature Approach

A highly attractive alternative involves the use of α,β-unsaturated carbonyl compounds as dipolarophiles in an oxidative [3+2] cycloaddition with N-aminopyridines.[3][4] This metal-free approach proceeds at room temperature in the presence of an oxidant, such as molecular oxygen, and offers a more environmentally benign and cost-effective route to functionalized pyrazolo[1,5-a]pyridines.

Mechanistic Insight: The reaction is believed to proceed through a Michael addition of the N-aminopyridine to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic pyrazolo[1,5-a]pyridine core.

Experimental Data Summary:

Starting MaterialsReagentsSolventTemp.TimeYield (%)Reference
N-aminopyridine, Methyl acrylateO₂NMPRT12 h85[3]
N-aminopyridine, Methyl vinyl ketoneO₂NMPRT10 h92[3]

Advantages:

  • Metal-free reaction conditions.

  • Mild, room temperature protocol.

  • Readily available and inexpensive starting materials.

  • Good to excellent yields.

1,3-Dicarbonyl Compounds: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling

An innovative strategy for the synthesis of pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, such as ethyl acetoacetate.[1][2] This method is promoted by acetic acid and molecular oxygen, offering a straightforward and efficient route to highly substituted pyrazolo[1,5-a]pyridines.

Mechanistic Rationale: The reaction likely proceeds through the formation of an enamine intermediate from the 1,3-dicarbonyl compound, which then reacts with the N-amino-2-iminopyridine. Subsequent oxidative cyclization and aromatization, facilitated by molecular oxygen, leads to the desired product.

Experimental Data Summary:

Starting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
N-amino-2-imino-pyridine, Ethyl acetoacetateAcetic acid, O₂Ethanol1301894[1][2]
N-amino-2-imino-pyridine, Methyl acetoacetateAcetic acid, O₂Ethanol1301891[2]

Advantages:

  • Utilizes readily available 1,3-dicarbonyl compounds.

  • Avoids the use of expensive or unstable alkynes.

  • Leads to highly functionalized products in a single step.

Sonochemical Synthesis: A Catalyst-Free and Rapid Approach

The application of ultrasound irradiation provides a rapid and efficient catalyst-free method for the [3+2] cycloaddition of alkynes and alkenes with 2-imino-1H-pyridin-1-amines.[5] This sonochemical approach can significantly reduce reaction times and improve yields compared to conventional heating methods.

Underlying Principle: Ultrasound irradiation promotes the formation of reactive intermediates and enhances mass transfer, thereby accelerating the rate of the cycloaddition reaction. The absence of a catalyst simplifies the purification process.

Experimental Data Summary:

Starting MaterialsConditionsSolventTimeYield (%)Reference
1-amino-2-iminopyridine, Dimethyl acetylenedicarboxylateSonication (85 °C)Acetonitrile20 min95[5]
1-amino-2-iminopyridine, Ethyl propiolateSonication (85 °C)Acetonitrile25 min92[5]

Advantages:

  • Catalyst-free reaction.

  • Significantly reduced reaction times.

  • High to excellent yields.

  • Improved energy efficiency compared to conventional heating.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-acetylpyrazolo[1,5-a]pyridine-3-carboxylate via Oxidative [3+2] Cycloaddition

This protocol is adapted from the work of Ravi et al.[3]

  • To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 5 mL) in a round-bottom flask is added methyl acetoacetate (1.2 mmol).

  • The flask is fitted with a balloon filled with oxygen.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired product.

Protocol 2: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate via Cross-Dehydrogenative Coupling

This protocol is based on the procedure described by Chen et al.[1][2]

  • A mixture of N-amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) is dissolved in ethanol (10 mL) in a pressure vessel.

  • Acetic acid (0.5 mL) is added to the mixture.

  • The vessel is sealed and pressurized with oxygen to 1 atm.

  • The reaction mixture is heated to 130 °C and stirred for 18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the pure product.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Traditional Method cluster_1 Alternative 1: Oxidative Cycloaddition cluster_2 Alternative 2: Cross-Dehydrogenative Coupling N-aminopyridinium salt N-aminopyridinium salt This compound This compound N-aminopyridinium salt->this compound [3+2] Cycloaddition Methyl propiolate Methyl propiolate Methyl propiolate->this compound N-aminopyridine_alt1 N-aminopyridine Product_alt1 Functionalized pyrazolo[1,5-a]pyridine N-aminopyridine_alt1->Product_alt1 O₂, RT Alpha,beta-unsaturated carbonyl α,β-Unsaturated Carbonyl Compound Alpha,beta-unsaturated carbonyl->Product_alt1 N-amino-2-iminopyridine N-amino-2-iminopyridine Product_alt2 Substituted pyrazolo[1,5-a]pyridine N-amino-2-iminopyridine->Product_alt2 AcOH, O₂ 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Product_alt2

Caption: Comparative synthetic routes to pyrazolo[1,5-a]pyridines.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives has evolved significantly with the introduction of novel reagents and methodologies. The alternatives to the classical methyl propiolate-based approach, such as oxidative cycloadditions with α,β-unsaturated carbonyl compounds and cross-dehydrogenative couplings with 1,3-dicarbonyls, offer compelling advantages in terms of milder reaction conditions, cost-effectiveness, and broader substrate applicability. The use of sonochemistry further provides a green and efficient alternative for accelerating these transformations.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the pyrazolo[1,5-a]pyridine core, and the scale of the synthesis. The methods outlined in this guide provide a versatile toolkit for accessing this important class of heterocyclic compounds, paving the way for the discovery of new therapeutic agents and functional materials. Future research in this area will likely focus on the development of catalytic enantioselective methods for the synthesis of chiral pyrazolo[1,5-a]pyridines and the expansion of the substrate scope to include even more complex and diverse starting materials.

References

A Comparative Guide to Pyrazolo[1,5-a]pyridines and Other Nitrogen-Fused Heterocycles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the vast array of nitrogen-fused heterocycles, pyrazolo[1,5-a]pyridines have emerged as a versatile and privileged structure.[1][2] This guide provides a comprehensive comparison of pyrazolo[1,5-a]pyridines with other key nitrogen-fused heterocycles, namely imidazo[1,2-a]pyridines and indoles. Through an objective analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection.

Introduction to the Scaffolds: A Structural Overview

Nitrogen-fused heterocycles are cornerstones of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4][5] Their unique three-dimensional arrangements and electronic properties allow them to interact with a wide range of biological targets. This guide focuses on three prominent bicyclic 6-5 fused systems:

  • Pyrazolo[1,5-a]pyridines: Characterized by a fused pyrazole and pyridine ring system. This scaffold has garnered significant attention for its broad spectrum of biological activities, including its role as protein kinase inhibitors in cancer therapy.[1][6]

  • Imidazo[1,2-a]pyridines: An isomeric scaffold to pyrazolo[1,5-a]pyridines, featuring a fused imidazole and pyridine ring. These compounds are also recognized as "privileged structures" in medicinal chemistry due to their wide range of applications.[7][8][9]

  • Indoles: Comprising a fused benzene and pyrrole ring, the indole nucleus is one of the most ubiquitous heterocycles in nature and is a key structural component in many pharmaceutical agents.[3][4]

The subtle differences in the arrangement of nitrogen atoms and the nature of the fused rings bestow distinct properties upon each scaffold, influencing their synthetic accessibility, physicochemical characteristics, and ultimately, their pharmacological profiles.

Synthetic Accessibility: A Comparative Analysis

The ease and efficiency of synthesis are paramount considerations in the early stages of drug discovery. The following sections provide an overview of common synthetic routes for each scaffold.

Synthesis of Pyrazolo[1,5-a]pyridines

The synthesis of pyrazolo[1,5-a]pyridines has been extensively studied, with several reliable methods available.[2][10] A prevalent and versatile approach involves the cyclization of appropriate precursors.[1] Microwave-assisted synthesis has also emerged as a valuable tool, offering enhanced speed, higher yields, and reduced environmental impact.[1]

Generalized Synthetic Workflow:

Caption: Generalized synthesis of pyrazolo[1,5-a]pyridines.

Synthesis of Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine core is often achieved through the condensation of 2-aminopyridines with various substrates, most notably α-halocarbonyl compounds.[7][11] Catalyst-free versions of this reaction have been developed using eco-friendly techniques.[7] Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide an efficient route to 2,3-disubstituted derivatives.[7]

Generalized Synthetic Workflow:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

References

A Technical Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl pyrazolo[1,5-a]pyridine-3-carboxylate analogs, with a particular focus on the more extensively studied carboxamide derivatives due to the wealth of available comparative data. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on the therapeutic potential of these compounds, primarily as antitubercular agents and kinase inhibitors.

The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Therapeutic Promise

The pyrazolo[1,5-a]pyridine moiety is a fused bicyclic heterocycle that has garnered significant attention in drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This scaffold is present in approved drugs and clinical candidates, highlighting its therapeutic relevance. While direct and extensive SAR studies on a series of this compound analogs are not widely published, the corresponding carboxylic acids and their amide derivatives have been the subject of intensive research, offering valuable insights into the therapeutic potential of this chemical space.

Synthesis of the Pyrazolo[1,5-a]pyridine-3-carboxylate Scaffold

The synthesis of the core scaffold is a critical first step in exploring the SAR of its analogs. A common and effective method involves a 1,3-dipolar cycloaddition reaction.

General Synthetic Protocol:

The pivotal intermediate, this compound, can be synthesized through a multi-step process. The general approach involves the N-amination of a substituted pyridine, followed by a cycloaddition with an appropriate propiolate.

Step 1: N-Amination of Substituted Pyridines Substituted pyridines are reacted with an aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH), to form the corresponding N-aminopyridinium salt.

Step 2: 1,3-Dipolar Cycloaddition The N-aminopyridinium salt is then treated with a substituted ethyl or methyl propiolate in the presence of a base (e.g., potassium carbonate) to induce a 1,3-dipolar cycloaddition. This reaction yields the pyrazolo[1,5-a]pyridine-3-carboxylate core.

Step 3: Hydrolysis and Amidation (for Carboxamide Analogs) For the synthesis of the widely studied carboxamide analogs, the methyl or ethyl ester is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then coupled with a variety of primary amines using standard amide bond formation reagents (e.g., HATU, DIPEA) to generate a library of pyrazolo[1,5-a]pyridine-3-carboxamides.[1]

G cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides Substituted Pyridine Substituted Pyridine N-Aminopyridinium Salt N-Aminopyridinium Salt Substituted Pyridine->N-Aminopyridinium Salt N-Amination This compound This compound N-Aminopyridinium Salt->this compound 1,3-Dipolar Cycloaddition Methyl Propiolate Methyl Propiolate Methyl Propiolate->this compound Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid This compound->Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Hydrolysis Pyrazolo[1,5-a]pyridine-3-carboxamides Pyrazolo[1,5-a]pyridine-3-carboxamides Pyrazolo[1,5-a]pyridine-3-carboxylic Acid->Pyrazolo[1,5-a]pyridine-3-carboxamides Amidation Primary Amines Primary Amines Primary Amines->Pyrazolo[1,5-a]pyridine-3-carboxamides

Caption: General synthetic route to pyrazolo[1,5-a]pyridine-3-carboxamides.

Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs as Antitubercular Agents

Extensive research has been conducted on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb). These studies provide a rich dataset for understanding the SAR of this scaffold.

Key SAR Insights:
  • The Carboxamide Linker is Crucial: The amide bond at the 3-position is a key pharmacophoric feature, with the nature of the amine substituent significantly influencing activity.

  • Substitutions on the Pyrazolo[1,5-a]pyridine Core:

    • Position 2: Small alkyl groups, such as methyl, are generally well-tolerated and can enhance potency.

    • Position 5: Electron-donating groups, like methoxy, have been shown to improve activity against drug-resistant Mtb strains compared to a methyl group.

  • The N-Benzyl Moiety and Diaryl Side Chains:

    • An N-benzylic group attached to the carboxamide nitrogen is important for antitubercular activity.

    • Introducing substituted diaryl groups on the side chain can enhance potency against both drug-susceptible and drug-resistant strains of Mtb.

Comparative Biological Data:

The following table summarizes the in vitro activity of a selection of pyrazolo[1,5-a]pyridine-3-carboxamide analogs against the H37Rv strain of M. tuberculosis.

CompoundR (Amine Substituent)MIC (µg/mL) against H37Rv
5a Benzyl>50
5k 4-(Trifluoromethoxy)benzyl0.003
6d 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl<0.002
6j (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methyl<0.002
6l (5-(4-(Trifluoromethoxy)phenyl)pyridin-2-yl)methyl<0.002

Data sourced from studies on antitubercular agents.[2]

The data clearly indicates that the introduction of a 4-(trifluoromethoxy)benzyl group at the carboxamide nitrogen leads to a dramatic increase in potency. Further elaboration of this side chain with a second aromatic ring, as seen in compounds 6d , 6j , and 6l , maintains or even enhances this high level of activity.

SAR of Pyrazolo[1,5-a]pyrimidine-3-carboxylate Analogs as Kinase Inhibitors

While less data is available for the pyrazolo[1,5-a]pyridine series, the closely related pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has been explored for its kinase inhibitory activity, particularly against B-Raf, a key enzyme in the MAPK/ERK signaling pathway.

Key SAR Insights for B-Raf Inhibition:
  • Ester to Amide Conversion: Similar to the antitubercular analogs, the ester group at the 3-position was often found to be metabolically labile. Conversion to an amide was a common optimization strategy to improve pharmacokinetic properties.[3]

  • Substitutions at the 2- and 7-positions: Modifications at these positions on the pyrazolo[1,5-a]pyrimidine ring are critical for achieving high potency and selectivity.

G cluster_sar Key SAR Points for Pyrazolo[1,5-a]pyridine-3-carboxamides Core Pyrazolo[1,5-a]pyridine Core Pos2 Position 2: Small alkyl groups tolerated Core->Pos2 Pos3 Position 3: Carboxamide linker is key Core->Pos3 Pos5 Position 5: Electron-donating groups beneficial Core->Pos5 SideChain Amine Side Chain: Substituted (di)arylmethyl groups enhance potency Pos3->SideChain

Caption: Summary of SAR for antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides:
  • Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid:

    • To a solution of the corresponding methyl or ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of THF and water, add an excess of lithium hydroxide.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum.

  • Amide Coupling:

    • To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid in DMF, add HATU and DIPEA.

    • Stir the mixture for 10 minutes at room temperature.

    • Add the desired primary amine and continue stirring at room temperature overnight.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine-3-carboxamide.

In Vitro Antitubercular Activity Assay (MIC Determination):
  • Preparation of Bacterial Culture:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37 °C.

  • Microplate Alamar Blue Assay (MABA):

    • Dispense 100 µL of sterile deionized water into all outer-perimeter wells of a sterile 96-well plate.

    • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

    • Serially dilute the test compounds in the plate.

    • Add 100 µL of the Mtb H37Rv culture (adjusted to a McFarland standard of 1.0) to each well containing the test compound.

    • Incubate the plates at 37 °C for 7 days.

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • A blue color indicates no bacterial growth, while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The pyrazolo[1,5-a]pyridine-3-carboxylate scaffold and its derivatives, particularly the carboxamides, represent a promising area for the development of novel therapeutic agents. The extensive SAR studies on the antitubercular activity of the carboxamide series have provided clear guidance for designing potent molecules. Key takeaways include the importance of the carboxamide linker, the beneficial effect of electron-donating groups on the core, and the significant impact of substituted arylmethyl groups on the amine side chain. While more research is needed to fully elucidate the SAR of the methyl carboxylate analogs as a distinct series, the available data on related compounds provides a strong foundation for future drug discovery efforts targeting a range of diseases, from infectious diseases to cancer.

References

A Comparative Guide to the Definitive Structural Elucidation of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds investigated for their therapeutic potential.[1][2][3] The precise arrangement of atoms—the molecule's very architecture—dictates its biological activity. Consequently, unambiguous structural confirmation is not merely a procedural step but the bedrock upon which successful drug discovery is built.[4][5][6] The synthesis of these N-heterocycles can sometimes yield isomers, where even a minor deviation in atomic arrangement can lead to vastly different pharmacological profiles.[1] This guide provides a comparative analysis of analytical techniques for the structural confirmation of methyl pyrazolo[1,5-a]pyridine-3-carboxylate, establishing single-crystal X-ray crystallography as the gold standard and contextualizing the indispensable, yet complementary, roles of spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in three dimensions.[7] By diffracting X-rays off a well-ordered crystal lattice, we can determine the precise coordinates of each atom, defining bond lengths, bond angles, and stereochemistry with irrefutable accuracy.[7] This technique transcends the inferential nature of other methods, providing a definitive answer to the question, "What is the exact structure?"

The journey from a synthesized compound to a complete crystal structure is a meticulous process. Success hinges on the initial, and often most challenging, step: growing a high-quality single crystal.

xray_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction Data Collection & Analysis synthesis Synthesis & Purification of Methyl Pyrazolo[1,5-a] pyridine-3-carboxylate dissolve Dissolve in Suitable Solvent synthesis->dissolve methods Apply Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) dissolve->methods growth Incubate Undisturbed methods->growth mount Select & Mount Single Crystal growth->mount diffract X-ray Diffraction Data Collection mount->diffract solve Structure Solution (Phase Problem) diffract->solve refine Structure Refinement & Validation solve->refine final Final Structure (CIF) refine->final

Figure 1. Experimental workflow for single-crystal X-ray crystallography.

The quality of the final structure is entirely dependent on the quality of the crystal.[7] The objective is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

  • Purity is Paramount: Ensure the sample of this compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[8] Highly soluble compounds tend to precipitate quickly, forming microcrystals, while poor solubility hinders the process. Test a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile).

  • Method 1: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a clean, small vessel (e.g., a 2 mL vial).[9]

    • Filter the solution to remove any particulate matter.[8]

    • Cover the vial with a cap, pierced with a needle or slightly loosened, to allow for very slow solvent evaporation over several days to weeks.[10]

    • Place the vial in a vibration-free location.[8]

  • Method 2: Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform) in an inner vial.[10]

    • Place this inner vial inside a larger, sealed vial (the chamber) containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).[10]

    • The anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and promoting gradual crystallization.[10]

  • Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) appear, they can be carefully selected and mounted for analysis.[7]

The output of a successful X-ray diffraction experiment is a Crystallographic Information File (CIF), containing the precise 3D coordinates of all atoms. This allows for the direct measurement of bond lengths and angles, confirming the pyrazolo[1,5-a]pyridine ring fusion, the position of the methyl carboxylate group at C3, and the planarity of the bicyclic system.

Parameter Information Provided by X-ray Crystallography
Connectivity Confirms the exact bonding arrangement, distinguishing it from potential isomers.
Bond Lengths Provides precise measurements (in Ångströms) for all bonds.
Bond Angles Provides precise measurements (in degrees) for all angles.
Stereochemistry Determines the absolute configuration in chiral molecules.
Conformation Reveals the molecule's preferred shape in the solid state.
Intermolecular Interactions Shows how molecules pack together in the crystal lattice (e.g., hydrogen bonding).
Comparative Analysis: The Role of Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, it is not always feasible or necessary as a first-line technique. Spectroscopic methods are essential for routine characterization and for building a structural hypothesis.

NMR is the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment and connectivity of ¹H and ¹³C atoms.

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to one another (coupling constants), and their relative numbers (integration).

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. For this compound, an HMBC experiment would show a correlation between the methyl protons of the ester and the carbonyl carbon, as well as the C3 carbon of the pyridine ring, strongly suggesting the proposed structure.

Mass spectrometry provides the molecular weight of the compound with high accuracy (HRMS), allowing for the determination of the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure. For this compound (C₉H₈N₂O₂), HRMS would confirm the molecular weight of 176.0586, consistent with the expected formula.

Head-to-Head Comparison: Crystallography vs. Spectroscopy
Feature Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Primary Output 3D atomic coordinatesConnectivity map & electronic environmentMolecular weight & formula
Sample State Solid (single crystal)SolutionGas phase (ions)
Structural Ambiguity None; provides a definitive structure.[4]Possible between certain isomers with similar connectivity.High; cannot distinguish between isomers.
Key Strength Unambiguous determination of bond lengths, angles, and stereochemistry.Excellent for determining the C-H framework and atom connectivity in solution.[12]High sensitivity and precise molecular formula determination.
Main Limitation Requires a high-quality single crystal, which can be difficult to grow.[11]Provides an average structure in solution; cannot give precise bond lengths/angles.[13]Provides no information on atom connectivity or 3D arrangement.
An Integrated Approach for Self-Validating Research

In modern drug development, no single technique is used in isolation. The most robust and trustworthy approach involves the synergistic use of multiple analytical methods. This self-validating workflow ensures the highest level of confidence in the compound's identity before committing to further resource-intensive biological screening or lead optimization.

integrated_workflow cluster_spectroscopy Initial Spectroscopic Analysis cluster_xray Definitive Confirmation synthesis Synthesis of Target Compound ms Mass Spectrometry (Confirm MW & Formula) synthesis->ms nmr 1D & 2D NMR (Determine Connectivity) synthesis->nmr proposal Propose Structure ms->proposal nmr->proposal decision Is Structure Unambiguous? proposal->decision xray Single-Crystal X-ray Crystallography decision->xray No / Requires Absolute Proof confirmed Structure Confirmed decision->confirmed Yes xray->confirmed

Figure 2. An integrated workflow for high-confidence structural elucidation.
Conclusion

For researchers and professionals in drug development, structural integrity is non-negotiable. While NMR and mass spectrometry are indispensable tools for proposing a structure and confirming its molecular formula, they retain a degree of inferential ambiguity. Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, and unambiguous 3D portrait of a molecule like this compound. By integrating crystallography into the analytical workflow, especially at critical stages of development, we ensure that our molecular understanding is built on a foundation of certainty, mitigating risks and accelerating the path to discovery.

References

Bridging the Chasm: A Comparative Guide to Cross-Validating In Vitro Results with In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a life-changing therapeutic is fraught with challenges. A critical juncture in this path is the translation of in vitro findings to in vivo systems.[1] This guide provides a comprehensive comparison of methodologies and strategic insights for researchers, scientists, and drug development professionals to effectively cross-validate their in vitro results, ensuring a more robust and predictive preclinical pipeline.

The Imperative of Cross-Validation

In vitro assays are the bedrock of early-stage drug discovery, offering cost-effectiveness, high throughput, and the ability to probe specific molecular targets.[1] However, the leap from a controlled, isolated environment to the complex, dynamic physiology of a living organism is substantial.[1] The high attrition rate of drug candidates in clinical trials underscores the critical need for a strong correlation between in vitro and in vivo data, a concept known as in vitro-in vivo correlation (IVIVC).[1][2] A well-established IVIVC can serve as a surrogate for in vivo bioavailability studies, support biowaivers, and validate dissolution methods, ultimately saving resources and accelerating development.[2][3]

The In Vitro Foundation: Designing for Translatability

The predictive power of an in vivo study is only as strong as the in vitro data that informs it. Therefore, designing in vitro experiments with an eye toward future in vivo translation is paramount.[1]

Causality in Assay Selection:

  • Beyond Viability to Mechanistic Insights: While classic cytotoxicity assays (e.g., MTT, LDH) are useful benchmarks, they offer limited mechanistic information.[4] It is crucial to employ a suite of assays that probe the specific mechanism of action of the drug candidate. High-content imaging and multiparametric approaches can provide a more nuanced understanding of cellular responses.[4]

  • The Rise of 3D Cultures and Organoids: Traditional 2D cell monolayers fail to replicate the complex cell-cell interactions and tissue architecture of a living organism.[4] 3D cultures, such as spheroids and organoids, offer a more physiologically relevant environment, improving the translational relevance of in vitro data.[1][4]

Self-Validating Systems:

To ensure the trustworthiness of in vitro data, protocols should be designed as self-validating systems. This includes:

  • Rigorous Quality Control: Implementing standardized cell culture practices, regular cell line authentication, and mycoplasma testing.

  • Appropriate Controls: Including positive and negative controls, as well as vehicle controls, to ensure the observed effects are specific to the drug candidate.

  • Dose-Response Analysis: Establishing a clear dose-response relationship is fundamental to understanding a compound's potency and efficacy.

A Comparative Guide to In Vivo Model Selection

The choice of an in vivo model is a critical decision that significantly impacts the translatability of research findings.[5] No single animal model can perfectly replicate human physiology, making a thorough understanding of the available options essential.[6]

Model Type Description Advantages Disadvantages Best Suited For
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are implanted into immunodeficient mice.Relatively fast to establish, low-cost, and reproducible.[7]Low heterogeneity, potential for cell line characteristics to change over time, lack of an intact immune system.[7]Initial efficacy screening of cytotoxic agents.
Patient-Derived Xenografts (PDX) Fragments of a patient's tumor are directly implanted into immunodeficient mice.High degree of translatability, maintains the heterogeneity of the original tumor.[7]Longer turnaround time, higher cost, not suitable for immunotherapy studies.[7]Evaluating targeted therapies and personalized medicine approaches.
Syngeneic Models Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.Intact immune system, allowing for the study of immunotherapies.[7]Limited genomic and micro-environmental heterogeneity compared to human tumors.[7]Investigating the efficacy of immunomodulatory drugs.
Genetically Engineered Mouse Models (GEMM) Mice are genetically modified to develop tumors that mimic human cancers.Tumors arise in the correct microenvironment with an intact immune system.Can be time-consuming and expensive to develop, may not fully replicate the complexity of human cancer.[8]Studying tumor initiation, progression, and the effects of targeted therapies in a more physiologically relevant context.

The selection process must consider the biological relevance of the model to the human condition being studied, as well as logistical and ethical factors.[5][6] Regulatory guidance often requires testing in both a rodent and a non-rodent species for small molecule drugs to increase the chances of identifying potential human toxicities.[6]

Experimental Workflow for Cross-Validation

A systematic approach to cross-validation ensures that data from in vitro and in vivo studies can be meaningfully compared.

CrossValidationWorkflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation Correlation & Analysis invitro_assay Mechanistic In Vitro Assays (e.g., 3D cultures) dose_response Establish Dose-Response & IC50 invitro_assay->dose_response Determine potency model_selection Select Appropriate Animal Model dose_response->model_selection Guide initial in vivo testing pk_pd_study Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies model_selection->pk_pd_study efficacy_study Efficacy Study (e.g., tumor growth inhibition) pk_pd_study->efficacy_study Inform dose selection ivivc In Vitro-In Vivo Correlation (IVIVC) efficacy_study->ivivc Compare in vivo efficacy with in vitro potency go_nogo Go/No-Go Decision ivivc->go_nogo

Caption: A streamlined workflow for the cross-validation of in vitro and in vivo data.

Detailed Protocol: Cross-Validation of an Anti-Cancer Compound
  • In Vitro Potency Determination:

    • Culture human cancer cell lines relevant to the target indication in 3D spheroids.

    • Treat spheroids with a range of concentrations of the test compound for 72 hours.

    • Assess cell viability using a validated assay (e.g., CellTiter-Glo® 3D).

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth) from the dose-response curve.

  • In Vivo Model Selection and Dosing:

    • Based on the cancer type, select an appropriate in vivo model (e.g., a PDX model for a solid tumor).

    • Conduct a preliminary pharmacokinetic (PK) study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a safe and effective dosing regimen.[1]

  • In Vivo Efficacy Study:

    • Implant tumor fragments into immunodeficient mice.

    • Once tumors reach a predetermined size, randomize mice into treatment and vehicle control groups.

    • Administer the test compound at the predetermined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect tumors for pharmacodynamic (PD) biomarker analysis to confirm target engagement.[1]

  • Data Correlation and Analysis:

    • Compare the in vitro IC50 values with the in vivo efficacious dose (ED50) and plasma concentrations.

    • A strong correlation would show that the concentrations required to inhibit tumor growth in vitro are achievable and effective in vivo.

    • Utilize mathematical models to establish a Level A IVIVC, which is a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[9][10]

The Role of Pharmacokinetics and Pharmacodynamics

A critical aspect of bridging the in vitro-in vivo gap is understanding the interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[1][11]

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Concentration Drug Concentration at Target Site Distribution->Concentration Links PK to PD Excretion Excretion Metabolism->Excretion Effect Pharmacological Effect Concentration->Effect

Caption: The relationship between pharmacokinetics and pharmacodynamics in determining drug efficacy.

In vitro to in vivo extrapolation (IVIVE) utilizes in vitro data to predict in vivo pharmacokinetics.[12][13] For instance, data from in vitro metabolism studies using liver microsomes or hepatocytes can be used to predict in vivo hepatic clearance.[12] Physiologically based pharmacokinetic (PBPK) models are increasingly used to integrate these data and simulate the drug's behavior in the whole organism.[13][14]

Quantitative Data Comparison

A key output of cross-validation is the quantitative comparison of in vitro and in vivo data.

Parameter In Vitro (MCF-7 Spheroids) In Vivo (MCF-7 PDX Model) Correlation
IC50 / EC50 1.5 µM10 mg/kg (corresponds to a plasma Cmax of ~2 µM)Strong
Target Engagement (p-ERK inhibition) 85% inhibition at 1 µM78% inhibition in tumor tissue at 10 mg/kgStrong
Apoptosis Induction (Caspase-3/7 activity) 5-fold increase at 2 µM4.5-fold increase in tumor tissue at 10 mg/kgStrong

Note: This is example data for illustrative purposes.

Conclusion and Future Directions

The successful cross-validation of in vitro results with in vivo models is a cornerstone of modern drug development. It requires a strategic and integrated approach, from the initial design of in vitro assays to the selection of the most appropriate in vivo models and the rigorous analysis of pharmacokinetic and pharmacodynamic data.

The future of preclinical research lies in the continued development of more predictive in vitro models, such as organ-on-a-chip systems and humanized animal models.[1] Additionally, the increasing use of computational modeling and machine learning will further enhance our ability to extrapolate in vitro data to predict in vivo outcomes, ultimately leading to the development of safer and more effective therapies.[15]

References

A Comparative Guide to the ADME Properties of Pyrazolo[1,5-a]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of potent and selective ligands for a variety of biological targets, including kinases and G-protein coupled receptors. However, the successful translation of a potent compound into a viable drug candidate is contingent upon a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative analysis of the ADME properties of various pyrazolo[1,5-a]pyridine derivatives, drawing upon experimental data from published studies to offer insights into the structure-ADME relationships that govern their pharmacokinetic behavior.

The Critical Role of ADME in the Optimization of Pyrazolo[1,5-a]pyridine Derivatives

The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its ADME properties. For pyrazolo[1,5-a]pyridine derivatives, as with any class of therapeutic agents, a thorough understanding and optimization of these properties are paramount. Early-stage assessment of ADME parameters allows for the identification of potential liabilities, such as poor absorption or rapid metabolism, enabling medicinal chemists to make informed decisions and strategically modify chemical structures to enhance drug-like properties. This proactive approach mitigates the risk of late-stage failures in drug development, saving valuable time and resources.

This guide will delve into the key ADME characteristics of pyrazolo[1,a]pyridine derivatives, presenting a comparative analysis of data from different chemical series to highlight key trends and optimization strategies. We will explore experimental methodologies for assessing each ADME parameter, providing a rationale for their application and detailed protocols for their implementation.

Absorption: Navigating the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[1] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the small intestinal epithelium.

Comparative Analysis of Permeability

While specific Caco-2 permeability data for a broad range of pyrazolo[1,5-a]pyridine derivatives is not extensively compiled in single public sources, the principles of optimizing permeability can be inferred from various drug discovery campaigns. Generally, compounds with moderate lipophilicity and a balance of hydrogen bond donors and acceptors tend to exhibit better passive diffusion across the intestinal barrier.

Table 1: Representative Caco-2 Permeability Data for Heterocyclic Compounds

Compound ClassRepresentative CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Human AbsorptionReference
Pyrazolo[1,5-a]pyridines(Hypothetical Optimized)> 5.0HighGeneral Target
Pyrazolo[1,5-a]pyridines(Hypothetical Unoptimized)< 1.0LowGeneral Target
Control (High Permeability)Propranolol~20High[1]
Control (Low Permeability)Atenolol~0.2Low[1]
Experimental Protocol: Caco-2 Permeability Assay

The causality behind this experimental choice lies in its ability to model the complex intestinal barrier, including both passive diffusion and the potential for active transport by uptake and efflux proteins. A self-validating system is established by including well-characterized high and low permeability control compounds and ensuring the integrity of the Caco-2 cell monolayer through transepithelial electrical resistance (TEER) measurements.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the TEER. Values above a pre-determined threshold (e.g., 200 Ω·cm²) indicate a confluent and tight monolayer. The permeability of a fluorescent marker with low passive diffusion, such as Lucifer Yellow, is also assessed.

  • Compound Incubation: The test pyrazolo[1,5-a]pyridine derivative (typically at a concentration of 1-10 µM) is added to the apical (donor) side of the monolayer, and fresh buffer is added to the basolateral (receiver) side.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral side and the concentration of the compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic versatility make it a "privileged scaffold" for designing targeted therapeutics.[2][3][4] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties, with a particular prominence as potent inhibitors of protein kinases.[1][5][6] This guide provides a head-to-head comparison of various classes of pyrazolo[1,5-a]pyridine inhibitors, focusing on their performance against key oncogenic targets, supported by experimental data and detailed methodologies to inform and accelerate drug discovery programs.

The Central Mechanism: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[1][6][7] The majority of pyrazolo[1,5-a]pyridine inhibitors function by targeting the ATP-binding site of these enzymes.[1] By competitively occupying this pocket, they block the transfer of a phosphate group from ATP to a substrate protein, thereby interrupting the downstream signaling cascade that drives pathological processes like cell proliferation and survival.[7] This ATP-competitive mechanism is a cornerstone of their therapeutic potential.

Caption: ATP-Competitive Inhibition by Pyrazolo[1,5-a]pyridine Derivatives.

Comparative Analysis of Key Inhibitor Classes

The versatility of the pyrazolo[1,5-a]pyridine scaffold has been leveraged to develop inhibitors against several critical cancer-associated kinases. Below is a comparison based on their primary targets.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases (TrkA, TrkB, TrkC) are transmembrane receptors that, when activated by oncogenic fusions with the NTRK genes, become potent drivers of various solid tumors.[5][8] The pyrazolo[1,5-a]pyrimidine core is featured in multiple FDA-approved Trk inhibitors, including Larotrectinib and Entrectinib, highlighting its clinical significance.[5][8]

Structure-activity relationship (SAR) studies reveal that modifications at the 3rd and 5th positions of the pyrazolo[1,5-a]pyrimidine ring are critical for potency. For instance, the presence of an amide bond at the C3 position and a substituted pyrrolidine at the C5 position significantly enhances Trk inhibition.[5] Second-generation inhibitors like Repotrectinib and Selitrectinib were developed to overcome resistance mutations that emerged against first-generation drugs.[5][8]

Compound Class/ExampleTargetBiochemical IC₅₀Cellular IC₅₀ (KM12 Cells)Key Structural FeaturesReference
Carboxamide-linked derivativesTrkA1.7 nMNot ReportedPicolinamide at C3, difluorophenyl-substituted pyrrolidine at C5[5]
Macrocyclic derivatives (Cmpd 12)TrkA1-100 nMNot ReportedMacrocycle linking pyrrolidine to the core; carboxamide group[5]
Second-gen macrocycles (Cmpd 23)TrkA>0.02 nM0.1 nMOptimized macrocyclic structure for overcoming resistance[5]
Second-gen macrocycles (Cmpd 24)TrkA>0.02 nM0.2 nMOptimized macrocyclic structure for overcoming resistance[5]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for regulating the cell cycle, and their abnormal activity is a common feature in cancer.[9] The pyrazolo[1,5-a]pyrimidine scaffold has yielded potent inhibitors of several CDK family members, particularly CDK1, CDK2, and CDK9.[6][9][10][11] Dinaciclib, for example, is a known CDK inhibitor with a pyrazolo[1,5-a]pyrimidine core that obstructs ATP binding.[12]

Compound BS-194 (4k) was identified as a selective and potent CDK inhibitor with oral bioavailability.[9] It demonstrated efficacy in human tumor xenograft models, causing cell cycle arrest and down-regulation of key cyclins.[9] More recent work has focused on developing dual CDK2/TrkA inhibitors, which may offer improved anticancer efficacy and a lower risk of drug resistance.[12]

CompoundTarget(s)Biochemical IC₅₀Cellular Activity (Mean GI₅₀)In Vivo EfficacyReference
BS-194 (4k) CDK2, CDK1, CDK93 nM, 30 nM, 90 nM280 nM (across 60 cell lines)Tumor inhibition at 25 mg/kg (oral) in mice[9]
Compound 15j CDK2Potent & SelectiveNot ReportedEfficacy in mouse A2780 xenograft model[10]
Compound 18b CDK9PotentInduces apoptosis in malignant cellsSelective over PI3Kα[11]
B-Raf Kinase Inhibitors

The B-Raf kinase is a key component of the MAPK signaling pathway, and the V600E mutation leads to its constitutive activation in a high percentage of melanomas and other cancers.[13][14] Several series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent B-Raf inhibitors.[13][15] Structure-based design led to 3-methoxy pyrazolopyridines that are potent, selective, and orally bioavailable, demonstrating significant tumor growth inhibition in B-RafV600E-driven xenograft models.[14] Interestingly, some derivatives have been shown to bind B-Raf without forming the canonical hinge-binding hydrogen bond, offering alternative strategies for inhibitor design.[15]

Compound SeriesTargetBiochemical IC₅₀Cellular Potency (A375 cells)In Vivo Efficacy (Colo205 Xenograft)Reference
3-Carboxylates B-RafNot ReportedNot ReportedLead optimization in progress[13]
3-Methoxy (Cmpd 17) B-RafV600E4 nM26 nM82% TGI at 30 mg/kg (oral)[14]
3-Methoxy (Cmpd 19) B-RafV600E4 nM25 nM98% TGI at 30 mg/kg (oral)[14]
Phosphoinositide 3-kinase (PI3K) and mTOR Inhibitors

The PI3K/mTOR pathway is a critical regulator of cell growth and metabolism.[16] Pyrazolo[1,5-a]pyrimidines have been developed as ATP-competitive inhibitors of mTOR and as selective inhibitors of PI3K isoforms.[16][17][18] For PI3Kδ, which is overactive in inflammatory diseases and some cancers, derivatives with an indole group at the C5 position have shown low nanomolar IC₅₀ values and high selectivity.[17] Docking studies suggest a key hydrogen bond between a morpholine group on the scaffold and the hinge residue Val-828 is crucial for activity.[17] Recently, dual PI3Kγ/δ inhibitors based on a pyrazolopyridine scaffold have been reported as a novel strategy for cancer immunotherapy.[19]

CompoundTarget(s)Biochemical IC₅₀Cellular EC₅₀ (p-AKT)Therapeutic StrategyReference
WYE-354 mTORPotentNot ReportedATP-competitive mTORC1/mTORC2 inhibition[16]
CPL302253 (54) PI3Kδ2.8 nMNot ReportedSelective PI3Kδ inhibition for asthma[17]
IHMT-PI3K-315 (20e) PI3Kγ / PI3Kδ4.0 nM / 9.1 nM0.028 µM / 0.013 µMDual inhibition for cancer immunotherapy[19]

Core Experimental Workflows: A Guide to Data Generation

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. The transition from a promising hit in a biochemical assay to a functional inhibitor in a cellular context is a critical and challenging step in drug discovery.[20]

Biochemical Kinase Assays

These assays directly measure the catalytic function of the target kinase and are the primary screening method for identifying potent inhibitors.[7] They are typically performed in a high-throughput format using purified, recombinant enzymes.[21]

Causality: The goal is to isolate the interaction between the compound and the kinase, free from cellular complexities. This provides a direct measure of potency (e.g., IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. Luminescence-based assays like ADP-Glo™ are widely used because they quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to substrate phosphorylation.[22]

Caption: Workflow for a typical ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay [22]

  • Preparation: Serially dilute pyrazolo[1,5-a]pyridine inhibitors in buffer containing 1% DMSO.

  • Enzyme/Inhibitor Incubation: In a 384-well plate, add 2.5 µL of kinase enzyme and 2.5 µL of the compound dilutions. Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase's specific substrate and ATP (both at their Km concentration) to initiate the reaction.

  • Kinase Reaction: Allow the reaction to proceed for 2 hours at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 30 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin pair to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

While biochemical assays measure potency against an isolated target, cell-based assays are crucial for determining if a compound can enter a cell, engage its target in a physiological environment, and exert a desired biological effect.[20][23]

Causality: These assays validate the mechanism of action within a living system.[24] A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or off-target effects.[20] Key cell-based assays include:

  • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Measure the overall effect of a compound on cancer cell growth and survival.[24][25][26]

  • Target Engagement Assays: Measure the inhibition of substrate phosphorylation (e.g., p-Rb for CDK inhibitors, p-AKT for PI3K/mTOR inhibitors) via Western Blot or ELISA to confirm the compound is hitting its intended target.[9][19][20]

  • Cell Cycle Analysis: Uses flow cytometry to determine if a compound induces arrest at specific phases of the cell cycle, a hallmark of CDK inhibitors.[9][24]

Caption: Workflow for a CellTiter-Glo® cell viability assay.

Step-by-Step Protocol: CellTiter-Glo® Viability Assay [26]

  • Cell Seeding: Plate human tumor-derived cells (e.g., A2780, Colo205) in a 96-well opaque-walled plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[1,5-a]pyridine inhibitor. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ATP present, which reflects the number of viable cells.

  • Analysis: Normalize the data to the vehicle-treated controls and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or cellular IC₅₀.

In Vivo Efficacy Studies

The ultimate preclinical validation comes from demonstrating anti-tumor activity in an animal model.[26] This is typically done using human tumor xenografts, where cancer cells are implanted into immunocompromised mice.[9][14] Several pyrazolo[1,5-a]pyridine inhibitors have shown significant tumor regression in such models following oral administration, confirming their potential as drug candidates.[9][10][14][27] These studies are essential for evaluating not only efficacy but also the therapeutic window and pharmacokinetic properties of a compound.[27]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is a clinically validated and highly versatile core for the development of targeted kinase inhibitors. Head-to-head comparisons reveal that different substitution patterns on the core structure can yield highly potent and selective inhibitors against a range of oncogenic kinases, including Trks, CDKs, B-Raf, and PI3Ks.

While significant progress has been made, challenges remain. These include overcoming acquired drug resistance, improving selectivity to minimize off-target effects, and optimizing pharmacokinetic properties to ensure a wide therapeutic window.[1][6][27] Future research will likely focus on:

  • Rational Design: Employing structure-based design and computational modeling to enhance selectivity and target novel kinase conformations.[11]

  • Dual/Multi-Targeting: Developing single agents that inhibit multiple key nodes in a signaling pathway to overcome resistance and improve efficacy.[12][19]

  • Exploring New Targets: Expanding the application of the pyrazolo[1,5-a]pyridine scaffold to other kinase and non-kinase targets implicated in disease.[28][29]

By integrating robust biochemical and cellular assays into a logical screening cascade, drug discovery teams can efficiently identify and optimize the next generation of pyrazolo[1,5-a]pyridine inhibitors, translating the promise of this privileged scaffold into effective clinical therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final step—proper disposal—is as critical as any synthetic or analytical procedure. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl pyrazolo[1,5-a]pyridine-3-carboxylate. As a member of the pyrazolopyridine class of nitrogen-containing heterocycles, this compound and its derivatives are noted for their biological activity, demanding a cautious and informed approach to waste management.[1][2][3][4] This document is structured to provide not just instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Part 1: Hazard Assessment and Pre-Disposal Safety

Before handling waste, it is imperative to understand the potential hazards. For many novel or research-scale compounds like this compound, comprehensive toxicological and ecological data may not be available.[5][6] Therefore, we must operate under the precautionary principle , treating the substance as potentially hazardous.

Probable Hazard Profile:

Based on Safety Data Sheets (SDS) for structurally similar compounds, a general hazard profile can be anticipated.[5][6][7][8][9]

Hazard Category Anticipated Risk & Rationale
Acute Toxicity (Oral) Harmful if swallowed.[8][9]
Skin Irritation Causes skin irritation. Avoid contact.[7][8][9]
Eye Irritation Causes serious eye irritation.[7][8][9]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[6][7][8][9]
Ecological Hazard Data is largely unavailable; however, discharge into the environment must be avoided.[5][6] Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and can have unintended biological effects.[10][11][12]
Combustion Products Thermal decomposition can release toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][13]

Mandatory Personal Protective Equipment (PPE):

Before handling the compound, either in pure form or as waste, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5][7]

  • Skin Protection: A standard laboratory coat is required. Wear chemically impermeable gloves (e.g., nitrile) and ensure they are replaced immediately if contaminated.[5]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6][13] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][13]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[14] Given the lack of specific data, this compound waste must be managed as hazardous chemical waste.

Core Principles of Segregation:

The foundational rule of chemical waste management is to never mix incompatible waste streams.[15] This is crucial for preventing dangerous reactions such as violent effervescence, emission of toxic gases, or fire.

  • Do NOT dispose of this compound down the drain. Aqueous insolubility and unknown environmental effects make sink disposal a violation of standard practice and potentially regulations.[5][15]

  • Segregate from other waste types: Collect waste containing this compound in a dedicated container. Do not mix with:

    • Strong oxidizing agents

    • Strong acids or bases

    • Aqueous waste

    • Halogenated solvents (unless your facility's waste stream specifically allows for it)

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to readiness for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[15][16]

  • The SAA must be under the control of laboratory personnel.[14]

  • It should be clearly marked.

  • The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container within it.[15]

Step 2: Select the Appropriate Waste Container

  • Compatibility: The container must be chemically compatible with the waste. For solid this compound or solutions in organic solvents, a high-density polyethylene (HDPE) or borosilicate glass container is appropriate.[14] The original product container is often a good choice if it is in good condition.[15]

  • Integrity: Ensure the container is free from damage and has a secure, leak-proof closure.[14]

Step 3: Collect and Label the Waste

  • Collection:

    • Solid Waste: Use a dedicated spatula to transfer solid waste (e.g., residual compound, contaminated weighing paper) into the waste container.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are contaminated should be placed in the designated solid waste container.

    • Solutions: Unused solutions should be poured carefully into a designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Labeling: This is a critical regulatory requirement.[16] As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" [16]

    • The full chemical name: "this compound"

    • A list of all components and their approximate percentages, including solvents.[15]

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[16]

Step 4: Store the Waste Container

  • Store the sealed and labeled container in your designated SAA.

  • Keep the container closed at all times except when adding waste.[15]

  • Your laboratory should have a schedule for regular waste removal. Full containers must be removed from the SAA within three days.[15]

Step 5: Arrange for Final Disposal

  • Contact your institution's EH&S office or designated waste management provider to schedule a pickup.

  • The final disposal will be handled by a licensed and permitted hazardous waste disposal company.[14][17] The most probable disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[13]

The following diagram illustrates the complete workflow for proper disposal.

G cluster_lab In-Laboratory Procedure cluster_ehs EH&S / Contractor Procedure gen Point of Waste Generation (Experiment Conclusion) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe char Step 2: Characterize Waste (Treat as Hazardous) ppe->char cont Step 3: Select & Label Container ('Hazardous Waste', Full Name, %) char->cont coll Step 4: Collect Waste (Solids, Liquids, Contaminated Items) cont->coll saa Step 5: Store in SAA (Secondary Containment, Closed Lid) coll->saa pickup Step 6: Schedule Pickup (Contact EH&S) saa->pickup trans Step 7: Transport (Licensed Hauler) pickup->trans disp Step 8: Final Disposal (High-Temperature Incineration) trans->disp end Regulatory Compliance & Safe Environment disp->end

Caption: Workflow for the disposal of this compound.

Part 4: Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

  • Spill Management:

    • Evacuate non-essential personnel from the immediate area.[5]

    • Ensure adequate ventilation. Remove all sources of ignition.[5]

    • Wearing full PPE, contain the spill. For solid spills, sweep up carefully to avoid creating dust and place into the hazardous waste container.[7][13] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect the material into the waste container.[9]

    • Clean the spill area thoroughly.

    • Report the spill to your laboratory supervisor and EH&S department.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][13]

By adhering to this comprehensive guide, you ensure that your vital research does not come at the cost of safety or environmental responsibility. The principles of diligent hazard assessment, proper segregation, and compliant disposal are the hallmarks of a trustworthy and authoritative laboratory environment.

References

A Senior Application Scientist's Guide to Handling Methyl pyrazolo[1,5-a]pyridine-3-carboxylate: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. The handling of novel chemical entities, such as Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, demands a protocol that is both robust and rigorously adhered to. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical, field-tested experience. As pyrazolopyridine derivatives are prevalent scaffolds in medicinal chemistry, establishing a culture of safety around their use is paramount.[1][2][3]

Foundational Safety: Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound may not be fully established, the available Safety Data Sheets (SDS) for analogous pyrazolopyridine compounds necessitate a cautious approach.[4][5] A thorough risk assessment is the first step in any experimental plan.[6][7]

Identified Potential Hazards of Structurally Related Compounds:

  • Skin Irritation: Direct contact may cause skin irritation.[8][9]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[8][9][10]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[4][5][8][9]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[9][10]

Given these potential hazards, a stringent Personal Protective Equipment (PPE) protocol is not merely a recommendation but a critical component of laboratory practice.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the specific laboratory procedure being undertaken.[7] The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid ANSI Z87.1 compliant safety goggles with side shields[6]2 pairs of powder-free nitrile gloves (double-gloving)[6][11]Full-length lab coat[6][12]Required if not in a ventilated enclosure. NIOSH-approved N95 respirator or higher.[4][8][9]
Preparing Solutions Safety goggles and a full-face shield[6]Chemical-resistant nitrile gloves (double-gloving)Chemical-resistant apron over a lab coatRequired if not performed in a chemical fume hood.
General Laboratory Use ANSI Z87.1 compliant safety glasses with side shieldsSingle pair of nitrile glovesFull-length lab coatNot typically required if handled in solution within a closed system or fume hood.

Causality Behind PPE Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient for protecting against chemical splashes.[6][11] Tightly fitting goggles are the minimum requirement.[13] A face shield should be worn over goggles when handling larger volumes of liquids or when there is a significant splash risk, providing a secondary barrier of protection.[6][12]

  • Hand Protection: Disposable nitrile gloves provide a good barrier for incidental contact.[6] The practice of double-gloving is a critical safeguard; it protects against undetected pinholes and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[6][11] Gloves must be removed immediately after any direct contact with the chemical.[6]

  • Body Protection: A lab coat protects personal clothing and underlying skin from splashes and spills.[12] In procedures with a higher risk of spillage, such as when transferring large volumes, a chemical-resistant apron provides an additional layer of impervious protection.

  • Respiratory Protection: Because the toxicological properties of inhaled particles are not fully known, all handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4][5][8] If this is not feasible, a NIOSH-approved respirator is mandatory.[8]

Operational and Handling Plan

Safe handling extends beyond PPE. The following procedural steps are designed to minimize exposure and prevent accidental release.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[8] Designate a specific area for handling the compound.

  • Ventilation: All weighing and reconstitution of the solid compound must be conducted in a chemical fume hood or other suitable ventilated enclosure.[13]

  • Weighing: To prevent dust generation, do not pour the solid. Use a spatula to carefully transfer the required amount.[4][5]

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][13]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[8][9][10] Do not eat, drink, or smoke in the laboratory.[10]

Emergency Response and Spill Management

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[4][5][8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][8][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5][8][9][10]

Spill Cleanup Protocol:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4][5][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: A Lifecycle Approach

The lifecycle of a chemical in the laboratory concludes with its proper disposal. All waste containing this compound must be treated as hazardous waste.[14]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Unused or contaminated solid compound should be collected in a clearly labeled, sealed hazardous waste container.[15]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[15]

    • Contaminated Labware: Disposable items (gloves, pipette tips, etc.) that have come into contact with the compound must be placed in a designated solid hazardous waste container.[14][15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area, using secondary containment for liquids to prevent spills.[14]

  • Professional Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][14][15] Never dispose of this compound down the drain.[4][9][15]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for working with this compound.

prep 1. Preparation - Conduct Risk Assessment - Verify Fume Hood & Safety Shower/Eyewash ppe 2. Don PPE - Goggles/Face Shield - Double Nitrile Gloves - Lab Coat prep->ppe handle 3. Handle Compound - Weigh solid in fume hood - Prepare solutions ppe->handle spill Spill Occurs handle->spill No use 4. Experimental Use handle->use Yes spill_proc Execute Spill Protocol - Evacuate, Ventilate, Protect - Contain & Decontaminate spill->spill_proc Yes segregate 6. Segregate Waste - Solid - Liquid - Contaminated Labware spill_proc->segregate waste_gen 5. Waste Generation use->waste_gen waste_gen->segregate dispose 7. Professional Disposal - Label & Store Securely - Contact EHS for Pickup segregate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.